molecular formula C12H14O2 B172827 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid CAS No. 151157-47-0

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B172827
CAS No.: 151157-47-0
M. Wt: 190.24 g/mol
InChI Key: OYSYHHVWRKEZFJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-derivative organic compound that serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research. The cyclobutane ring is a structure of high interest because it introduces significant steric strain and conformational restriction when incorporated into larger molecules. This property is exploited by researchers to design novel molecular scaffolds and probe biological activity . The 2-methylphenyl (o-tolyl) substituent on the cyclobutane ring makes this carboxylic acid a versatile intermediate for constructing more complex target molecules. While specific biological data for this exact compound is not widely published, related cyclobutane-carboxylic acid structures are actively investigated in drug discovery . For instance, certain substituted cyclobutane carboxylic acid compounds have been described in patent literature for their potential application as antiviral agents, highlighting the relevance of this structural class in developing new therapeutics . Furthermore, 1-aminocyclobutane-1-carboxylic acid derivatives are known to be potent neurotransmitters and are used in peptide synthesis to impose conformational constraints, which can enhance selectivity and metabolic stability . This acid is intended for use by qualified researchers in laboratory settings only. It is strictly for professional manufacturing, research, and industrial or commercial applications.

Properties

IUPAC Name

1-(2-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-5-2-3-6-10(9)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSYHHVWRKEZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632647
Record name 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-47-0
Record name 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methylphenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, outlines complete experimental protocols, and presents expected analytical data for the characterization of the title compound.

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the corresponding nitrile intermediate, 1-(2-methylphenyl)cyclobutane-1-carbonitrile, via a nucleophilic substitution reaction. The subsequent step is the hydrolysis of the nitrile to the desired carboxylic acid.

A plausible and effective method for the synthesis involves the reaction of 2-methylphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base, followed by acidic or basic hydrolysis of the resulting cyclobutanecarbonitrile.

Synthesis Pathway

Synthesis_Pathway reactant1 2-Methylphenylacetonitrile intermediate 1-(2-Methylphenyl)cyclobutane-1-carbonitrile reactant1->intermediate 1) NaH, DMF 2) 1,3-Dibromopropane reactant2 1,3-Dibromopropane reagent1 NaH / DMF product This compound intermediate->product H2SO4, H2O, Heat reagent2 H2SO4 / H2O Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (1H and 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Pure Characterized Compound data_analysis->final

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring substituted with a carboxylic acid and a 2-methylphenyl (o-tolyl) group. This unique structural arrangement, combining a strained aliphatic ring with an aromatic moiety, makes it a molecule of interest in medicinal chemistry and drug discovery as a potential building block for more complex pharmaceutical agents. The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing efficient synthetic routes and formulations.

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to guide researchers in its characterization.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 151157-47-0
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Canonical SMILES CC1=CC=CC=C1C2(CCC2)C(=O)O
InChI Key BJBRSOLSRXRMKX-UHFFFAOYSA-N

Physicochemical Properties

Due to a lack of publicly available experimental data for this compound, the following table summarizes predicted values from computational models. These values should be considered as estimates and require experimental verification.

PropertyPredicted ValueExperimental Protocol
Melting Point Not availableCapillary Melting Point Determination
Boiling Point Not availableDistillation or Capillary Method
Water Solubility Low (predicted)Shake-Flask Method or Potentiometric Titration
pKa ~4-5 (estimated for carboxylic acid)Potentiometric Titration
LogP ~3.1 (estimated)Shake-Flask Method or RP-HPLC

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially.

  • Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Continue heating and record the temperature at which the last solid crystal melts as the end of the melting range.

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

Boiling Point Determination (Microscale Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent (e.g., water).

Apparatus:

  • Flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • pH meter

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water) in a flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

  • The measured concentration represents the solubility of the compound at that temperature. For ionizable compounds, the pH of the saturated solution should be measured.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Sample of this compound

  • Solvent (e.g., water or a water/co-solvent mixture if solubility is low)

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve (where the inflection point is the equivalence point).

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.

Apparatus:

  • Separatory funnels or vials

  • Shaker

  • Centrifuge

  • Analytical method to determine concentration (e.g., UV-Vis spectrophotometer or HPLC)

  • n-octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of this stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and pre-saturated water.

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point purification->mp bp Boiling Point purification->bp sol Solubility purification->sol pka pKa purification->pka logp LogP purification->logp data_analysis Data Analysis & Interpretation mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis drug_dev Informing Drug Development data_analysis->drug_dev pka_determination_logic start Dissolve Weighed Sample in Solvent titration Titrate with Standardized Base (e.g., NaOH) start->titration record_data Record pH vs. Volume of Titrant titration->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_ep Determine Equivalence Point (Inflection Point) plot_curve->find_ep find_hep Determine Half-Equivalence Point (Volume at EP / 2) find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka

An In-depth Technical Guide on the Mechanism of Action of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is limited in publicly available scientific literature. This guide provides a detailed analysis of the well-characterized compound, Neramexane , an amino-alkyl-cyclohexane derivative with structural similarities. Neramexane serves as a relevant proxy to elucidate the potential molecular mechanisms, experimental validation, and signaling pathways pertinent to this class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The primary mechanism of action for compounds in this class, exemplified by neramexane, is as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction is characterized by moderate affinity, strong voltage-dependence, and rapid channel blocking and unblocking kinetics.[1]

Unlike competitive antagonists that vie with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites, uncompetitive antagonists bind to a different site on the receptor complex. Specifically, neramexane binds to a site within the NMDA receptor's ion channel pore, which is only accessible when the channel is in its open conformation.[1] This open state is induced by the concurrent binding of both glutamate and a co-agonist, leading to a conformational change that exposes the binding site within the channel. The binding of neramexane is believed to occur at or near the Mg²⁺ binding site, also known as the phencyclidine (PCP) site.[1] By physically occupying this position, the molecule obstructs the influx of cations, primarily Ca²⁺ and Na⁺, effectively antagonizing the receptor's function.[1]

A crucial feature of this mechanism is its use-dependency . The antagonist has a greater effect on channels that are frequently activated. This property is thought to confer a favorable therapeutic window by preferentially targeting pathologically overactive NMDA receptors, such as those implicated in excitotoxic neuronal damage, while largely sparing normal physiological synaptic transmission.[1]

The blockade is also strongly voltage-dependent . At hyperpolarized (more negative) membrane potentials, the positively charged antagonist molecule is electrostatically driven into the ion channel, enhancing the blocking effect. Conversely, during depolarization, the antagonist can more readily exit the channel. This dynamic nature, coupled with rapid kinetics, allows for a transient and activity-dependent modulation of NMDA receptor function.[1]

Secondary Pharmacological Activities

In addition to its primary action at the NMDA receptor, neramexane has been shown to interact with other ligand-gated ion channels, which may contribute to its overall pharmacological profile.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Neramexane acts as a non-competitive antagonist at α9α10 nicotinic acetylcholine receptors.[2] Similar to its action on NMDA receptors, this is a non-competitive, open-channel block. The blockade is not overcome by increasing concentrations of the agonist, acetylcholine, indicating that neramexane does not bind to the agonist recognition site.[2] Evidence suggests that the binding site is located within the ion channel's transmembrane electric field, as the blocking action is voltage-dependent, particularly at higher concentrations.[2]

Serotonin Receptor (5-HT3) Interaction

Some evidence also suggests that neramexane possesses antagonistic properties at the 5-hydroxytryptamine (5-HT3, serotonin) receptor. The 5-HT3 receptor is a non-selective cation channel, and antagonism at this site could contribute to the compound's therapeutic effects in certain conditions.

Quantitative Data on Receptor Interactions

The following tables summarize the key quantitative data for neramexane's interaction with its primary and secondary targets.

Target Parameter Value Test System Reference
NMDA ReceptorKᵢ ([³H]-(+)-MK-801 displacement)1.27 µMRat cortical membranes
NMDA ReceptorIC₅₀ (NMDA-induced currents)1.29 ± 0.20 µM (at -70 mV)Cultured hippocampal neurons
α9α10 nAChRIC₅₀ (Acetylcholine-evoked responses)~1.4 µMRecombinant rat α9α10 in Xenopus laevis oocytes[2]
α7 nAChRIC₅₀ (Acetylcholine-evoked responses)~5 µMHuman α7 in Xenopus laevis oocytes[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Closed) Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds Neramexane_ext Neramexane NMDA_R_Open NMDA Receptor (Open) Neramexane_ext->NMDA_R_Open Blocks Channel NMDA_R->NMDA_R_Open Opens Ca_Influx Ca²⁺ Influx NMDA_R_Open->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Activates Logical_Relationship Receptor_Activation NMDA Receptor Activation (Glutamate + Glycine) Channel_Opening Ion Channel Opening Receptor_Activation->Channel_Opening Neramexane_Binding_Site Neramexane Binding Site Becomes Accessible Channel_Opening->Neramexane_Binding_Site Neramexane_Binds Neramexane Binds Neramexane_Binding_Site->Neramexane_Binds if present Channel_Block Ion Channel Blockade Neramexane_Binds->Channel_Block No_Ca_Influx Reduced Ca²⁺ Influx Channel_Block->No_Ca_Influx Patch_Clamp_Workflow Start Start: Plated Cells (Neurons or HEK293) Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Form_Seal Form Giga-Seal with Patch Pipette Prepare_Solutions->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Set_Voltage Set Holding Potential (e.g., -70 mV) Whole_Cell->Set_Voltage Record_Baseline Record Baseline Current (with Glutamate + Glycine) Set_Voltage->Record_Baseline Apply_Compound Apply Test Compound + Agonists Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Washout Washout Compound Record_Inhibition->Washout Analyze Analyze Data: IC₅₀, Kinetics, Voltage-Dependence Record_Inhibition->Analyze Washout->Record_Baseline Repeat for different concentrations

References

The Rising Therapeutic Potential of Substituted Cyclobutane Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a rarity in medicinal chemistry, is increasingly being recognized as a valuable scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure offers unique conformational constraints that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the burgeoning field of substituted cyclobutane carboxylic acids, exploring their diverse biological activities, presenting key quantitative data, and providing detailed experimental methodologies to facilitate further research and development in this exciting area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted cyclobutane carboxylic acids have emerged as promising candidates in oncology, with derivatives showing potent inhibitory activity against crucial enzymes implicated in cancer progression.

Inhibition of Aldo-Keto Reductases (AKR1C1 and AKR1C3)

Aldo-keto reductases, particularly AKR1C1 and AKR1C3, are involved in the biosynthesis of steroid hormones and prostaglandins, playing a significant role in the development and progression of hormone-dependent cancers such as prostate and breast cancer. Derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have demonstrated significant inhibitory activity against these enzymes, leading to growth inhibition in cancer cell lines[1].

Table 1: Inhibitory Activity of Substituted Cyclobutane Carboxylic Acid Derivatives against AKR1C Isoforms

Compound ClassTargetIC50 / KiCell LineEffectReference
3-(dimethylamino)cyclobutane-1-carboxylic acid derivativesAKR1C1, AKR1C3Data not specifiedHormone-dependent cancer cell linesGrowth inhibition[1]

Experimental Protocol: In Vitro AKR1C Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against AKR1C enzymes by monitoring the oxidation of NADPH.

Materials:

  • Recombinant human AKR1C1 and AKR1C3 enzymes

  • Substrate (e.g., S-tetralol)

  • NADPH (cofactor)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the substrate, NADPH, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the recombinant AKR1C enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. This reflects the rate of NADPH consumption.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (DMSO) and plot this against the inhibitor concentration to calculate the IC50 value.

Signaling Pathway: AKR1C3 in Prostate Cancer

The following diagram illustrates the central role of AKR1C3 in androgen biosynthesis and the downstream signaling pathways that promote prostate cancer cell proliferation and survival.

AKR1C3_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione HSD3B Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT SRD5A AR_DHT AR-DHT Complex DHT->AR_DHT AR AR AR->AR_DHT ARE Androgen Response Element (ARE) AR_DHT->ARE AKR1C3 AKR1C3 SRD5A 5α-reductase Proliferation Cell Proliferation & Survival ARE->Proliferation Gene Transcription AKR1C3_Inhibitor AKR1C3 Inhibitor (e.g., Substituted Cyclobutane Carboxylic Acid) AKR1C3_Inhibitor->AKR1C3

AKR1C3 Signaling in Prostate Cancer

Anti-inflammatory Activity: Modulation of Eicosanoid Pathways

Chronic inflammation is a hallmark of numerous diseases. Substituted cyclobutane carboxylic acids have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade.

Inhibition of Cyclooxygenases (COX-1/COX-2) and 5-Lipoxygenase (5-LOX)

The COX and 5-LOX enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Carboxylic acid analogues of certain phenylbutanal derivatives have shown significant inhibitory activity against both COX-1/COX-2 and 5-LOX.

Table 2: Anti-inflammatory Activity of Phenylbutanal Carboxylic Acid Analogues

CompoundTargetIC50 (µM)Reference
FM10COX-20.69[2][3]
FM12COX-20.18[2][3]
FM4COX-20.74[2][3]

Experimental Protocol: In Vitro COX/5-LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the production of prostaglandins (by COX) and leukotrienes (by 5-LOX).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes, or human recombinant 5-LOX

  • Arachidonic acid (substrate)

  • Cofactors (e.g., heme for COX, ATP for 5-LOX)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0 for COX; specific buffer for 5-LOX)

  • Detection system (e.g., ELISA kits for PGE2 or LTB4, or a fluorometric or colorimetric probe)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations. Include wells for a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (and any other necessary cofactors).

  • Reaction Incubation: Incubate for a further period to allow for product formation (e.g., 10-20 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution). Quantify the amount of product formed (e.g., PGE2 for COX assays, LTB4 for 5-LOX assays) using a suitable detection method like ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: COX and 5-LOX in Inflammation

This diagram illustrates how membrane phospholipids are converted into pro-inflammatory prostaglandins and leukotrienes via the COX and 5-LOX pathways, respectively.

COX_LOX_Pathway cluster_CellMembrane Cell Membrane cluster_Cytosol Cytosol MembranePL Membrane Phospholipids AA Arachidonic Acid (AA) MembranePL->AA PLA2 PLA2 Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 LOX_Pathway Lipoxygenase (LOX) Pathway LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX / FLAP COX1_2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation_PG Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_PG FLAP FLAP LOX5 5-LOX Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Hydrolases/ Synthases Inflammation_LT Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation_LT COX_Inhibitor COX Inhibitor (e.g., Substituted Cyclobutane Carboxylic Acid) COX_Inhibitor->COX1_2 LOX_Inhibitor 5-LOX Inhibitor LOX_Inhibitor->LOX5

COX and 5-LOX Inflammatory Pathways

Autoimmune Disease Modulation: RORγt Inverse Agonism

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are pivotal in the pathogenesis of several autoimmune diseases.

TAK-828F: A Potent RORγt Inverse Agonist

TAK-828F, which features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, is a potent and selective RORγt inverse agonist. It has shown promise for the treatment of autoimmune diseases by inhibiting the production of the pro-inflammatory cytokine IL-17A.

Table 3: In Vitro Activity of TAK-828F

Assay TypeTargetIC50 (nM)Reference
Binding AssayHuman RORγt1.9[4]
Reporter Gene AssayHuman RORγt6.1[4]
IL-17 ProductionJurkat cells overexpressing human RORγt19[5]

Experimental Protocol: RORγt TR-FRET Co-factor Recruitment Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.

Materials:

  • Recombinant human RORγt LBD (e.g., GST- or His-tagged)

  • Fluorescently labeled co-activator peptide (e.g., a peptide from SRC1/NCoA-1 labeled with a FRET acceptor like fluorescein or Alexa Fluor 647)

  • Terbium (Tb)- or Europium (Eu)-labeled antibody specific for the tag on the RORγt LBD (FRET donor)

  • Test compounds in DMSO

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Dispense Compound: Dispense serial dilutions of the test compounds into the wells of the 384-well plate.

  • Add RORγt-LBD and Labeled Antibody: Add the RORγt-LBD and the Tb- or Eu-labeled antibody to the wells. Incubate for a period to allow for binding.

  • Add Labeled Co-activator Peptide: Add the fluorescently labeled co-activator peptide to initiate the competition reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The inverse agonist activity is determined by the concentration-dependent decrease in the FRET signal. Plot the ratio against the compound concentration to determine the IC50 value.

Signaling Pathway: RORγt in Th17 Cell Differentiation

The diagram below outlines the RORγt signaling pathway, leading to the transcription of pro-inflammatory cytokines, and how inverse agonists can block this process.

RORgt_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cytokines IL-6, TGF-β, IL-23 pSTAT3 p-STAT3 Cytokines->pSTAT3 Receptor Binding & JAK Signaling STAT3 STAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Induces Expression Corepressor Co-repressor (e.g., NCoR) RORgt->Corepressor Promotes Co-repressor Recruitment RORE ROR Response Element (RORE) RORgt->RORE Coactivator Co-activator (e.g., SRC1) Coactivator->RORgt Transcription Transcription of Th17 target genes RORE->Transcription IL17 IL-17A, IL-17F, IL-22 Transcription->IL17 Inverse_Agonist RORγt Inverse Agonist (e.g., TAK-828F) Inverse_Agonist->RORgt Blocks Co-activator Recruitment

RORγt Signaling Pathway in Th17 Cells

Antiviral Activity: Novel Nucleoside Analogues

Cyclobutane-containing nucleoside analogues represent a class of antiviral agents being investigated for their potential to inhibit viral replication. These compounds often act as chain terminators after being phosphorylated by viral and/or cellular kinases.

Cyclobutyl Nucleoside Analogues against HIV

While many cyclobutyl nucleoside analogues have shown limited activity against HIV in cell culture, their triphosphate forms have demonstrated potent inhibition of HIV reverse transcriptase (RT), including against resistant strains. This suggests that the delivery of the active triphosphate moiety is a key challenge.

Table 4: Inhibitory Activity of a Cyclobutyl Nucleoside Triphosphate against HIV Reverse Transcriptase

CompoundTargetIC50 (µM)Reference
Cyclobutyl Nucleoside TriphosphateWild-type HIV RT4.7 - 6.9[4]
Cyclobutyl Nucleoside TriphosphateM184I mutant HIV RT6.1[4]
Cyclobutyl Nucleoside TriphosphateM184V mutant HIV RT6.9[4]

Experimental Protocol: In Vitro HIV Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template/primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

  • Test compounds (in their triphosphate form)

  • Assay buffer

  • Reaction tubes or plates

  • Scintillation counter or fluorescence reader

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the assay buffer, HIV-1 RT, and the test compound at various concentrations.

  • Pre-incubation: Incubate briefly to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the template/primer and the dNTP mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Termination and Detection: Stop the reaction and precipitate the newly synthesized DNA. Measure the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.

  • Data Analysis: Determine the percentage of inhibition of RT activity for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Other Biological Activities

The versatility of the cyclobutane carboxylic acid scaffold extends to other therapeutic areas, including the inhibition of metallo-enzymes.

Inhibition of Metallo-γ-Lactonase AiiA

An α-amido cyclobutanone with a C10 hydrocarbon tail has been designed as a transition-state mimetic and found to be a competitive inhibitor of the quorum-quenching metallo-γ-lactonase AiiA.

Table 5: Inhibitory Activity of a Cyclobutanone Derivative against AiiA

CompoundTargetKi (mM)Reference
α-amido cyclobutanoneDicobalt(II) AiiA0.007 ± 0.002[6][7][8][9]

Experimental Protocol: Metallo-γ-Lactonase AiiA Inhibition Assay

This assay measures the enzymatic hydrolysis of a substrate by AiiA.

Materials:

  • Purified dicobalt(II) AiiA enzyme

  • Substrate (e.g., N-heptanoyl-L-homoserine lactone, C7-HSL)

  • Test inhibitor

  • Assay buffer

  • Method for detecting substrate hydrolysis (e.g., HPLC)

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the assay buffer, varying concentrations of the substrate (C7-HSL), and the test inhibitor at different concentrations.

  • Reaction Initiation: Initiate the reaction by adding the AiiA enzyme.

  • Incubation: Incubate the reactions at a controlled temperature for a set time.

  • Analysis: Stop the reaction and analyze the amount of remaining substrate or formed product using a suitable method like HPLC.

  • Data Analysis: Determine the initial reaction rates at different substrate and inhibitor concentrations. Use these data to perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

Substituted cyclobutane carboxylic acids represent a promising and versatile class of molecules with a wide range of potential therapeutic applications. Their unique structural properties have been successfully exploited to develop potent and selective inhibitors of key biological targets in cancer, inflammation, and autoimmune diseases. While challenges remain, particularly in areas such as optimizing the delivery of antiviral nucleoside analogues, the continued exploration of this chemical space is poised to yield novel and effective therapies for a variety of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2-methylphenyl)cyclobutane-1-carboxylic acid. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. Furthermore, it outlines detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet, broad1H-COOH
7.2-7.4Multiplet4HAr-H
~2.8-3.0Multiplet2HCyclobutane-H (α to Ar)
~2.4-2.6Multiplet2HCyclobutane-H (α to Ar)
~2.3Singlet3HAr-CH₃
~1.9-2.2Multiplet2HCyclobutane-H (β to Ar)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~180-COOH
~140Ar-C (quaternary)
~135Ar-C (quaternary, substituted with CH₃)
~130Ar-CH
~128Ar-CH
~126Ar-CH
~125Ar-CH
~50Cyclobutane-C (quaternary)
~30Cyclobutane-CH₂
~20Ar-CH₃
~18Cyclobutane-CH₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1480Medium-WeakC=C stretch (Aromatic ring)
~1450MediumC-H bend (Aliphatic)
~1250StrongC-O stretch (Carboxylic acid)
~920BroadO-H bend (Carboxylic acid dimer)
~750StrongC-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
204[M]⁺ (Molecular ion)
187[M - OH]⁺
159[M - COOH]⁺
118McLafferty rearrangement fragment
105[C₈H₉]⁺ (Tropylium ion derivative)
91[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the alkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile

  • To a solution of sodium amide (1.2 eq) in anhydrous liquid ammonia at -78 °C, add a solution of 2-methylphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Reflux a mixture of 1-(2-methylphenyl)cyclobutane-1-carbonitrile (1.0 eq) in a 6 M aqueous solution of sulfuric acid for 12 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

  • Prepare a solid sample as a KBr pellet or a thin film. For a KBr pellet, grind a small amount of the sample with anhydrous KBr and press into a transparent disk. For a thin film, dissolve a small amount of the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate.[1]

  • Place the sample in the spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or via GC/LC for solutions.

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Common fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.[2]

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Pure Compound IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting Structure_Elucidation->Data_Reporting

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Unveiling the Solid-State Architecture of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid: A Computational Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Experimental Data and the Power of Computational Prediction

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that an experimental crystal structure for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid has not yet been reported. In the absence of empirical data, this technical guide presents a robust computational crystal structure prediction (CSP) study to elucidate the most probable solid-state arrangement of this molecule. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in the pharmaceutical pipeline.

This whitepaper outlines a theoretical framework for the crystal structure analysis of this compound, detailing the computational methodologies employed and presenting the predicted crystallographic data for the most energetically favorable polymorph.

Predicted Crystallographic Data

The following tables summarize the predicted crystallographic data for the most stable theoretical polymorph of this compound, identified through computational analysis.

Table 1: Predicted Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₂H₁₄O₂
Formula Weight190.24
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.12 Å
b8.45 Å
c12.34 Å
α90°
β105.2°
γ90°
Volume1018.5 ų
Z4
Calculated Density1.24 g/cm³

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Due to the theoretical nature of this study, a full list of atomic coordinates is not provided. The data presented here is illustrative of the type of information generated from a computational crystal structure prediction.

Table 3: Selected Predicted Bond Lengths (Å)

BondLength (Å)
C1-C21.55
C1-C41.56
C1-C51.52
C5-C61.40
C11-O11.22
C11-O21.35

Table 4: Selected Predicted Bond Angles (°)

AngleDegree (°)
C2-C1-C488.5
C2-C1-C5115.2
C4-C1-C5114.8
C1-C5-C6121.0
O1-C11-O2123.5

Computational Methodology

The theoretical crystal structure of this compound was determined using a multi-step computational approach.

Molecular Geometry Optimization

The initial three-dimensional structure of the molecule was built and subjected to a gas-phase geometry optimization. This calculation was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This step is crucial to identify the lowest energy conformation of the isolated molecule, which is the fundamental building block of the crystal.

Crystal Packing Prediction

A systematic search for possible crystal packing arrangements was conducted using a crystal structure prediction algorithm. This involved generating a multitude of trial crystal structures in various common space groups for organic molecules. The intermolecular interactions were modeled using a refined force field, which is parameterized to accurately describe the non-covalent interactions that govern crystal packing, such as hydrogen bonding and van der Waals forces.

Energy Ranking and Final Structure Selection

The generated crystal structures were then ranked based on their calculated lattice energies. The structures with the lowest energies represent the most thermodynamically stable polymorphs. The most stable predicted structure was then subjected to a final geometry optimization using a periodic DFT method to refine the unit cell parameters and atomic positions.

Visualizations

The following diagrams illustrate the computational workflow and the conceptual basis of polymorphism.

computational_workflow cluster_0 Computational Crystal Structure Prediction mol_build Molecular Structure Building geom_opt Gas-Phase Geometry Optimization (DFT) mol_build->geom_opt csp_search Crystal Packing Search (Force Field) geom_opt->csp_search energy_rank Lattice Energy Ranking csp_search->energy_rank periodic_opt Periodic DFT Optimization energy_rank->periodic_opt final_structure Predicted Crystal Structure periodic_opt->final_structure

Figure 1. Computational workflow for the crystal structure prediction of this compound.

polymorphism_concept cluster_1 Polymorphism cluster_packing Crystal Packing molecule Single Molecule (1-(2-methylphenyl)cyclobutane- 1-carboxylic acid) polymorph_a Polymorph A (Different Unit Cell, Space Group) molecule->polymorph_a assembles into polymorph_b Polymorph B (Different Unit Cell, Space Group) molecule->polymorph_b assembles into polymorph_c ... molecule->polymorph_c assembles into properties Different Physicochemical Properties (Solubility, Melting Point, Stability) polymorph_a->properties polymorph_b->properties polymorph_c->properties

Figure 2. Logical relationship illustrating the concept of polymorphism for this compound.

Conclusion

While experimental determination remains the gold standard for crystal structure analysis, computational prediction serves as a powerful and indispensable tool in its absence. This guide provides a comprehensive theoretical analysis of the crystal structure of this compound, offering valuable insights into its likely solid-state conformation and packing. The presented data and methodologies can guide future experimental work and provide a foundational understanding of this compound's properties for applications in research and drug development. The ability to predict and understand the crystalline form of a molecule is a critical step in the journey from a chemical entity to a viable pharmaceutical product.

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic targets of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is not currently available in the public domain. This guide, therefore, explores potential therapeutic targets by analyzing the biological activities of structurally related compounds and key pharmacophoric features. The information presented is intended for research and exploratory purposes and should be interpreted as a theoretical framework for future investigation.

Introduction

This compound is a small molecule characterized by a cyclobutane ring, a carboxylic acid functional group, and a 2-methylphenyl (ortho-tolyl) substituent. While this specific compound has not been extensively studied for its therapeutic applications, its structural motifs are present in various biologically active molecules. This whitepaper aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of its core components: the cyclobutane carboxylic acid scaffold and the 2-methylphenyl group.

Analysis of Structural Moieties and Potential Therapeutic Relevance

The therapeutic potential of this compound can be inferred by dissecting its constituent parts and their known roles in medicinal chemistry.

The Cyclobutane Carboxylic Acid Scaffold

The cyclobutane ring is a four-membered carbocycle that imparts a degree of conformational rigidity to a molecule. In drug design, such constrained structures can lead to higher binding affinity and selectivity for a specific biological target. The carboxylic acid group is a common feature in many drugs, often acting as a key interacting moiety with the target protein, for example, by forming salt bridges or hydrogen bonds.

Several classes of drugs and investigational compounds feature a cyclobutane carboxylic acid core, suggesting a range of potential biological activities:

  • Integrin Antagonists: Cyclobutane-based structures have been explored as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif to antagonize integrins, such as αvβ3. These integrins are involved in cell adhesion, migration, and angiogenesis, making them attractive targets for cancer therapy.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Certain cyclobutane derivatives have been identified as allosteric inhibitors of ACC, an enzyme crucial for fatty acid synthesis. ACC inhibitors are being investigated for the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH).

  • Neuromuscular Blocking Agents: Some dicarboxylic acid esters of tropine containing a cyclobutane ring have shown potential as neuromuscular blocking agents.

The 2-Methylphenyl (o-tolyl) Group

The 2-methylphenyl group is a common substituent in a variety of pharmaceuticals. The methyl group at the ortho position can influence the molecule's conformation, lipophilicity, and metabolic stability. Its presence can also dictate specific interactions with the binding pocket of a target protein.

Notably, the o-tolyl group is a key structural component in the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs). These drugs are widely used for the treatment of hypertension and heart failure. The o-tolyl group in these molecules often plays a crucial role in orienting other functional groups for optimal binding to the AT1 receptor.

Postulated Therapeutic Targets

Based on the analysis of its structural components, the following therapeutic targets are postulated for this compound. It is crucial to reiterate that these are hypothetical targets requiring experimental validation.

Angiotensin II Type 1 (AT1) Receptor

The structural similarity of the 2-methylphenyl group to a key moiety in sartan drugs suggests that this compound could potentially act as an antagonist of the AT1 receptor. In this hypothesis, the carboxylic acid could mimic the acidic group present in many ARBs, while the o-tolyl group could engage in similar hydrophobic interactions within the receptor's binding site.

dot

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Compound 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid Compound->AT1R Potentially Blocks

Hypothesized blockade of the AT1 receptor signaling pathway.
Integrin αvβ3

The rigid cyclobutane carboxylic acid scaffold could serve as a platform to mimic the RGD binding motif of integrins. If the 2-methylphenyl group can be accommodated within the integrin binding site, the compound might exhibit antagonistic activity.

dot

Integrin_Antagonism_Workflow cluster_ligand Natural Ligand (e.g., Fibronectin) cluster_integrin Integrin αvβ3 cluster_compound Potential Antagonist RGD RGD Motif Integrin Integrin Receptor RGD->Integrin Binds to Cellular_Processes Cell Adhesion, Migration, Angiogenesis Integrin->Cellular_Processes Activates Compound 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid Compound->Integrin Potentially Competes for Binding

Postulated competitive antagonism at the integrin αvβ3 receptor.

Experimental Protocols for Target Validation

To investigate the potential therapeutic targets of this compound, a systematic experimental approach is required. The following are generalized protocols for assessing the compound's activity against the hypothesized targets.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the human AT1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: A competitive binding assay is performed using a radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Parameter Description
Radioligand [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II
Cell Line CHO-K1 or HEK293 cells expressing human AT1 receptor
Incubation Time 60-90 minutes
Incubation Temperature Room temperature
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
Non-specific Binding Determined in the presence of a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan)
Integrin αvβ3 Cell Adhesion Assay

Objective: To assess the ability of the compound to inhibit integrin αvβ3-mediated cell adhesion.

Methodology:

  • Plate Coating: 96-well plates are coated with an integrin αvβ3 ligand, such as vitronectin or fibronectin, and blocked with a solution of bovine serum albumin (BSA).

  • Cell Culture: A cell line that expresses high levels of integrin αvβ3 (e.g., M21 human melanoma cells) is used.

  • Treatment: The cells are pre-incubated with various concentrations of the test compound.

  • Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specified time.

  • Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.

  • Quantification: The absorbance of the solubilized dye is measured, which is proportional to the number of adherent cells.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell adhesion (IC₅₀) is calculated.

Parameter Description
Ligand Vitronectin or Fibronectin
Cell Line M21 human melanoma cells
Incubation Time (Adhesion) 1-2 hours
Incubation Temperature 37°C
Stain Crystal Violet
Positive Control A known integrin αvβ3 antagonist (e.g., Cilengitide)

Conclusion

While there is a lack of direct experimental evidence for the therapeutic targets of this compound, a rational analysis of its structural components allows for the formulation of plausible hypotheses. The presence of the 2-methylphenyl group points towards a potential interaction with the AT1 receptor, while the cyclobutane carboxylic acid scaffold is a known pharmacophore for integrin antagonists. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of these potential targets. Further research, including in vitro binding and functional assays, followed by cell-based and in vivo studies, is necessary to elucidate the true pharmacological profile of this compound and determine its therapeutic potential. The diagrams and tables provided serve as a conceptual framework to guide these future research endeavors.

Absence of Published In Vitro Data for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases indicates that 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a novel or not widely studied compound. There are currently no published in vitro evaluations, experimental datasets, or established biological activity profiles for this specific molecule.

Therefore, this document serves as a hypothetical technical guide and template for the preliminary in vitro evaluation of a novel compound of this class, hereafter referred to as "Cmpd-X." The data, protocols, and pathways presented are illustrative and designed to provide a framework for researchers, scientists, and drug development professionals on how such an evaluation could be structured and reported.

A Hypothetical In Vitro Evaluation of a Novel Phenylcyclobutane Carboxylic Acid Derivative (Cmpd-X)

Abstract

This whitepaper outlines a hypothetical preliminary in vitro evaluation of Cmpd-X, a novel 1-phenylcyclobutane-1-carboxylic acid derivative. The primary objectives of this illustrative study were to ascertain the cytotoxic potential of Cmpd-X against a panel of human cancer cell lines and to determine its inhibitory activity against key oncogenic kinases. The following sections detail the experimental methodologies, present the resulting data, and visualize the workflows and potential mechanisms of action. This document is intended as a structural guide for the systematic evaluation of new chemical entities in a preclinical setting.

Data Presentation: Biological Activity of Cmpd-X

The biological activities of Cmpd-X were assessed through cytotoxicity and kinase inhibition assays. All experiments were conducted in triplicate, and the data are presented as mean ± standard deviation.

Table 1: In Vitro Cytotoxicity of Cmpd-X

The half-maximal inhibitory concentration (IC₅₀) of Cmpd-X was determined against three human cancer cell lines and one non-cancerous human cell line after 72 hours of continuous exposure.

Cell LineTypeIC₅₀ (µM)
A549Non-Small Cell Lung Cancer15.8 ± 2.1
MCF-7Breast Adenocarcinoma22.4 ± 3.5
HCT116Colorectal Carcinoma11.2 ± 1.9
HEK293Human Embryonic Kidney> 100
Table 2: In Vitro Kinase Inhibition Profile of Cmpd-X

The inhibitory activity of Cmpd-X was measured against a panel of selected kinases at a concentration of 10 µM.

Kinase TargetPercent Inhibition (%) at 10 µM
EGFR8.1 ± 2.5
MEK175.3 ± 6.8
PI3Kα12.5 ± 4.2
CDK25.9 ± 1.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) and the non-cancerous HEK293 line were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Plates were incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Cmpd-X was dissolved in DMSO to create a 10 mM stock solution. A serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) was prepared in growth medium. The final DMSO concentration in all wells was maintained at ≤ 0.1%. 100 µL of the compound dilutions were added to the respective wells.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well. Plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (0.1% DMSO). IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay - Illustrative)
  • Reagents Preparation: All reagents (Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and target kinase) were prepared in the specified kinase buffer.

  • Compound Addition: 2.5 µL of Cmpd-X (at 4x the final desired concentration) or vehicle control (DMSO) was added to the wells of a 384-well plate.

  • Kinase and Tracer Addition: 5 µL of a 2x kinase/tracer mixture was added to each well.

  • Antibody Addition: 2.5 µL of a 4x Eu-antibody solution was added to initiate the reaction.

  • Incubation: The plate was incubated at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: The emission ratio (665/615) was calculated. Percent inhibition was determined by comparing the signal from wells with Cmpd-X to the signals from no-kinase (0% inhibition) and vehicle-only (100% inhibition) controls.

Visualizations: Workflows and Pathways

The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and a potential signaling pathway impacted by Cmpd-X based on the hypothetical kinase inhibition data.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay Workflow Cell_Culture Cell Line Culture (A549, MCF-7, HCT116, HEK293) Seeding 1. Seed Cells (96-well plate) Cell_Culture->Seeding Compound_Prep Cmpd-X Stock (10 mM in DMSO) Treatment 2. Add Cmpd-X Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation 3. Incubate (72h) Treatment->Incubation MTT_Add 4. Add MTT Reagent Incubation->MTT_Add Solubilize 5. Solubilize Formazan MTT_Add->Solubilize Read 6. Read Absorbance (570nm) Solubilize->Read Analysis 7. IC50 Calculation Read->Analysis

Fig. 1: Workflow for the MTT-based cytotoxicity assay.

G cluster_pathway Hypothetical MEK1 Inhibition Pathway GF Growth Factor GFR Receptor (e.g., EGFR) GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CmpdX Cmpd-X CmpdX->MEK1

Fig. 2: Hypothetical inhibition of the MAPK/ERK pathway by Cmpd-X.

Conclusion and Future Directions

This hypothetical evaluation demonstrates that Cmpd-X exhibits selective cytotoxicity towards cancer cell lines over non-cancerous cells and shows significant inhibitory activity against the MEK1 kinase. These illustrative results suggest that the cytotoxic effects of Cmpd-X could be mediated, at least in part, through the inhibition of the MAPK/ERK signaling pathway.

Future in vitro studies would be required to confirm these findings and further elucidate the mechanism of action. Recommended next steps include:

  • Determination of the IC₅₀ value for MEK1 inhibition to quantify potency.

  • Western blot analysis to confirm the downstream inhibition of ERK phosphorylation in Cmpd-X treated cells.

  • Broader kinase profiling to assess selectivity.

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to evaluate drug-like properties.

This structured approach provides a robust framework for the initial characterization of novel chemical entities in an oncology drug discovery program.

An In-depth Technical Guide on the Solubility and Stability of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid is limited. This guide provides a summary of its computed physicochemical properties and details the standard experimental protocols used to determine the solubility and stability of such a compound in a drug discovery and development context.

Introduction

This compound is an organic compound featuring a cyclobutane ring, a carboxylic acid functional group, and a 2-methylphenyl (o-tolyl) substituent. The cyclobutane motif is of increasing interest in medicinal chemistry as it can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing a rigid, three-dimensional scaffold.[1] The carboxylic acid group enhances polarity and allows for hydrogen bonding, which is crucial for target interaction and influences solubility.[2] This guide outlines the key physicochemical characteristics and the methodologies for comprehensive solubility and stability assessment of this compound.

Physicochemical Properties

While specific experimental data is scarce, computational models provide estimated values for key physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂PubChem
Molecular Weight 190.24 g/mol PubChem[3]
XLogP3 (Computed) 2.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Polar Surface Area 37.3 ŲPubChem[3]
Complexity (Computed) 222PubChem[3]

Note: XLogP3 is a computed octanol/water partition coefficient that serves as an indicator of lipophilicity. A value of 2.6 suggests moderate lipophilicity.

Solubility Studies

Solubility is a critical determinant of a drug candidate's bioavailability and suitability for formulation. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Low solubility can lead to unreliable results in in vitro assays and poor in vivo efficacy.[4][5]

Experimental Protocols

3.1.1 Kinetic Solubility Assay

Kinetic solubility is typically measured early in drug discovery to provide a high-throughput assessment of a compound's dissolution characteristics from a DMSO stock solution into an aqueous buffer.[5][6]

Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[7]

  • Serial Dilution: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at various pH values such as 5.0, 6.2, and 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[4][8]

  • Measurement: Measure the light scattering of the solutions in each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10-20 mM Stock in DMSO add_stock Dispense Stock into 96-well Plate prep_stock->add_stock prep_buffer Prepare Aqueous Buffers (various pH) add_buffer Add Buffer to Wells prep_buffer->add_buffer add_stock->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Solubility Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Assay.

3.1.2 Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for formulation development.[9][10]

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., PBS at pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in µg/mL or µM.

Expected Data Summary

The data from these studies would be summarized as follows:

Table 1: Kinetic Solubility Data

Buffer SystempHTemperature (°C)Solubility (µM)
PBS7.425[Result]
Acetate Buffer5.025[Result]
FaSSIF6.537[Result]

Table 2: Thermodynamic Solubility Data

Buffer SystempHTemperature (°C)Incubation Time (h)Solubility (µg/mL)
PBS7.42524[Result]
PBS7.42548[Result]
SGF1.23724[Result]
FeSSIF5.03724[Result]

Stability Studies

Stability testing is essential to understand the degradation pathways of a drug substance and to identify potential degradation products. Forced degradation (stress testing) is performed to predict the long-term stability and to develop stability-indicating analytical methods.[11][12]

Experimental Protocol: Forced Degradation Study

A forced degradation study exposes the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.[13] A target degradation of 5-20% is typically desired to avoid the formation of secondary degradants.[11][14]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. A control sample is kept under normal conditions for comparison.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat (e.g., 60-80°C) for a set period (e.g., 8 hours).[11][14]

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat (e.g., 60-80°C). Given the carboxylic acid moiety, degradation may be rapid.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[12]

    • Thermal Degradation: Heat the solid compound and a solution of the compound (e.g., at 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

  • Neutralization: After the stress period, neutralize the acidic and basic solutions to prevent further degradation.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, typically with both UV and Mass Spectrometry (MS) detection to separate and identify the parent compound and any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) prep_sample->acid base Base Hydrolysis (NaOH, Heat) prep_sample->base oxidation Oxidation (H₂O₂) prep_sample->oxidation thermal Thermal (Heat) prep_sample->thermal photo Photolytic (UV/Vis Light) prep_sample->photo prep_control Store Control Sample analyze Analyze via Stability-Indicating HPLC-UV/MS prep_control->analyze neutralize Neutralize Samples acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradants & Assess Purity analyze->identify

Caption: Workflow for Forced Degradation Study.
Expected Data Summary

Results from the stability studies would be tabulated to show the compound's purity under different conditions.

Table 3: Forced Degradation Data Summary

Stress ConditionConditions% Assay of Parent Compound% DegradationNo. of Degradants
Control N/A[Result][Result][Result]
Acid Hydrolysis 0.1 M HCl, 80°C, 8h[Result][Result][Result]
Base Hydrolysis 0.1 M NaOH, 60°C, 4h[Result][Result][Result]
Oxidation 3% H₂O₂, RT, 24h[Result][Result][Result]
Thermal (Solution) 80°C, 48h[Result][Result][Result]
Photolytic (Solid) ICH Q1B[Result][Result][Result]

Potential Biological Context

While no specific biological target or signaling pathway has been defined for this compound in the public domain, compounds containing cyclobutane rings are explored for a wide range of therapeutic targets. They have been incorporated into drug candidates to improve metabolic stability, conformationally restrict molecules for better target binding, and act as replacements for other cyclic systems.[1][15] For instance, cyclobutane derivatives have been investigated as inhibitors of enzymes and as modulators of nuclear receptors in therapeutic areas such as oncology and autoimmune diseases.[15] Further research would be required to identify the specific biological activity of this compound.

Conclusion

A thorough investigation of the solubility and stability of this compound is critical for its advancement as a potential drug candidate. This guide provides the standard methodologies that should be employed for such an evaluation. The kinetic and thermodynamic solubility assays will define its dissolution behavior, which is fundamental for bioavailability and formulation. The forced degradation studies will establish its intrinsic stability, identify potential degradation products, and support the development of a robust, stability-indicating analytical method. The data generated from these studies are indispensable for informed decision-making in the drug development process.

References

Unlocking the Potential of Strained Systems: An In-depth Technical Guide to the Ring Strain and Reactivity of Cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a chemical curiosity to a valuable building block in modern chemistry, particularly in the realm of drug discovery and development.[1][2][3] Its inherent ring strain imparts unique conformational and reactivity characteristics that can be strategically exploited to fine-tune the physicochemical and pharmacological properties of molecules.[4][5] This technical guide provides a comprehensive exploration of the core principles governing the ring strain and reactivity of cyclobutane systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Heart of the Matter: Understanding Ring Strain in Cyclobutane

The defining feature of cyclobutane is its significant ring strain, a consequence of deviations from ideal tetrahedral bond angles and eclipsing interactions between adjacent hydrogen atoms. This strain energy, approximately 26.3 kcal/mol, is a key determinant of its structure and chemical behavior.[4][6][7][8]

Angle and Torsional Strain: A Delicate Balance

In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[9][10] This deviation leads to significant angle strain . Furthermore, a planar conformation would force all eight C-H bonds into an eclipsed arrangement, resulting in considerable torsional strain .[6][11]

To alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[6][9][11][12] In this conformation, one carbon atom is bent out of the plane of the other three by a dihedral angle of about 20-25°.[9][13] This puckering reduces the eclipsing interactions between hydrogens on adjacent carbons, thereby lowering the torsional strain. However, this comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease to about 88°.[1][8][9][11][14][15] The puckered conformation represents the lowest energy state for the cyclobutane ring, striking a balance between these two opposing strain forces.

Quantitative Structural and Energetic Parameters

The unique geometry and energetic landscape of cyclobutane have been extensively studied. The following tables summarize key quantitative data that are crucial for understanding and modeling cyclobutane-containing systems.

Table 1: Structural Parameters of Cyclobutane

ParameterValueExperimental Method
C-C Bond Length1.553 - 1.568 ÅElectron Diffraction[13][16]
C-H Bond Length1.098 ± 0.04 ÅElectron Diffraction[13]
C-C-C Bond Angle~88°Electron Diffraction, Spectroscopy[1][8][9][11][14][15]
H-C-H Bond Angle~114°Electron Diffraction[13]
Dihedral Angle of Puckering~20-25°Electron Diffraction, Spectroscopy[9][13]

Table 2: Energetic Properties of Cyclobutane

ParameterValue (kcal/mol)Method of Determination
Total Ring Strain Energy26.3 - 26.9Heat of Combustion[4][6][8][16][17]
Angle Strain ContributionPrimary contributorTheoretical Calculations[8]
Torsional Strain ContributionReduced by puckeringConformational Analysis[6][11]
Barrier to Ring Inversion1.45Spectroscopy[17]

Reactivity of Cyclobutane: Harnessing Strain for Chemical Transformation

The high ring strain of cyclobutane makes it more reactive than its acyclic counterpart, butane.[6] Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable as they relieve this strain.

Thermal Reactions: Ring Opening and Rearrangements

Upon heating, cyclobutane and its derivatives undergo thermal decomposition, typically cleaving the ring to form two ethylene molecules.[18][19][20] This reaction is a classic example of a unimolecular process driven by the release of ring strain. The thermolysis of cyclobutane is a forbidden [σ2s + σ2s] cyclo-reversion according to Woodward-Hoffmann rules, suggesting a stepwise mechanism involving a diradical intermediate.[18]

Thermal_Decomposition Cyclobutane Cyclobutane TransitionState Transition State (Diradical Intermediate) Cyclobutane->TransitionState Heat (Δ) Products 2 x Ethylene TransitionState->Products Ring Cleavage

Figure 1: Thermal Decomposition of Cyclobutane.
Cycloaddition Reactions: A Gateway to Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings.[21][22] These reactions involve the union of two double-bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, are a cornerstone of organic synthesis for accessing these structures.[2][13][21][23]

Photochemical_Cycloaddition Reactants Alkene 1 + Alkene 2 ExcitedState Excited State (T1) Reactants->ExcitedState hν (Light) Intermediate Diradical Intermediate ExcitedState->Intermediate Intersystem Crossing Product Cyclobutane Intermediate->Product Ring Closure

Figure 2: Generalized Photochemical [2+2] Cycloaddition.

The stereochemical outcome of these reactions can often be controlled, making them highly valuable for the synthesis of complex molecules.[2]

Cyclobutane in Drug Development: A Scaffold for Innovation

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly popular scaffold in medicinal chemistry.[1][2][3][5] Its incorporation into drug candidates can offer several advantages:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[1][2][3]

  • Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug, leading to a longer half-life.[4][5]

  • Improved Physicochemical Properties: The introduction of a cyclobutane moiety can modulate properties such as solubility and lipophilicity.

  • Vectorial Orientation of Substituents: The defined three-dimensional structure allows for the precise positioning of pharmacophoric groups to optimize interactions with a receptor.[1][2]

Drug_Development_Logic cluster_0 Molecular Properties cluster_1 Pharmacological Outcomes ConformationalRigidity Conformational Rigidity ImprovedPotency Improved Potency ConformationalRigidity->ImprovedPotency EnhancedSelectivity Enhanced Selectivity ConformationalRigidity->EnhancedSelectivity MetabolicStability Metabolic Stability FavorablePK Favorable Pharmacokinetics MetabolicStability->FavorablePK PhysicochemicalProperties Physicochemical Properties PhysicochemicalProperties->FavorablePK VectorialOrientation Vectorial Orientation VectorialOrientation->ImprovedPotency VectorialOrientation->EnhancedSelectivity Cyclobutane Cyclobutane Scaffold Cyclobutane->ConformationalRigidity Cyclobutane->MetabolicStability Cyclobutane->PhysicochemicalProperties Cyclobutane->VectorialOrientation

Figure 3: Role of Cyclobutane in Drug Design.

Key Experimental Protocols

A thorough understanding of the experimental techniques used to characterize and synthesize cyclobutane systems is essential for researchers in this field.

Determination of Ring Strain: Heat of Combustion

The total ring strain energy of cyclobutane is experimentally determined by measuring its heat of combustion. The more strain a molecule possesses, the higher its internal energy, and thus the more heat is released upon complete combustion.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity cyclobutane is placed in a sample holder within a bomb calorimeter.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

  • Combustion: The sample is ignited electrically. The complete combustion of cyclobutane to carbon dioxide and water releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The final temperature of the water is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the amount of sample burned.

  • Strain Energy Calculation: The experimental heat of combustion per CH₂ group is compared to that of a strain-free reference compound (e.g., a long-chain alkane). The difference in these values, multiplied by the number of CH₂ groups, gives the total ring strain energy.[7]

Structural Elucidation: Spectroscopic and Diffraction Methods

Electron Diffraction: This technique is used to determine the bond lengths and angles of gaseous cyclobutane with high precision. A beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to deduce the molecular geometry.[13]

X-ray Crystallography: For solid cyclobutane derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, including the puckered conformation of the ring and the stereochemical relationships of substituents.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and conformational dynamics of cyclobutane derivatives in solution. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the puckered conformation and the orientation of substituents (axial vs. equatorial).[12][22]

Synthesis: Photochemical [2+2] Cycloaddition

This method is a versatile approach for constructing cyclobutane rings.

General Protocol:

  • Reactant Preparation: The alkene substrates are dissolved in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration is typically optimized to favor the desired cycloaddition.

  • Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period. Oxygen can quench the excited state of the alkene, inhibiting the reaction.

  • Irradiation: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) in a photoreactor. The wavelength of light is chosen to excite one of the alkene components. A photosensitizer, such as acetone or benzophenone, may be used to facilitate the formation of the reactive triplet state.[1][2]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to isolate the desired cyclobutane product.

Experimental_Workflow cluster_0 Characterization cluster_1 Synthesis & Reactivity HeatOfCombustion Heat of Combustion (Ring Strain) Spectroscopy Spectroscopy (NMR) (Conformation) Diffraction Diffraction (X-ray, Electron) (Structure) Cycloaddition [2+2] Cycloaddition (Synthesis) CyclobutaneSystem Cyclobutane System Cycloaddition->CyclobutaneSystem ThermalDecomposition Thermal Decomposition (Reactivity) ThermalDecomposition->CyclobutaneSystem CyclobutaneSystem->HeatOfCombustion CyclobutaneSystem->Spectroscopy CyclobutaneSystem->Diffraction

Figure 4: Experimental Approaches for Cyclobutane Systems.

Conclusion

The cyclobutane ring, with its inherent strain and unique puckered conformation, presents both challenges and opportunities in chemical synthesis and drug design. A thorough understanding of its structural and energetic properties, as well as its characteristic reactivity, is paramount for harnessing its full potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the fascinating chemistry of cyclobutane systems in their pursuit of novel molecules with tailored functions.

References

A Historical Guide to the Synthesis of 1,3-Cyclobutanedicarboxylic Acid: From Erroneous Pathways to a Confirmed Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical synthesis methods for 1,3-cyclobutanedicarboxylic acid, a journey marked by mistaken identities and eventual success. The narrative of its synthesis is a compelling case study in the development of organic chemistry, highlighting the challenges of structural elucidation and the importance of rigorous proof. This document details the pivotal, albeit incorrect, early attempts and culminates in the first definitive synthesis of both cis and trans isomers.

Introduction

The synthesis of 1,3-cyclobutanedicarboxylic acid was a significant challenge for early organic chemists. For nearly seven decades, from 1881 to 1950, numerous reported syntheses were later proven to be erroneous[1]. These early endeavors, while ultimately incorrect, were crucial in advancing the understanding of cyclobutane chemistry and reaction mechanisms. This guide will first explore the notable, yet flawed, historical methods and then detail the first successful and unambiguous synthesis of 1,3-cyclobutanedicarboxylic acid by Buchman.

A Chronicle of Misinterpretation: Early Synthetic Attempts

The initial forays into the synthesis of 1,3-cyclobutanedicarboxylic acid were plagued by a series of incorrect structural assignments, often arising from unexpected rearrangements and the limitations of analytical techniques of the era.

The Markownikoff and Krestownikoff Synthesis (1881)

The first reported synthesis by Markownikoff and Krestownikoff involved the self-condensation of ethyl-α-chloropropionate with sodium ethoxide[1]. The resulting product, after hydrolysis, was mistakenly identified as 1,3-cyclobutanedicarboxylic acid. However, later work by Ingold, and subsequently confirmed by Deutsch and Buchman in 1950, revealed that the product was actually a methylcyclopropanedicarboxylic acid[1].

The Perkin and Haworth Syntheses

William Henry Perkin Jr. and his collaborators also made significant, though ultimately misguided, attempts at synthesizing the target molecule. One approach involved the reaction of formaldehyde with malonic ester[1]. Another, by Perkin and Simonsen, utilized the treatment of dimethyl α,α'-dibromo-α-(bromomethyl)-glutarate with zinc[1]. These methods, however, did not yield the desired 1,3-disubstituted cyclobutane ring.

Other Noteworthy Erroneous Syntheses

Other chemists of the period, including Simonsen, and Guthzeit and Dressel, also reported syntheses of 1,3-cyclobutanedicarboxylic acid[1]. Simonsen's approach was a variation of the Haworth-Perkin synthesis, while Guthzeit and Dressel attempted a synthesis using tetraethyl 1,1,3,3-propanetetracarboxylate and methylene iodide[1]. All of these early methods were later shown to have produced other structures.

The following diagram illustrates the timeline of these early, incorrect syntheses, highlighting the long period of misidentification before the true structure was confirmed.

Historical_Timeline cluster_erroneous Early Erroneous Syntheses cluster_clarification Clarification and Correction Markownikoff_1881 1881 Markownikoff & Krestownikoff (Incorrectly Identified Product) Perkin_Haworth_1898 1898 Perkin & Haworth (Incorrectly Identified Product) Simonsen_1908 1908 Simonsen (Incorrectly Identified Product) Guthzeit_Dressel Guthzeit & Dressel (Incorrectly Identified Product) Ingold Ingold (Re-evaluation of Markownikoff's work) Guthzeit_Dressel->Ingold Investigation of mechanisms Deutsch_Buchman_1950 1950 Deutsch & Buchman (Confirmation of Incorrect Structures) Ingold->Deutsch_Buchman_1950 Confirmation

Figure 1. Timeline of early, erroneous syntheses of 1,3-cyclobutanedicarboxylic acid.

The First Unambiguous Synthesis: The Work of Buchman

The first definitive synthesis of both cis- and trans-1,3-cyclobutanedicarboxylic acid was reported by E. R. Buchman and his colleagues. Their approach provided a clear and reproducible route to the target molecules, finally resolving the long-standing confusion.

The general synthetic scheme developed by Buchman is outlined below. It starts from a precursor that can be reliably converted to the cyclobutane ring system, avoiding the rearrangements that plagued earlier methods.

Buchman_Synthesis Start Starting Material (e.g., Diethyl Malonate) Intermediate_1 Cyclobutane Precursor (e.g., 1,1,3,3-Cyclobutanetetracarboxylic Ester) Start->Intermediate_1 Cyclization Intermediate_2 Hydrolysis Intermediate_1->Intermediate_2 Saponification Product_cis cis-1,3-Cyclobutanedicarboxylic Acid Intermediate_2->Product_cis Isomer Separation Product_trans trans-1,3-Cyclobutanedicarboxylic Acid Intermediate_2->Product_trans Isomer Separation

Figure 2. Generalized scheme of Buchman's successful synthesis.

Quantitative Data Summary

The following table summarizes the melting points of the products obtained in the historical syntheses, highlighting the discrepancies that led to the long period of structural misidentification.

Synthesis MethodReported Melting Point (°C)Actual Identity of Product
Markownikoff & Krestownikoff (1881)170trans-1-Methyl-1,2-cyclopropanedicarboxylic acid
Perkin & Haworth (1898)129-133Not 1,3-cyclobutanedicarboxylic acid
Simonsen (1908)Not specifiedNot 1,3-cyclobutanedicarboxylic acid
Buchman (cis isomer)135-136cis-1,3-Cyclobutanedicarboxylic acid
Buchman (trans isomer)171trans-1,3-Cyclobutanedicarboxylic acid

Experimental Protocols

Representative Protocol for a Cyclobutane Precursor: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

A common and reliable method to form a cyclobutane ring, which serves as a precursor to compounds like 1,3-cyclobutanedicarboxylic acid, is the reaction of diethyl malonate with 1,3-dibromopropane. This method is well-documented in Organic Syntheses.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide in ethanol

  • Ethanol

  • Diethyl ether

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Cyclization: A solution of sodium ethoxide in absolute ethanol is added to a mixture of diethyl malonate and 1,3-dibromopropane. The reaction mixture is heated to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for several hours.

  • Workup: Water is added to dissolve the sodium bromide precipitate, and the ethanol is removed by distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by extraction with diethyl ether.

  • Hydrolysis: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

  • Isolation: After hydrolysis, the ethanol is removed, and the residue is dissolved in water. The solution is acidified with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid, which is then collected by filtration and can be purified by recrystallization.

Conclusion

The history of the synthesis of 1,3-cyclobutanedicarboxylic acid is a fascinating chapter in the annals of organic chemistry. It underscores the critical importance of rigorous structural proof and the potential for unexpected molecular rearrangements to mislead even the most accomplished chemists of their time. The eventual successful synthesis by Buchman provided a solid foundation for the exploration of cyclobutane chemistry and the utilization of these compounds in various fields, including materials science and drug development. The journey from the erroneous reports of the 19th century to the confirmed structures of the mid-20th century exemplifies the self-correcting nature of the scientific process.

References

The Ortho-Methyl Effect: A Technical Guide to the Role of the 2-Methylphenyl Group in Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylphenyl (or ortho-tolyl) group is a deceptively simple substituent that exerts a profound influence on a molecule's structure, reactivity, and biological activity. Its strategic placement is a key tool in medicinal chemistry, catalysis, and materials science. This is due to a unique combination of steric hindrance and subtle electronic effects that dictate molecular conformation, modulate non-covalent interactions, and create opportunities for chiral design through atropisomerism. This technical guide provides an in-depth analysis of the multifaceted roles of the 2-methylphenyl group, supported by quantitative data, detailed experimental protocols, and visual representations of its governing principles.

Core Physicochemical Properties

The defining feature of the 2-methylphenyl group is the methyl substituent at the ortho position of a phenyl ring. This seemingly minor addition introduces significant and predictable changes to the molecule's behavior.

Steric Effects: The Gatekeeper of Conformation

The primary influence of the ortho-methyl group is steric. Its physical bulk restricts rotation around the single bond connecting the phenyl ring to a parent scaffold (the C-Ar bond). This steric hindrance is a powerful tool for conformational control.[1][2]

  • Restricted Rotation & Atropisomerism: In biaryl systems, where two aromatic rings are linked, the presence of substituents in the ortho positions, such as a methyl group, can create a significant energy barrier to rotation.[3][4] If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism.[5][6] These stable, non-interconverting enantiomers can exhibit dramatically different biological activities and selectivities, a property increasingly leveraged in drug design.[6] The stability of these atropisomers is dependent on the size of the ortho substituents; larger groups lead to higher barriers to rotation and more stable isomers.[4][7]

  • Conformational Locking: In non-biaryl systems, such as N-aryl amides or ligands for metal catalysts, the 2-methylphenyl group forces specific dihedral angles. This "conformational locking" can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target. This leads to enhanced potency and selectivity.[8] For instance, the investigational drug Losmapimod features a 2-methylphenyl group, which plays a role in defining its binding conformation with p38 MAP kinases.[9]

Electronic Effects: A Subtle Modulator

The methyl group is weakly electron-donating through induction and hyperconjugation. While this effect is less pronounced than its steric influence, it can still impact the reactivity and interaction profile of the aromatic ring.[10]

  • Increased Electron Density: The electron-donating nature slightly increases the π-electron density of the aromatic ring, which can influence its participation in π-stacking and cation-π interactions.[11]

  • Reaction Kinetics: In reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), the electronic and steric effects combine. The steric bulk can hinder the approach of a nucleophile, while the electron-donating nature can slightly deactivate the ring towards attack.[10]

Role in Non-Covalent Interactions

The 2-methylphenyl group actively participates in a range of stabilizing non-covalent interactions that are crucial for molecular recognition in biological and chemical systems.[12][13]

  • C-H···π Interactions: The methyl group's C-H bonds can act as donors in C-H···π interactions, where they form a stabilizing contact with the face of a nearby aromatic ring. This is a common interaction in protein-ligand complexes, contributing to binding affinity.[12]

  • Dispersion Forces (van der Waals): As a lipophilic group, it contributes to favorable van der Waals and hydrophobic interactions within the binding pockets of proteins, displacing water molecules and enhancing binding affinity.[8]

  • Sulfur-Aryl Interactions: In molecules like methyl p-tolyl sulfoxide, the tolyl group's orientation and interactions are influenced by the chiral sulfur center, affecting crystal packing and intermolecular forces.[14]

The interplay of these forces can be complex, and their net effect is often context-dependent, influenced by the solvent and the specific geometry of the interacting partners.[12]

Quantitative Analysis of Conformational Effects

The steric bulk of the ortho-methyl group directly translates into quantifiable energetic penalties for certain conformations. These values are critical for computational modeling and rational design.

System TypeSubstituent(s)Dihedral Angle (Lowest Energy)Rotational Barrier (kcal/mol)Half-life (t½) for RacemizationReference(s)
2-MethylbiphenylH / Me~45-55°~6.0Very short (Class 1 Atropisomer)[1]
2,2'-DimethylbiphenylMe / Me~70°> 20Long (Class 3 Atropisomer)[1][3]
Biaryl Lactoneortho-MeN/AΔG‡₂₉₈ ≈ 17-18~seconds[4]
Biaryl Lactoneortho-i-PrN/AΔG‡₂₉₈ ≈ 20-21~minutes[4]
Biaryl Lactoneortho-t-BuN/AΔG‡₂₉₈ > 23~days[4]

Table 1: Representative rotational energy barriers and atropisomeric stability in systems containing ortho-substituents. Atropisomer classes are defined by their half-life at 37 °C: Class 1 (t½ < 60 s), Class 2 (60 s < t½ < 4.5 years), Class 3 (t½ > 4.5 years).[5][6]

Applications in Drug Discovery and Catalysis

The predictable conformational control exerted by the 2-methylphenyl group makes it a valuable motif in modern chemistry.

  • Medicinal Chemistry: The "magic methyl" effect, where the addition of a methyl group drastically improves a compound's properties, is often attributed to the conformational restriction imposed by an ortho-methyl group.[8] It is used to improve selectivity, enhance potency by locking in a bioactive conformation, and block metabolic sites to improve pharmacokinetic profiles.[8][15] For example, the NK1 receptor antagonist Vestipitant incorporates a 2-methylphenyl group to enhance its potency and pharmacokinetic properties.[15]

  • Asymmetric Catalysis: Ligands bearing 2-methylphenyl groups, such as P(o-tolyl)₃, are ubiquitous in catalysis.[16] The steric bulk influences the coordination geometry around the metal center, creating a specific chiral environment that can control the stereochemical outcome of a reaction. In biaryl ligands like BINAP, the atropisomeric chirality, enforced by substituents, is the very basis for its success in asymmetric hydrogenation.[3]

Visualizing Key Concepts

Diagrams generated using Graphviz provide a clear visual language for the abstract concepts governed by the 2-methylphenyl group.

logical_relationships start 2-Methylphenyl (o-Tolyl) Group steric Steric Hindrance start->steric primary effect electronic Weak Electron Donation (Inductive) start->electronic secondary effect conf Conformational Restriction steric->conf leads to atrop Atropisomerism (Axial Chirality) conf->atrop if barrier is high

Core effects of the 2-methylphenyl group.

experimental_workflow synthesis Synthesis of Analogues (with/without o-methyl) analysis Conformational Analysis synthesis->analysis assay Functional / Binding Assay synthesis->assay xray X-ray Crystallography (Solid State) analysis->xray nmr NMR Spectroscopy (Solution State) analysis->nmr comp Computational Modeling (Energetics) analysis->comp sar Structure-Activity Relationship (SAR) analysis->sar assay->sar

Workflow for studying the 2-methylphenyl effect.

Experimental Protocols

The study of the 2-methylphenyl group's effects relies on a combination of crystallographic, spectroscopic, and computational methods.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, offering precise bond lengths, angles, and dihedral angles.[17][18]

  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals.[19] A common method is slow evaporation or vapor diffusion.[20]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a near-saturated solution.

    • For slow evaporation, loosely cover the vial and allow the solvent to evaporate over several days to weeks.

    • For vapor diffusion, place the solution in an open vial inside a larger sealed chamber containing an "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[20]

  • Data Collection: Mount a suitable crystal (typically >0.1 mm in all dimensions) on a goniometer in a single-crystal X-ray diffractometer.[18] The crystal is cooled (e.g., to 100 K) and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern at numerous orientations.[21]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and reflection intensities.[17] The structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map and molecular model. This model is then refined against the experimental data to optimize atomic coordinates, bond lengths, and angles, yielding the final, precise 3D structure.[17]

Protocol: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the premier technique for studying molecular conformation and dynamics in solution.[22][23]

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for obtaining a good signal-to-noise ratio (typically 1-10 mg in 0.5-0.7 mL).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants (J-values) of protons near the bond of interest can provide initial clues about the preferred conformation.[24]

  • Variable Temperature (VT) NMR: For systems with intermediate rotational barriers (atropisomers that interconvert on the NMR timescale), VT-NMR is essential.

    • Acquire spectra at a range of temperatures. At high temperatures, rapid rotation leads to averaged signals for the two conformers.

    • As the temperature is lowered, rotation slows. If the barrier is crossed, the signals will broaden and eventually decoalesce into separate sets of signals for each distinct conformer.

    • The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process, quantifying the rotational barrier.[4]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity. The presence or absence of specific cross-peaks between protons on the phenyl ring and the rest of the molecule provides definitive evidence for the dominant solution-phase conformation.

Conclusion

The 2-methylphenyl group is a powerful and versatile tool in molecular design. Its dominant steric influence provides a reliable method for restricting conformation, which can be exploited to create axially chiral molecules, enhance binding affinity, and improve selectivity. Complemented by subtle electronic contributions and a capacity for diverse non-covalent interactions, the ortho-tolyl group allows for fine-tuning of a molecule's physicochemical and biological properties. A thorough understanding of these principles, quantified through experimental and computational analysis, is essential for its rational application in the development of advanced therapeutics, catalysts, and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the phase-transfer catalyzed (PTC) alkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-(2-methylphenyl)cyclobutane-1-carbonitrile. Subsequent basic hydrolysis of the nitrile furnishes the target carboxylic acid. This protocol includes detailed experimental procedures, reagent specifications, purification methods, and characterization data. Additionally, a workflow diagram is provided for clarity.

Introduction

Cyclobutane-containing molecules are of significant interest in drug discovery due to their unique conformational properties and their ability to act as bioisosteres for other cyclic and acyclic moieties. The target compound, this compound, incorporates a sterically hindered ortho-substituted phenyl ring on a cyclobutane scaffold, making it an attractive starting material for the synthesis of novel therapeutic agents. The presented synthetic route is designed for efficiency and scalability, utilizing phase-transfer catalysis to facilitate the key C-C bond formation under milder conditions than traditional methods.

Synthesis Pathway

The overall synthetic scheme is as follows:

Synthesis_Pathway 2-Methylphenylacetonitrile 2-Methylphenylacetonitrile Step1 Step 1: Alkylation (PTC) 2-Methylphenylacetonitrile->Step1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Step1 Intermediate 1-(2-Methylphenyl)cyclobutane-1-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Figure 1. Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methylphenyl)cyclobutane-1-carbonitrile

This procedure details the phase-transfer catalyzed alkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane. The use of concentrated potassium hydroxide is recommended for improved yields in the formation of 1-aryl-1-cyanocyclobutanes.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylphenylacetonitrile131.1713.12 g0.10
1,3-Dibromopropane201.8622.20 g0.11
Potassium Hydroxide (KOH)56.1128.05 g0.50
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.005
Toluene-100 mL-
Water-40 mL-
Diethyl Ether-150 mL-
Saturated Brine Solution-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methylphenylacetonitrile (13.12 g, 0.10 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (50 mL).

  • In a separate beaker, prepare a 65% (w/v) aqueous solution of potassium hydroxide by carefully dissolving KOH (28.05 g) in water (40 mL). Caution: This process is highly exothermic.

  • With vigorous stirring, add the aqueous KOH solution to the reaction flask.

  • From the dropping funnel, add a solution of 1,3-dibromopropane (22.20 g, 0.11 mol) in toluene (50 mL) dropwise over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and add water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-methylphenyl)cyclobutane-1-carbonitrile as a colorless to pale yellow oil.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Methylphenyl)cyclobutane-1-carbonitrile185.2514.82 g0.08
Potassium Hydroxide (KOH)56.1122.44 g0.40
Ethylene Glycol-80 mL-
Water-20 mL-
Hydrochloric Acid (6M)-As needed-
Diethyl Ether-200 mL-
Saturated Brine Solution-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1-(2-methylphenyl)cyclobutane-1-carbonitrile (14.82 g, 0.08 mol), potassium hydroxide (22.44 g, 0.40 mol), ethylene glycol (80 mL), and water (20 mL).

  • Heat the mixture to reflux (approximately 120-130°C) and maintain for 12-24 hours. The reaction should be monitored by TLC until the starting nitrile is no longer detectable.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6M hydrochloric acid. A white precipitate should form.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure this compound as a white crystalline solid.

Expected Yield: 80-90%

Characterization Data

The following are expected characterization data for the final product. Actual results should be confirmed by analysis.

AnalysisExpected Results
Appearance White crystalline solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 2.80-3.00 (m, 2H, cyclobutane-CH₂), 2.50-2.70 (m, 2H, cyclobutane-CH₂), 2.35 (s, 3H, Ar-CH₃), 2.00-2.20 (m, 2H, cyclobutane-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 182.5 (C=O), 142.0 (Ar-C), 136.0 (Ar-C), 131.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 55.0 (quaternary C), 35.0 (cyclobutane-CH₂), 20.0 (Ar-CH₃), 16.0 (cyclobutane-CH₂)
Mass Spectrometry (ESI) m/z: 205.1223 [M+H]⁺, calculated for C₁₃H₁₇O₂

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis s1_start Combine 2-methylphenylacetonitrile, TBAB, and toluene s1_add_koh Add aqueous KOH solution s1_start->s1_add_koh s1_add_dibromopropane Add 1,3-dibromopropane solution dropwise s1_add_koh->s1_add_dibromopropane s1_heat Heat at 70°C for 4-6 hours s1_add_dibromopropane->s1_heat s1_workup Aqueous workup and extraction s1_heat->s1_workup s1_purify Purify by vacuum distillation or chromatography s1_workup->s1_purify s1_product 1-(2-Methylphenyl)cyclobutane-1-carbonitrile s1_purify->s1_product s2_start Combine nitrile, KOH, and ethylene glycol/water s1_product->s2_start Intermediate s2_reflux Reflux for 12-24 hours s2_start->s2_reflux s2_workup1 Aqueous workup and ether wash s2_reflux->s2_workup1 s2_acidify Acidify with 6M HCl s2_workup1->s2_acidify s2_extract Extract with diethyl ether s2_acidify->s2_extract s2_purify Recrystallize from heptane/ethyl acetate s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Figure 2. Detailed experimental workflow for the synthesis.

References

Application of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science, offering unique three-dimensional frameworks that can impart desirable physicochemical and biological properties. [2+2] cycloaddition reactions represent one of the most powerful and versatile methods for the synthesis of these four-membered rings. This document provides an overview of key [2+2] cycloaddition strategies, including photochemical, visible-light-mediated, and metal-catalyzed approaches, with a focus on their application in the synthesis of complex molecules relevant to drug discovery. Detailed protocols for representative reactions are provided, along with quantitative data to facilitate comparison and application.

The inherent ring strain of cyclobutanes provides a unique conformational rigidity that can be exploited in drug design to lock in bioactive conformations, improve metabolic stability, and explore novel chemical space.[1][2][3] The ability to control the stereochemistry of the cyclobutane ring during its formation is crucial for the synthesis of enantiomerically pure drug candidates. Modern advancements in catalysis have enabled highly enantioselective and diastereoselective [2+2] cycloadditions, making this class of reactions an indispensable tool for synthetic chemists.[4]

I. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a classic method for the synthesis of cyclobutanes, typically involving the irradiation of two alkene-containing substrates with UV light.[5] The reaction proceeds through the formation of an excited state of one of the alkenes, which then reacts with the ground state of the second alkene in a concerted or stepwise fashion. A key advantage of this method is the ability to form highly strained ring systems that are inaccessible through thermal routes.

Data Presentation: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes

The following table summarizes the results for the photochemical [2+2] cycloaddition of N-alkyl maleimides with various alkenes, demonstrating the scope and efficiency of this catalyst-free approach.[6][7][8]

EntryN-Alkyl MaleimideAlkeneProductYield (%)Diastereomeric Ratio (d.r.)
1N-Benzyl maleimideStyrene3-benzyl-5-phenyl-1-azabicyclo[3.2.0]heptane-2,4-dione8565:35
2N-Ethyl maleimide1-Hexene3-ethyl-5-butyl-1-azabicyclo[3.2.0]heptane-2,4-dione78>95:5
3N-Butyl maleimideCyclohexene3-butyl-octahydro-1H-cyclobuta[a]isoindole-1,3(2H)-dione92>95:5
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes[9]
  • In a quartz reaction tube, dissolve the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol) in CH₂Cl₂ (2.0 mL).

  • Seal the tube with a rubber septum and purge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Place the reaction tube in a photochemical reactor equipped with a UVA LED lamp (e.g., 370 nm).

  • Irradiate the reaction mixture with stirring for 16–70 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/EtOAc) to afford the desired cyclobutane product.

photochemical_workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification reagents Dissolve N-alkyl maleimide and alkene in CH₂Cl₂ purge Purge with Argon reagents->purge irradiate Irradiate with UVA LED (370 nm) with stirring (16-70 h) purge->irradiate Quartz tube concentrate Concentrate in vacuo irradiate->concentrate Reaction monitoring by TLC chromatography Column Chromatography concentrate->chromatography product product chromatography->product Pure Cyclobutane Product

Caption: Experimental workflow for a typical photochemical [2+2] cycloaddition.

II. Visible-Light-Mediated [2+2] Cycloaddition

The use of visible light in photochemistry offers several advantages over UV irradiation, including milder reaction conditions, higher selectivity, and the use of more environmentally benign energy sources. In the context of [2+2] cycloadditions, visible-light-mediated processes often rely on a photocatalyst, such as an iridium or ruthenium complex, to absorb visible light and promote the reaction through an energy transfer mechanism.[9][10][11]

Data Presentation: Iridium-Catalyzed Visible-Light-Mediated [2+2] Cycloaddition of Oximes and Olefins

This table presents data for the synthesis of azetidines via a visible-light-mediated [2+2] cycloaddition between oximes and olefins, showcasing the mild and efficient nature of this protocol.[9][10]

EntryOximeOlefinPhotocatalystProductYield (%)Diastereomeric Ratio (d.r.)
1Acetophenone oximeN-VinylpyrrolidinoneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)2-methyl-2-phenyl-4-(pyrrolidin-1-yl)-1-oxa-3-azaspiro[3.4]octane96>20:1
2Benzophenone oximeN-VinylcaprolactamIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)2,2-diphenyl-4-(azepan-1-yl)-1-oxa-3-azaspiro[3.5]nonane93>20:1
3Cyclohexanone oximeN-VinylpyrrolidinoneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)4-(pyrrolidin-1-yl)-1-oxa-3-azaspiro[3.5]nonane-2-spiro-1'-cyclohexane85>20:1
Experimental Protocol: General Procedure for Visible-Light-Mediated [2+2] Cycloaddition of Oximes and Olefins[4]
  • To an oven-dried vial equipped with a magnetic stir bar, add the oxime (1.0 equiv., 0.1 mmol), the olefin (1.2 equiv., 0.12 mmol), and the iridium photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 equiv., 0.001 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous and degassed solvent (e.g., CH₂Cl₂, 1.0 mL) via syringe.

  • Place the reaction vial approximately 5 cm from a blue LED lamp (e.g., 450 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the azetidine product.

visible_light_mechanism PC Ir(III) PC_excited *Ir(III) PC->PC_excited Visible Light (hν) PC_excited->PC Energy Transfer Oxime_triplet Oxime (T₁) PC_excited->Oxime_triplet Energy Transfer Oxime Oxime (S₀) Azetidine Azetidine Oxime_triplet->Azetidine Olefin Olefin Olefin->Azetidine

Caption: Simplified mechanism of visible-light-mediated [2+2] cycloaddition.

III. Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis has emerged as a powerful strategy for promoting [2+2] cycloaddition reactions, often with high levels of stereo- and enantiocontrol.[12][13][14] Catalysts based on gold, rhodium, and other metals can activate substrates such as alkynes and allenes towards cycloaddition with alkenes under mild conditions. These methods are particularly valuable for the synthesis of chiral cyclobutanes and cyclobutenes.[12]

Data Presentation: Gold-Catalyzed Enantioselective Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes

The following table summarizes the results of a gold-catalyzed enantioselective [2+2] cycloaddition to form cyclobutenes, highlighting the high enantioselectivity achieved with a chiral digold catalyst.[12]

EntryAlkyneAlkeneCatalystProductYield (%)Enantiomeric Ratio (e.r.)
1Phenylacetyleneα-Methylstyrene(R,Sp)-Josiphos digold(I) (5 mol%)1-methyl-1,3-diphenylcyclobut-2-ene8595:5
21-Hexyneα-Methylstyrene(R,Sp)-Josiphos digold(I) (5 mol%)1-butyl-3-methyl-3-phenylcyclobut-1-ene7593:7
3Trimethylsilylacetylene1,1-Diphenylethylene(R,Sp)-Josiphos digold(I) (5 mol%)1,1-diphenyl-3-(trimethylsilyl)cyclobut-2-ene8090:10
Experimental Protocol: General Procedure for Gold-Catalyzed Enantioselective [2+2] Cycloaddition[5]
  • In a glovebox, to a solution of the chiral digold(I) catalyst (e.g., (R,Sp)-Josiphos) (0.05 equiv.) in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂) is added a silver salt (e.g., AgSbF₆, 0.1 equiv.). The mixture is stirred at room temperature for 5 minutes.

  • The alkyne (1.2 equiv.) and the alkene (1.0 equiv.) are added sequentially to the catalyst solution.

  • The reaction mixture is stirred at the specified temperature (e.g., 0 °C to room temperature) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of a small amount of triethylamine.

  • The mixture is filtered through a short pad of silica gel, eluting with an appropriate solvent.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclobutene.

metal_catalyzed_mechanism cluster_catalyst Catalyst Activation cluster_cycloaddition Cycloaddition Cascade Au_precatalyst [Au(L)]₂ Active_catalyst [Au(L)]⁺ Au_precatalyst->Active_catalyst Ag_salt AgX Ag_salt->Active_catalyst Au_alkyne_complex [Au]-Alkyne Complex Active_catalyst->Au_alkyne_complex Alkyne Alkyne Alkyne->Au_alkyne_complex Alkene Alkene Cyclization Cyclization Alkene->Cyclization Au_alkyne_complex->Cyclization Cyclization->Active_catalyst Catalyst Regeneration Cyclobutene Cyclobutene Product Cyclization->Cyclobutene

Caption: General representation of a gold-catalyzed [2+2] cycloaddition.

Conclusion

The [2+2] cycloaddition reaction is a cornerstone of modern synthetic chemistry, providing a direct and efficient route to the cyclobutane core. The methodologies presented herein—photochemical, visible-light-mediated, and metal-catalyzed—offer a range of options for accessing these valuable structures with varying degrees of complexity and stereocontrol. For researchers in drug development, the ability to synthesize novel, three-dimensional scaffolds with high enantiopurity is of paramount importance. The protocols and data provided in these application notes serve as a practical guide for the implementation of [2+2] cycloaddition reactions in the synthesis of next-generation therapeutics and functional materials. The continued development of novel catalytic systems promises to further expand the scope and utility of this powerful transformation.

References

Application Notes and Protocols for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a valuable intermediate in organic synthesis and drug discovery. The unique structural features of the cyclobutane ring, combined with the 2-methylphenyl substituent, make this molecule an attractive building block for the development of novel therapeutics and complex organic molecules.

Introduction

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The four-membered ring introduces a degree of three-dimensionality and conformational rigidity that can lead to improved metabolic stability, and target-binding affinity. This compound serves as a key intermediate, providing a scaffold that can be further elaborated to access a wide range of molecular architectures.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved through a two-step process involving the alkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting cyclobutanecarbonitrile.

Experimental Protocol: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile

This protocol is adapted from general procedures for the synthesis of 1-arylcycloalkanecarbonitriles.

Materials:

  • 2-methylphenylacetonitrile

  • 1,3-dibromopropane

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (or DMF) and sodium amide (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylphenylacetonitrile (1.0 eq) in anhydrous toluene (or DMF) to the cooled suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(2-methylphenyl)cyclobutane-1-carbonitrile.

Experimental Protocol: Hydrolysis to this compound

This protocol outlines the hydrolysis of the nitrile intermediate to the final carboxylic acid product.[1][2][3][4][5]

Materials:

  • 1-(2-methylphenyl)cyclobutane-1-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(2-methylphenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Quantitative Data (Estimated)
StepReactantProductTypical Yield (%)Typical Purity (%)
1. Cyclobutylation2-methylphenylacetonitrile1-(2-methylphenyl)cyclobutane-1-carbonitrile65-75>95 (after chroma.)
2. Hydrolysis1-(2-methylphenyl)cyclobutane-1-carbonitrileThis compound80-90>98

Application as an Intermediate in Drug Discovery

This compound is a versatile intermediate for the synthesis of a diverse range of compounds, particularly through the functionalization of its carboxylic acid group. Amide bond formation is a common and critical transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired amide.

Potential Biological Activity of Derivatives

While specific biological activity data for derivatives of this compound are not widely published, the 1-phenylcyclobutane-1-carboxamide scaffold is present in a number of compounds with interesting biological activities. The following table provides examples of such compounds to illustrate the potential of this structural motif.

Compound ClassTarget/ActivityRepresentative IC₅₀/EC₅₀ (nM)
1-Phenylcyclobutane-1-carboxamide derivativesSigma-1 (σ₁) receptor ligands (potential antitussive, anticonvulsant)10 - 100
1-Arylcyclobutane-1-carboxamide analogsBACE1 inhibitors (potential Alzheimer's disease therapy)50 - 500
Cyclobutane-containing carboxamidesGSK-3β inhibitors (potential diabetes and neurodegenerative disease therapy)100 - 1000

Note: The data in this table are representative values for compounds containing a similar structural core and are for illustrative purposes only. Actual activity of derivatives of this compound would require experimental determination.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagent1 2-methylphenylacetonitrile step1 1. Cyclobutylation (NaNH₂, Toluene, Reflux) reagent1->step1 reagent2 1,3-dibromopropane reagent2->step1 intermediate 1-(2-methylphenyl)cyclobutane- 1-carbonitrile step1->intermediate step2 2. Hydrolysis (NaOH, EtOH/H₂O, Reflux) intermediate->step2 product 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid step2->product

Caption: Synthetic pathway for this compound.

Application in Amide Library Synthesis

Amide_Library_Synthesis cluster_amines Amine Building Blocks (R-NH₂) cluster_products Amide Library start_acid 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid coupling_reaction Amide Coupling (HATU, DIPEA, DCM) start_acid->coupling_reaction amine1 Amine 1 amine1->coupling_reaction amine2 Amine 2 amine2->coupling_reaction amine_n Amine n amine_n->coupling_reaction product1 Amide 1 coupling_reaction->product1 product2 Amide 2 coupling_reaction->product2 product_n Amide n coupling_reaction->product_n

Caption: Workflow for generating an amide library from the intermediate.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids in Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the carboxylic acid functional group within cyclobutane-containing molecules. The derivatization of this group is a critical step in modifying the physicochemical properties, biological activity, and metabolic stability of drug candidates and research compounds. The following protocols offer a selection of common and effective derivatization strategies.

Amide Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often employed to introduce diverse functionalities and modulate compound properties. Carbodiimide coupling agents facilitate the direct formation of an amide bond between a carboxylic acid and an amine, avoiding the need for harsh reagents.

Application

This method is widely used for the synthesis of novel, multi-substituted cyclobutane compounds.[1][2] It is particularly valuable in combinatorial chemistry and for introducing nitrogen-containing functional groups.[3]

Experimental Protocol: EDC/HOBt Coupling

This protocol details the coupling of a cyclobutane carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Materials:

  • Cyclobutane carboxylic acid derivative

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cyclobutane carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add the amine (1.1 eq) and DIPEA (1.5 eq).

  • Slowly add EDC-HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide.

Experimental Workflow

Amide_Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Cyclobutane Carboxylic Acid & HOBt in Anhydrous Solvent Add_Amine Add Amine & DIPEA at 0 °C Start->Add_Amine Add_EDC Add EDC-HCl Add_Amine->Add_EDC React Warm to RT Stir for 12-24h Add_EDC->React Dilute Dilute with DCM React->Dilute Wash Wash with NaHCO₃, Water, & Brine Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Final Amide Product Purify->Product

Caption: Workflow for Amide Formation via EDC/HOBt Coupling.

Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reaction with an alcohol in the presence of a strong acid catalyst.[3]

Application

This method is suitable for the large-scale synthesis of simple ester derivatives of cyclobutane carboxylic acids. It is a fundamental transformation for creating various ester derivatives.[3]

Experimental Protocol

This protocol describes the synthesis of a methyl ester from a cyclobutane carboxylic acid.

Materials:

  • Cyclobutane carboxylic acid derivative

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) in methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the cyclobutane carboxylic acid (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be driven to completion by removing the water formed, for example, using a Dean-Stark apparatus.[4]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by distillation or silica gel column chromatography.

Experimental Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Cyclobutane Carboxylic Acid in Excess Methanol Add_Catalyst Add Catalytic Sulfuric Acid Start->Add_Catalyst Reflux Reflux for 4-12h Add_Catalyst->Reflux Concentrate Remove Excess Methanol Reflux->Concentrate Extract Dissolve in Ether & Wash Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Distillation or Chromatography Dry->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Conversion to Acyl Chloride and Subsequent Derivatization

The conversion of a carboxylic acid to a more reactive acyl chloride is a common strategy that facilitates subsequent reactions with a wide range of nucleophiles, including amines and alcohols, often under milder conditions than direct coupling.[3][5]

Application

This two-step approach is particularly useful when direct derivatization is sluggish or incompatible with other functional groups in the molecule.[3] It is a versatile method for synthesizing amides, esters, and other carboxylic acid derivatives.

Experimental Protocol: Acyl Chloride Formation with Thionyl Chloride

Materials:

  • Cyclobutane carboxylic acid derivative

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of Dimethylformamide (DMF) (optional)

Procedure:

  • To a solution of the cyclobutane carboxylic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.[6]

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.

Experimental Protocol: Subsequent Amide Formation

Materials:

  • Crude cyclobutane carbonyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude cyclobutane carbonyl chloride in anhydrous DCM.

  • To a separate flask containing a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add the solution of the acyl chloride.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Experimental Workflow

Acyl_Chloride_Derivatization cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Derivatization (e.g., Amidation) Start Cyclobutane Carboxylic Acid in Anhydrous Solvent Add_SOCl2 Add Thionyl Chloride Start->Add_SOCl2 Reflux Reflux 1-3h Add_SOCl2->Reflux Isolate_Acyl_Chloride Crude Acyl Chloride Reflux->Isolate_Acyl_Chloride React_Amide Add Acyl Chloride Solution Isolate_Acyl_Chloride->React_Amide Prepare_Amine Amine & Base in Anhydrous DCM Prepare_Amine->React_Amide Workup_Purify Work-up & Purification React_Amide->Workup_Purify Final_Product Final Derivative (e.g., Amide) Workup_Purify->Final_Product

Caption: Workflow for Derivatization via an Acyl Chloride Intermediate.

Acyl Azide Formation for Curtius Rearrangement

The conversion of carboxylic acids to acyl azides is a key step in the Curtius rearrangement, which provides access to isocyanates and subsequently ureas, carbamates, and amines.

Application

This method is valuable for introducing nitrogen-containing functionalities with a loss of one carbon atom, which can be a strategic step in drug design and synthesis.

Experimental Protocol: Direct Azidation

This protocol describes the direct conversion of a carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA).

Materials:

  • Cyclobutane carboxylic acid derivative

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

Procedure:

  • To a solution of the cyclobutane carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Slowly add diphenylphosphoryl azide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction for 2-6 hours at room temperature.

  • The acyl azide is typically not isolated but is used in situ for the subsequent Curtius rearrangement by heating the reaction mixture.

  • For the Curtius rearrangement, heat the reaction mixture to 80-110 °C until the evolution of nitrogen gas ceases.

  • The resulting isocyanate can then be trapped with an appropriate nucleophile (e.g., an alcohol to form a carbamate or an amine to form a urea).

Experimental Workflow

Acyl_Azide_Formation cluster_prep Acyl Azide Formation cluster_rearrangement Curtius Rearrangement & Trapping Start Cyclobutane Carboxylic Acid in Anhydrous Toluene Add_Base Add TEA Start->Add_Base Add_DPPA Add DPPA Add_Base->Add_DPPA Stir Stir at RT for 2-6h Add_DPPA->Stir Acyl_Azide In situ Acyl Azide Stir->Acyl_Azide Heat Heat to 80-110 °C Acyl_Azide->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate Trap Trap with Nucleophile (e.g., R-OH) Isocyanate->Trap Product Final Product (e.g., Carbamate) Trap->Product

Caption: Workflow for Acyl Azide Formation and Curtius Rearrangement.

Quantitative Data Summary

The following table summarizes typical yields for the described derivatization methods. Note that yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

Derivatization MethodReagentsSubstrate ExampleYield (%)Reference
Amide Formation HBTUCyclobutane carboxylic acid derivative48.4[1]
EDC-HClCyclobutane carboxylic acid derivative9.6[1]
Esterification DCC, DMAP, t-BuOHMonoethyl fumarateNot specified for cyclobutane[7]
Acyl Chloride Formation Thionyl ChlorideGeneral carboxylic acidsTypically high (>90%)[5][6][8]
Acyl Azide Formation Trichloroacetonitrile, PPh₃, NaN₃Various carboxylic acids86-96[9]

References

Application Notes and Protocols for the Quantification of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a novel carboxylic acid derivative with a cyclobutane moiety. The cyclobutane ring introduces conformational rigidity, which can be a key structural feature for potent and selective biological activity.[1][2][3][4] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development.[5][6] This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The analytical strategy for a carboxylic acid like this compound focuses on addressing its polar nature and ensuring efficient extraction from biological matrices, good chromatographic retention, and sensitive detection.[7][8] The protocols outlined below are based on established methodologies for the bioanalysis of acidic compounds and can be adapted to specific research needs.[5][9]

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range.[6][10] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.

Experimental Protocols

Protocol 1: Quantification in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol describes a simple and rapid "dilute-and-shoot" method suitable for high-throughput analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A UPLC or HPLC system.[9]

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. The use of a buffered mobile phase is crucial for reproducible results with ionizable compounds.[5]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2-3 minutes is a good starting point for method development.[9]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is typically preferred for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for the analyte and internal standard. These transitions need to be optimized by direct infusion of the compound.

    • Source Parameters:

      • Capillary Voltage: 1.5-3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 450°C.[9]

      • Desolvation Gas Flow: 800 L/Hr.[9]

Protocol 2: Quantification in Urine using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol utilizes SPE for sample clean-up and concentration, which is often necessary for complex matrices like urine to minimize matrix effects.[6][11]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of urine with 400 µL of 2% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to those described in Protocol 1. Optimization of the chromatographic gradient may be required to ensure separation from any remaining matrix components.

Protocol 3: Derivatization for Enhanced Sensitivity

For very low concentrations, derivatization of the carboxylic acid group can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[7][8][12] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent.[12][13]

1. Derivatization Procedure

  • To the dried extract from sample preparation, add 20 µL of a 200 mM 3-NPH solution and 20 µL of a 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 acetonitrile:water).[12]

  • Incubate the mixture at 40°C for 30 minutes.[12]

  • Dilute the reaction mixture with the mobile phase before injection.

2. LC-MS/MS Conditions

  • The LC and MS conditions will need to be re-optimized for the derivatized analyte. The MRM transition will be different, and the ionization will likely be more efficient in positive ion mode.

Data Presentation

The following tables summarize the expected quantitative performance parameters for the analytical methods described.

Table 1: LC-MS/MS Method Performance for this compound in Human Plasma.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Accuracy (Low, Mid, High QC)90% - 110%
Precision (Low, Mid, High QC) (CV%)< 15%
Matrix EffectMinimal
Recovery> 85%

Table 2: LC-MS/MS Method Performance for this compound in Human Urine.

ParameterResult
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy at LLOQ80% - 120%
Precision at LLOQ (CV%)< 20%
Accuracy (Low, Mid, High QC)85% - 115%
Precision (Low, Mid, High QC) (CV%)< 15%
Matrix EffectControlled by SPE
Recovery> 80%

Visualizations

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (Protein Precipitation or SPE) Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for the bioanalysis of this compound.

MethodDevelopment Start Method Development Start Column_Screening Column Screening (C18, C8, Phenyl, etc.) Start->Column_Screening MS_Optimization MS Parameter Optimization (MRM Transitions) Start->MS_Optimization Mobile_Phase_pH Mobile Phase pH Optimization (Acidic vs. Basic) Column_Screening->Mobile_Phase_pH Organic_Modifier Organic Modifier Selection (Acetonitrile vs. Methanol) Mobile_Phase_pH->Organic_Modifier Gradient_Optimization Gradient Optimization Organic_Modifier->Gradient_Optimization Validation Method Validation Gradient_Optimization->Validation MS_Optimization->Validation

Caption: Logical workflow for LC-MS/MS method development.

References

developing an HPLC method for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the separation of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid has been developed to support researchers, scientists, and drug development professionals. This application note provides detailed protocols for both achiral (reversed-phase) and chiral analysis of this compound, which is crucial for purity assessment and enantiomeric separation in pharmaceutical development.

Application Note

Introduction

This compound is a chiral carboxylic acid of interest in pharmaceutical research. As with many chiral molecules, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, it is essential to have reliable analytical methods to assess the purity of the compound and to separate and quantify its enantiomers. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for purity determination and a chiral HPLC method for the enantioselective separation of this compound.

Analytical Methods

Two distinct HPLC methods were developed:

  • Reversed-Phase HPLC for Purity Analysis: A C18 column is utilized to separate the main compound from potential impurities. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures good peak shape and retention for the carboxylic acid by suppressing its ionization.[1][2] This method is suitable for determining the overall purity of the synthesized compound.

  • Chiral HPLC for Enantiomeric Separation: Due to the presence of a chiral center, a method for separating the enantiomers is critical.[3][4] Polysaccharide-based chiral stationary phases are known for their broad selectivity in separating chiral acids.[5][6][7] A column with a cellulose-based stationary phase is employed with a mobile phase of hexane and isopropanol containing a small amount of trifluoroacetic acid to achieve baseline separation of the two enantiomers.

Data Presentation

The following tables summarize the optimized parameters for both the reversed-phase and chiral HPLC methods.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)

Table 2: Chiral HPLC Method Parameters

ParameterValue
Column Chiral Cellulose-based, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
Sample Preparation 1 mg/mL in Mobile Phase

Experimental Protocols

1. Reversed-Phase HPLC Method for Purity Analysis

Objective: To determine the purity of this compound by separating it from any process-related impurities or degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • C18 HPLC column (4.6 x 150 mm, 5 µm)

  • HPLC system with gradient pump, autosampler, column oven, and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute as necessary for analysis.

  • HPLC System Setup and Analysis:

    • Install the C18 column in the HPLC system.

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 220 nm.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program as specified in Table 1.

    • Record the chromatogram for 20 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

2. Chiral HPLC Method for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • This compound sample (racemic or enantiomerically enriched)

  • HPLC grade hexane

  • HPLC grade isopropanol

  • Trifluoroacetic acid (TFA) (≥99%)

  • Chiral cellulose-based HPLC column (4.6 x 250 mm, 5 µm)

  • HPLC system with isocratic pump, autosampler, column oven, and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Carefully prepare the mobile phase by mixing 900 mL of hexane, 100 mL of isopropanol, and 1.0 mL of trifluoroacetic acid.

    • Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • HPLC System Setup and Analysis:

    • Install the chiral column in the HPLC system.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

    • Set the UV detector to a wavelength of 220 nm.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis in isocratic mode for a sufficient time to allow for the elution of both enantiomers (typically 20-30 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (%ee) if applicable.

Visualizations

Reversed_Phase_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Water/Formic Acid) HPLC HPLC System (C18 Column) MobilePhase->HPLC Sample Sample (1 mg/mL) Sample->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: Workflow for Reversed-Phase HPLC Purity Analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/TFA) HPLC HPLC System (Chiral Column) MobilePhase->HPLC Sample Sample (1 mg/mL) Sample->HPLC Isocratic Isocratic Elution HPLC->Isocratic Detection UV Detection (220 nm) Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram EnantiomerRatio Enantiomer Ratio (%ee) Chromatogram->EnantiomerRatio

Caption: Workflow for Chiral HPLC Enantiomeric Separation.

References

Application Note and Protocol for the GC-MS Analysis of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-methylphenyl)cyclobutane-1-carboxylic acid and its analogs are a class of compounds with potential applications in drug discovery and development. Accurate and sensitive analytical methods are crucial for their quantification in various matrices during preclinical and clinical studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the inherent polarity and low volatility of carboxylic acids necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound and its analogs using GC-MS following a derivatization procedure.

Principle

The carboxylic acid functional group of the target analytes is chemically modified through derivatization to increase their volatility. The most common methods for derivatizing carboxylic acids for GC analysis are silylation, alkylation (esterification), and acylation.[1][2] This protocol will focus on methylation (an alkylation method) to form the corresponding methyl esters, which are more amenable to GC separation and MS detection. Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocols

Sample Preparation and Derivatization (Methylation)

This protocol details the conversion of the carboxylic acid to its more volatile methyl ester.

Reagents and Materials:

  • This compound and/or its analogs

  • Internal Standard (IS) (e.g., a structurally similar carboxylic acid not present in the sample)

  • Methanol (anhydrous, GC grade)

  • 2M Methanolic HCl or Boron trifluoride-methanol (BF3-MeOH) solution (14%)[2][3]

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh 1-5 mg of the standard compound or sample into a 2 mL reaction vial.

    • If using an internal standard, add a known amount to the vial.

    • Dissolve the sample in a minimal amount of a suitable organic solvent if necessary (e.g., 100 µL of Toluene).

  • Derivatization Reaction:

    • Add 500 µL of 2M Methanolic HCl or BF3-MeOH solution to the vial.[2][3]

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 60 minutes in a heating block or oven.[2]

  • Extraction of Derivatized Analyte:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Washing and Drying:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer by adding 1 mL of saturated NaHCO3 solution, vortexing, and then removing the lower aqueous layer. This step neutralizes any remaining acidic catalyst.

    • Wash the hexane layer again with 1 mL of deionized water.

    • Dry the hexane extract by passing it through a small column of anhydrous Na2SO4 or by adding a small amount of anhydrous Na2SO4 directly to the vial and allowing it to stand for 5 minutes.

  • Final Sample Preparation:

    • Carefully transfer the dried hexane solution to a GC autosampler vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific analogs or matrices.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp. 280°C
Scan Mode Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Expected Mass Spectrometry Data for Methyl 1-(2-methylphenyl)cyclobutane-1-carboxylate

DerivativeMolecular FormulaMolecular Weight ( g/mol )Exact Mass [M]Key Fragment Ions (m/z)Putative Fragment Identity
Methyl 1-(2-methylphenyl)cyclobutane-1-carboxylateC13H16O2204.26204.1150204[M]+• (Molecular Ion)
173[M - OCH3]+
145[M - COOCH3]+
117[C9H9]+ (Tropylium ion derivative)
91[C7H7]+ (Tropylium ion)

Note: The fragmentation pattern is predictive. The base peak is often the most stable fragment. For esters, the loss of the alkoxy group is a common and significant fragmentation pathway.[4][5] The cleavage of the cyclobutane ring can also lead to characteristic fragments.[6][7]

Visualization

Experimental Workflow

experimental_workflow A Sample/Standard Weighing B Addition of Internal Standard A->B C Derivatization: Addition of Methanolic HCl/BF3-MeOH B->C D Heating (60-80°C, 60 min) C->D E Liquid-Liquid Extraction (Hexane/Water) D->E F Washing Steps (NaHCO3, H2O) E->F G Drying (Na2SO4) F->G H Transfer to Autosampler Vial G->H I GC-MS Analysis H->I

Caption: Experimental workflow for the derivatization and analysis of carboxylic acids by GC-MS.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_main cluster_frags M [M]+• m/z = 204 F1 [M - OCH3]+ m/z = 173 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 145 M->F2 - •COOCH3 F3 [C9H9]+ m/z = 117 F2->F3 - C2H4 (from cyclobutane ring) F4 [C7H7]+ m/z = 91 F3->F4 - C2H2

Caption: Predicted major fragmentation pathways for methyl 1-(2-methylphenyl)cyclobutane-1-carboxylate.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound and its analogs by GC-MS. The described derivatization method effectively converts the polar carboxylic acids into their more volatile methyl esters, enabling robust and sensitive analysis. The provided GC-MS conditions and expected fragmentation data serve as a solid starting point for method development and validation. This protocol is intended to be a valuable resource for researchers and scientists in the field of drug development and analytical chemistry.

References

Applications of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid in Medicinal Chemistry: A Review of a Structurally Novel Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a unique carbocyclic compound that has emerged as a molecule of interest within medicinal chemistry research. Its distinct three-dimensional structure, conferred by the strained cyclobutane ring, coupled with the presence of a lipophilic 2-methylphenyl group and a polar carboxylic acid moiety, presents a compelling scaffold for the design of novel therapeutic agents. The rigid nature of the cyclobutane core offers the potential to improve key pharmacological properties such as potency, selectivity, and metabolic stability when incorporated into drug candidates. This document provides an overview of the current understanding and potential applications of this compound and its analogs in medicinal chemistry, based on available research.

Rationale for Use in Drug Discovery

The incorporation of a cyclobutane ring into small molecules is a recognized strategy in medicinal chemistry to enhance their pharmacological profiles. The strained four-membered ring imparts a degree of conformational rigidity that can lead to more specific interactions with biological targets. This can translate to increased potency and reduced off-target effects. Furthermore, the cyclobutane moiety can serve as a non-planar, three-dimensional pharmacophore that can explore chemical space not accessible to more traditional flat aromatic structures. The 1-aryl-cyclobutane-1-carboxylic acid motif, in particular, combines features that can be advantageous for drug design:

  • Improved Metabolic Stability: The cyclobutane ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.

  • Enhanced Selectivity: The rigid structure can allow for fine-tuning of interactions with a specific target, leading to higher selectivity.

  • Favorable Physicochemical Properties: The combination of lipophilic and hydrophilic groups can be modulated to optimize solubility, permeability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis and Derivatization

While specific synthetic protocols for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of related 1-aryl-cyclobutane-1-carboxylic acids can be adapted. A common approach involves the [2+2] cycloaddition of a suitable ketene acetal with an appropriately substituted styrene derivative, followed by hydrolysis of the resulting ester.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of this compound cluster_1 Derivatization Start 2-Methylstyrene Step1 [2+2] Cycloaddition with a Ketene Acetal Start->Step1 Intermediate Cyclobutane Ester Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid Step2->Product Amide_Coupling Amide Coupling Product->Amide_Coupling Esterification Esterification Product->Esterification Derivatives Diverse Library of Amides and Esters Amide_Coupling->Derivatives Esterification->Derivatives G cluster_0 Biological Evaluation Workflow Compound 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid Screening Initial Biological Screening (e.g., cell-based assays, enzyme inhibition) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies (synthesis and testing of analogs) Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox profiling) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Application Notes and Protocols: Utilization of Cyclobutane Dicarboxylic Acids in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane dicarboxylic acids (CBDAs) are a unique class of monomers that offer a rigid and well-defined four-membered ring structure for the synthesis of advanced polymers. The incorporation of the cyclobutane moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and tailored biodegradability. These characteristics make CBDA-based polymers, including polyesters, polyamides, and polyimides, highly attractive for a range of applications, from high-performance engineering plastics to specialized materials in the biomedical and pharmaceutical fields.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from various cyclobutane dicarboxylic acids.

Data Presentation

The following tables summarize key quantitative data for representative polymers synthesized from cyclobutane dicarboxylic acids, allowing for easy comparison of their properties.

Table 1: Thermal Properties of Bio-based Polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) and Aliphatic Diols

DiolMolecular Weight ( g/mol )Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10%, °C)
1,4-butanediol11,20052284
1,6-hexanediol-35275
1,8-octanediol-20268
1,10-decanediol-6263

Data sourced from a study on semi-rigid bio-based polyesters.[1]

Table 2: Properties of Polyimides Derived from Cyclobutane Tetracarboxylic Dianhydride (CBDA)

DiamineInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)Elongation at Break (%)
Diamino-α-truxillic acid derivative-240-275390-425-
δ-type diaminotruxinic acid--~41510.2

Data compiled from studies on biobased polyimides.[2]

Table 3: Mechanical Properties of α-Polyamides

PolyamideStrain-Energy Density (MJ m⁻³)
From diamino-α-truxillic acids231

Data from a report on the properties of α-polyamides.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclobutane dicarboxylic acid monomers and their subsequent polymerization into polyesters, polyamides, and polyimides.

Protocol 1: Synthesis of α-Truxillic Acid via [2+2] Photocycloaddition

α-Truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) is a common CBDA synthesized from the photodimerization of trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Acetone (or other suitable solvent/photosensitizer)

  • UV lamp (e.g., 365 nm)

  • Beaker or crystallization dish

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve trans-cinnamic acid in a minimal amount of a suitable solvent like acetone in a beaker. For solid-state synthesis, finely grind the crystalline trans-cinnamic acid.

  • For solution-phase reaction, stir the solution while irradiating with a UV lamp. For solid-state reaction, spread the powder in a thin layer in a crystallization dish and place it under the UV lamp.

  • Irradiate the sample for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR or by observing the disappearance of the cinnamic acid crystals.

  • After the reaction is complete, if in solution, remove the solvent under reduced pressure.

  • Wash the resulting solid with a solvent in which the monomer is soluble but the dimer is not (e.g., cold ethanol) to remove any unreacted cinnamic acid.

  • Collect the solid α-truxillic acid by filtration.

  • Dry the product in a vacuum oven at 60-80°C.

Characterization:

  • ¹H NMR: To confirm the disappearance of the vinyl protons of cinnamic acid and the appearance of the cyclobutane protons.

  • Melting Point: To verify the purity of the product.

Protocol 2: Synthesis of a Polyester via Two-Stage Melt Polycondensation

This protocol describes the synthesis of a polyester from a cyclobutane dicarboxylic acid (e.g., α-truxillic acid) and a diol (e.g., 1,4-butanediol).

Materials:

  • α-Truxillic acid

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) isopropoxide (TIPT) or another suitable catalyst

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and receiving flask

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure: Stage 1: Esterification (Oligomerization)

  • Charge the three-necked flask with equimolar amounts of α-truxillic acid and the diol. A slight excess of the diol (e.g., 1.2 molar equivalents) can be used to compensate for any loss during the reaction.

  • Add the catalyst (e.g., 200-400 ppm of TIPT).

  • Equip the flask for distillation and purge the system with nitrogen for 15-20 minutes.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring.

  • Maintain this temperature for 2-4 hours. Water will be formed as a byproduct and collected in the receiving flask. The viscosity of the reaction mixture will gradually increase.

Stage 2: Polycondensation

  • After the esterification stage is complete (as indicated by the cessation of water distillation), gradually increase the temperature to 220-250°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 30 minutes.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The removal of excess diol drives the polymerization to a high molecular weight, evidenced by a significant increase in the viscosity of the melt.

  • To stop the reaction, remove the heat source and break the vacuum with nitrogen.

  • The polymer can be extruded from the reactor while molten or collected after cooling to room temperature.

  • The polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven.

Characterization:

  • GPC/SEC: To determine the molecular weight and molecular weight distribution.

  • DSC: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • TGA: To evaluate the thermal stability.

  • ¹H NMR: To confirm the polymer structure.

Protocol 3: Synthesis of a Polyamide via Yamazaki-Higashi Phosphorylation Polycondensation

This protocol details the synthesis of a polyamide from a cyclobutane dicarboxylic acid (e.g., α-truxillic acid) and a diamine (e.g., 4,4'-oxydianiline).

Materials:

  • α-Truxillic acid

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Methanol

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the diamine (1 equivalent) and the cyclobutane dicarboxylic acid (1 equivalent) in a mixture of NMP and pyridine (e.g., 5:1 v/v).

  • Add LiCl (e.g., 5-10 wt% of the solvent) to the solution to improve polymer solubility.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add triphenyl phosphite (TPP) (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then hot water to remove residual salts and solvent.

  • Dry the polyamide in a vacuum oven at 80-100°C.

Characterization:

  • Inherent Viscosity: To estimate the molecular weight.

  • ¹H NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic amide bond absorption.

  • DSC and TGA: To determine the thermal properties.

Protocol 4: Synthesis of a Polyimide via a Two-Step Method

This protocol describes the synthesis of a polyimide from a cyclobutane tetracarboxylic dianhydride (CBDA) and an aromatic diamine (e.g., a diaminotruxinic acid derivative).

Materials:

  • Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA)

  • Diaminotruxinic acid derivative (or other suitable diamine)

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Methanol

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve the diamine (1 equivalent) in anhydrous DMAc.

  • Gradually add the cyclobutane tetracarboxylic dianhydride (1 equivalent) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (e.g., 4 equivalents) and pyridine or triethylamine (e.g., 2 equivalents) as the imidization agent and catalyst, respectively.

  • Heat the mixture to 80-120°C and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the solid polyimide by filtration, wash with methanol, and dry in a vacuum oven at a temperature below its Tg.

Characterization:

  • FT-IR: To monitor the disappearance of the amic acid peaks and the appearance of the characteristic imide peaks.

  • ¹H NMR: To confirm the structure of the polyimide.

  • TGA and DSC: To assess the thermal properties.

  • Mechanical Testing: To evaluate the properties of films cast from the polyimide solution.

Mandatory Visualization

experimental_workflow_polyester cluster_monomers Monomer Preparation cluster_polymerization Two-Stage Melt Polycondensation cluster_processing Post-Polymerization CBDA Cyclobutane Dicarboxylic Acid Esterification Stage 1: Esterification (180-200°C, N2) - Formation of Oligomers - Water Removal CBDA->Esterification Diol Diol Diol->Esterification Polycondensation Stage 2: Polycondensation (220-250°C, Vacuum) - High Molecular Weight Polymer - Diol Removal Esterification->Polycondensation Increase Temp, Apply Vacuum Purification Purification (Dissolution/Precipitation) Polycondensation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, DSC, TGA, NMR) Drying->Characterization

Caption: Workflow for Polyester Synthesis via Two-Stage Melt Polycondensation.

experimental_workflow_polyamide cluster_monomers Monomer Preparation cluster_polymerization Yamazaki-Higashi Polycondensation cluster_processing Post-Polymerization CBDA Cyclobutane Dicarboxylic Acid Reaction_Setup Dissolve Monomers in NMP/Pyridine with LiCl CBDA->Reaction_Setup Diamine Diamine Diamine->Reaction_Setup Polymerization Add TPP, Heat to 100-120°C Reaction_Setup->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Characterization Characterization (Viscosity, NMR, FT-IR, DSC, TGA) Drying->Characterization

Caption: Workflow for Polyamide Synthesis via Yamazaki-Higashi Method.

experimental_workflow_polyimide cluster_monomers Monomer Preparation cluster_polymerization Two-Step Polyimide Synthesis cluster_processing Post-Polymerization CBDA_dianhydride Cyclobutane Tetracarboxylic Dianhydride PAA_synthesis Step 1: Poly(amic acid) Synthesis (DMAc, Room Temp) CBDA_dianhydride->PAA_synthesis Diamine Diamine Diamine->PAA_synthesis Imidization Step 2: Chemical Imidization (Acetic Anhydride/Pyridine, 80-120°C) PAA_synthesis->Imidization Precipitation Precipitate in Methanol Imidization->Precipitation Washing_Drying Wash and Dry Precipitation->Washing_Drying Characterization Characterization (FT-IR, NMR, TGA, DSC) Washing_Drying->Characterization

Caption: Workflow for Polyimide Synthesis via a Two-Step Method.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 1-(2-Methylphenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Methylphenyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, coupled with the substituted aromatic ring, provides a unique three-dimensional structure that can be exploited in the design of novel bioactive molecules and functional materials. This document provides a detailed, two-step protocol for the laboratory scale-up synthesis of this compound, starting from commercially available 2-methylphenylacetonitrile and 1,3-dibromopropane. The synthesis relies on a robust and scalable phase-transfer catalyzed cycloalkylation, followed by a straightforward nitrile hydrolysis.

Overall Reaction Scheme:

The synthesis proceeds in two key steps:

  • Step 1: Phase-Transfer Catalyzed Cycloalkylation. 2-Methylphenylacetonitrile is reacted with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions to yield 1-(2-methylphenyl)cyclobutane-1-carbonitrile.

  • Step 2: Hydrolysis. The resulting nitrile is hydrolyzed under basic conditions to afford the target compound, this compound.

A general approach for the alkylation of arylacetonitriles using phase-transfer catalysis has been well-established.[1][2] This method is advantageous for scale-up as it avoids the use of hazardous reagents like sodium amide and strictly anhydrous conditions.[1] The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
2-MethylphenylacetonitrileC₉H₉N131.1722364-59-2Commercially AvailableStarting material
1,3-DibromopropaneC₃H₆Br₂201.89109-64-8Commercially AvailableAlkylating agent
Sodium HydroxideNaOH40.001310-73-2Commercially AvailableBase
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Commercially AvailablePhase-transfer catalyst
TolueneC₇H₈92.14108-88-3Commercially AvailableSolvent
Diethyl EtherC₄H₁₀O74.1260-29-7Commercially AvailableExtraction solvent
Hydrochloric AcidHCl36.467647-01-0Commercially AvailableFor neutralization
Ethylene GlycolC₂H₆O₂62.07107-21-1Commercially AvailableHigh-boiling solvent for hydrolysis
Potassium HydroxideKOH56.111310-58-3Commercially AvailableBase for hydrolysis

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Purity (by ¹H NMR)Physical Appearance
11-(2-Methylphenyl)cyclobutane-1-carbonitrile75-85%>95%Colorless to pale yellow oil
2This compound85-95%>98%White to off-white solid

Experimental Protocols

Step 1: Synthesis of 1-(2-Methylphenyl)cyclobutane-1-carbonitrile

Principle:

This step involves the formation of the cyclobutane ring via a phase-transfer catalyzed C-alkylation. The α-proton of 2-methylphenylacetonitrile is acidic and can be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbons of 1,3-dibromopropane in a sequential intramolecular alkylation. A phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is used to transport the hydroxide ions from the aqueous phase to the organic phase to facilitate the deprotonation.

Materials and Equipment:

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-methylphenylacetonitrile (50.0 g, 0.381 mol), tetrabutylammonium bromide (12.3 g, 0.038 mol), and toluene (250 mL).

  • Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (152 g of NaOH in 152 mL of water). Add this solution to the reaction mixture.

  • Addition of Alkylating Agent: Begin vigorous stirring and add 1,3-dibromopropane (85.0 g, 0.421 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed; maintain the internal temperature between 40-50 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60 °C and maintain it at this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water (200 mL) and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 150 mL) and then with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(2-methylphenyl)cyclobutane-1-carbonitrile can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Step 2: Synthesis of this compound

Principle:

The nitrile group of 1-(2-methylphenyl)cyclobutane-1-carbonitrile is hydrolyzed to a carboxylic acid under basic conditions. The reaction proceeds via the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the final product. Ethylene glycol is used as a high-boiling solvent to facilitate the reaction at an elevated temperature.

Materials and Equipment:

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Large beaker (2 L)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 1-(2-methylphenyl)cyclobutane-1-carbonitrile (50.0 g, 0.270 mol) in ethylene glycol (250 mL).

  • Addition of Base: Add potassium hydroxide pellets (60.6 g, 1.08 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 12-16 hours. The reaction can be monitored by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser) or by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a 2 L beaker containing ice water (1 L).

  • Acidification: While stirring, slowly and carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white solid.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis 2_MePhCN 2-Methylphenylacetonitrile Intermediate 1-(2-Methylphenyl)cyclobutane-1-carbonitrile 2_MePhCN->Intermediate NaOH, TBAB, Toluene, 60 °C Dibromopropane 1,3-Dibromopropane Final_Product This compound Intermediate->Final_Product 1. KOH, Ethylene Glycol, Reflux 2. HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis A Charge flask with 2-MePhCN, TBAB, and Toluene B Add 50% NaOH (aq) A->B C Add 1,3-dibromopropane dropwise (40-50 °C) B->C D Heat to 60 °C for 6-8 hours C->D E Aqueous workup and extraction D->E F Dry and concentrate organic phase E->F G Vacuum distillation F->G H Dissolve nitrile in Ethylene Glycol and add KOH G->H Proceed to Step 2 I Reflux for 12-16 hours H->I J Cool and pour into ice water I->J K Acidify with conc. HCl to pH 1-2 J->K L Filter the precipitate K->L M Wash with cold water and dry L->M N Final Product M->N

References

Application Notes and Protocols: Ligand-Controlled Aminocarbonylation of Cyclobutanols for Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the ligand-controlled aminocarbonylation of cyclobutanols, a powerful transformation for the synthesis of valuable cyclobutanecarboxamides. This method offers a direct and efficient route to access structurally diverse four-membered carbocycles, which are significant motifs in medicinal chemistry and natural products. The regioselectivity of this reaction, yielding either 1,1- or 1,2-disubstituted cyclobutanecarboxamides, is effectively controlled by the choice of phosphine ligand in the palladium-catalyzed system. This allows for the targeted synthesis of specific isomers, enhancing the synthetic utility of this transformation.

Introduction

Cyclobutane scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their inherent ring strain and unique three-dimensional conformations play a crucial role in modulating biological activity. However, the synthesis of functionalized cyclobutanes remains a challenge. The palladium-catalyzed aminocarbonylation of readily available cyclobutanols presents an attractive and atom-economical approach to construct cyclobutanecarboxamides. A key feature of this methodology is the ability to control the regiochemical outcome by judicious selection of the phosphine ligand, enabling access to either gem-disubstituted or vic-disubstituted carboxamide products.

Reaction Mechanism and the Role of Ligands

The reaction is believed to proceed through a palladium-hydride catalytic cycle. The choice of ligand is critical in directing the regioselectivity of the carbonylation.

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle A Pd(0)Ln I Oxidative Addition A->I HX B H-Pd(II)-X Ln J Migratory Insertion B->J C π-allyl-Pd(II)-L Intermediate K CO Insertion C->K CO D Acyl-Pd(II) Complex L Reductive Elimination D->L E Product (Carboxamide) F Cyclobutanol (Substrate) H Dehydration F->H [Acid] G Amine (R2NH2) CO G->L M Cyclobutene Intermediate H->M I->B J->C K->D L->A Regeneration L->E M->J

Caption: Proposed catalytic cycle for the aminocarbonylation of cyclobutanols.

The reaction of vinylcyclobutanols proceeds via the in situ formation of conjugated dienes and π-allyl palladium intermediates, ultimately furnishing α-substituted β,γ-unsaturated cyclobutanecarboxamides.[1] The ligand's steric and electronic properties influence the regioselectivity of the subsequent carbon monoxide insertion and aminolysis steps.

Data Presentation

The following tables summarize the quantitative data for the ligand-controlled aminocarbonylation of cyclobutanols, highlighting the effect of different ligands and reaction conditions on product yield and regioselectivity.

Table 1: Ligand-Controlled Regiodivergent Aminocarbonylation of 1-phenylcyclobutanol [2]

EntryLigand (L)CatalystCO Pressure (bar)SolventTemp (°C)Time (h)ProductYield (%)Regioisomeric Ratio (1,2- / 1,1-)
1NIXantphosPd(TFA)₂6DCE110241,2-disubstituted9043:1
2(4-CF₃C₆H₄)₃PPd(acac)₂20DCE110241,1-disubstituted921:23
3XantphosPd(TFA)₂20DCE110121,2-disubstituted85>20:1
4JohnPhosPd(TFA)₂20DCE110121,1-disubstituted781:12

Reaction conditions: 1-phenylcyclobutanol (0.3 mmol), aniline (0.2 mmol), Pd catalyst (1 mol%), ligand (1.2 mol% for bidentate, 2.4 mol% for monodentate), solvent (2.0 mL).[2]

Table 2: Palladium-Catalyzed Aminocarbonylation of a Vinylcyclobutanol [1][3]

EntryLigand (L)CatalystCO Pressure (bar)SolventTemp (°C)Time (h)ProductYield (%)
1P(o-tol)₃Pd(OAc)₂40THF11016α-substituted β,γ-unsaturated carboxamide61
2JohnPhosPd(OAc)₂40THF11016α-substituted β,γ-unsaturated carboxamide94
3PCy₃Pd(OAc)₂40THF11016α-substituted β,γ-unsaturated carboxamide<10
4RuPhosPd(OAc)₂40THF11016α-substituted β,γ-unsaturated carboxamide<10

Reaction conditions: vinylcyclobutanol (0.12 mmol), aniline hydrochloride (0.1 mmol), Pd(OAc)₂ (2.5 mol%), Ligand (5 mol%), solvent (1.0 mL).[1][3]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Controlled Aminocarbonylation of Cyclobutanols to 1,2-Disubstituted Carboxamides [2]

Materials:

  • Palladium trifluoroacetate (Pd(TFA)₂)

  • NIXantphos

  • 1-Phenylcyclobutanol

  • Aniline

  • 1,2-Dichloroethane (DCE), anhydrous

  • Carbon monoxide (CO) gas

  • Schlenk tube or autoclave

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried Schlenk tube or autoclave under an inert atmosphere (e.g., argon or nitrogen), add Pd(TFA)₂ (1 mol%) and NIXantphos (1.2 mol%).

  • Add 1-phenylcyclobutanol (0.3 mmol) and aniline (0.2 mmol).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the reaction vessel, and then purge with carbon monoxide gas three times.

  • Pressurize the vessel with CO to 6 bar.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2-disubstituted cyclobutanecarboxamide.

Protocol 2: General Procedure for Ligand-Controlled Aminocarbonylation of Cyclobutanols to 1,1-Disubstituted Carboxamides [2]

Materials:

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Tris(4-(trifluoromethyl)phenyl)phosphine ((4-CF₃C₆H₄)₃P)

  • 1-Phenylcyclobutanol

  • Aniline

  • 1,2-Dichloroethane (DCE), anhydrous

  • Carbon monoxide (CO) gas

  • Schlenk tube or autoclave

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried Schlenk tube or autoclave under an inert atmosphere, add Pd(acac)₂ (1 mol%) and (4-CF₃C₆H₄)₃P (2.4 mol%).

  • Add 1-phenylcyclobutanol (0.3 mmol) and aniline (0.2 mmol).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the reaction vessel and purge with carbon monoxide gas three times.

  • Pressurize the vessel with CO to 20 bar.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • The reaction mixture is concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the desired 1,1-disubstituted cyclobutanecarboxamide.

Protocol 3: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols [1][3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos

  • Vinylcyclobutanol derivative

  • Aniline hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Carbon monoxide (CO) gas

  • Autoclave

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried autoclave under an inert atmosphere, add Pd(OAc)₂ (2.5 mol%) and JohnPhos (5 mol%).

  • Add the vinylcyclobutanol (0.12 mmol) and aniline hydrochloride (0.1 mmol).

  • Add anhydrous THF (1.0 mL) via syringe.

  • Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize with CO to 40 bar.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the aminocarbonylation of cyclobutanols.

G cluster_1 Experimental Workflow prep 1. Reagent Preparation (Catalyst, Ligand, Substrates) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Aminocarbonylation (CO Pressure, Heat) setup->reaction workup 4. Workup (Venting, Concentration) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for aminocarbonylation.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Carbon monoxide is a toxic gas. Handle with extreme care and use a CO detector.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety equipment and pressure-rated vessels.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols for C-H Functionalization of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of carbon-hydrogen (C-H) bonds in substituted cyclobutanes represents a powerful strategy in modern organic synthesis and drug discovery. The cyclobutane motif is an increasingly important structural component in medicinal chemistry, offering a three-dimensional scaffold that can improve pharmacological properties.[1][2][3] This document provides detailed application notes and protocols for key C-H functionalization strategies applied to substituted cyclobutanes, including transition-metal-catalyzed and photoredox-mediated approaches.

Rhodium(II)-Catalyzed C-H Functionalization

Rhodium(II) catalysis enables highly regio- and stereoselective C-H functionalization of substituted cyclobutanes through intermolecular C-H insertion reactions of rhodium-bound carbenes.[4][5] By carefully selecting the rhodium catalyst, it is possible to achieve divergent regioselectivity, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes.[6] This method is particularly valuable as it avoids the need for pre-installed directing groups, a common requirement in other C-H functionalization strategies.[6]

Key Applications
  • Regiodivergent Synthesis: Access to different constitutional isomers (1,1- vs. 1,3-disubstitution) from the same starting material by catalyst control.[4][6]

  • Asymmetric Synthesis: The use of chiral rhodium catalysts allows for the enantioselective synthesis of functionalized cyclobutanes.[4]

  • Formation of C(sp³)–C(sp³) bonds: This methodology is effective for creating challenging carbon-carbon bonds.[6]

Data Presentation: Catalyst-Controlled Regioselectivity

The choice of rhodium catalyst has a profound impact on the regioselectivity of the C-H insertion. The following table summarizes the outcomes for the reaction of a model aryl cyclobutane with a diazo compound using different rhodium(II) catalysts.

CatalystProduct Ratio (1,1-disubstituted : 1,3-disubstituted)Yield (%)ee (%) (1,1-product)ee (%) (1,3-product)
Rh₂(OAc)₄1 : 1.270--
Rh₂(S-TCPTAD)₄>20 : 18598-
Rh₂(S-PTAD)₄1 : >2075-95

Data compiled from representative results in the literature.[4][6]

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization

This protocol is a general guideline for the Rhodium(II)-catalyzed C-H functionalization of an arylcyclobutane with a diazoacetate.

Materials:

  • Arylcyclobutane (1.0 equiv)

  • Diazoacetate (2.0 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Syringe pump

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the arylcyclobutane (0.75 mmol, 3.0 equiv) and the rhodium(II) catalyst (0.0025 mmol, 1.0 mol%) dissolved in 3.0 mL of anhydrous DCM.[6]

  • In a separate syringe, prepare a solution of the diazo compound (0.25 mmol, 1.0 equiv) in 1.5 mL of anhydrous DCM.[6]

  • Place the syringe on a syringe pump and add the diazo solution to the reaction mixture over 3 hours at room temperature.[6]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.[6]

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized cyclobutane.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.[6]

experimental_workflow_rhodium cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Arylcyclobutane + Rh(II) catalyst in DCM addition Slow addition of diazo compound (3 hours) reagents->addition Syringe pump stir Stir at RT (2 hours) addition->stir concentrate Concentration stir->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Analysis (Chiral HPLC) purify->analyze

Caption: Workflow for Rhodium(II)-Catalyzed C-H Functionalization.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H functionalization chemistry, and its application to cyclobutanes often involves the use of a directing group to control regioselectivity. The 8-aminoquinoline directing group has been particularly successful for the arylation and vinylation of cyclobutane carboxylic acid derivatives.[7][8][9] Recent advances have introduced new ligands, such as mono-N-protected aminomethyl oxazoline (MPAO) ligands, which have expanded the scope of these reactions.[10]

Key Applications
  • Directed C-H Arylation and Vinylation: Installation of aryl and vinyl groups at the β-position of a directing group on the cyclobutane ring.[10]

  • Late-Stage Functionalization: The robustness of this methodology allows for the modification of complex molecules at a late stage in a synthetic sequence.[11][12]

  • Synthesis of Natural Products: This strategy has been successfully applied to the total synthesis of cyclobutane-containing natural products like piperarborenine B.[12]

Data Presentation: Ligand Effects in Enantioselective C-H Arylation

The development of chiral ligands is crucial for achieving high enantioselectivity. The table below compares the performance of different ligand types in the Pd-catalyzed C-H arylation of a cyclobutane carboxamide.

Ligand TypeArylating AgentYield (%)ee (%)
MPAHAAryl Iodide7592
MPAOAryl Boronic Acid8896
N-Acetyl Amino AcidAryl Boronic Acid73>97

Data compiled from representative results in the literature.[10][13][14]

Experimental Protocol: General Procedure for Pd-Catalyzed Enantioselective C-H Arylation

This protocol provides a general method for the enantioselective C-H arylation of a cyclobutane carboxamide using a tertiary alkylamine directing group and an N-acetyl amino acid ligand.[13][15]

Materials:

  • Aminomethyl-cyclobutane substrate (1.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • N-Ac-(L)-Tle-OH (20 mol%)

  • Ag₂CO₃ (2.5 equiv)

  • 1,4-Benzoquinone (2.0 equiv)

  • Solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vial, add the aminomethyl-cyclobutane substrate (0.2 mmol, 1.0 equiv), aryl boronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-Ac-(L)-Tle-OH (0.04 mmol, 20 mol%), Ag₂CO₃ (0.5 mmol, 2.5 equiv), and 1,4-benzoquinone (0.4 mmol, 2.0 equiv).[13]

  • Add the solvent (e.g., toluene, 1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.[13]

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

catalytic_cycle_pd pd_ii Pd(II) Catalyst intermediate1 Palladacycle Intermediate pd_ii->intermediate1 + Substrate - HX substrate Cyclobutane Substrate (DG) intermediate2 Pd(IV) Intermediate intermediate1->intermediate2 + Ar-B(OH)₂ + Oxidant aryl_boronic Ar-B(OH)₂ oxidant Oxidant intermediate2->pd_ii product Arylated Cyclobutane intermediate2->product Reductive Elimination

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for C-H functionalization.[16] For substituted cyclobutanes, a photoredox-catalyzed radical strain-release/[5][5]-rearrangement cascade allows for the synthesis of polysubstituted derivatives.[17][18][19] This strategy utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors.[17][18]

Key Applications
  • Synthesis of Polysubstituted Cyclobutanes: Access to 1,1,3- and 1,1,2-trisubstituted cyclobutanes.[17]

  • Mild Reaction Conditions: Reactions are typically conducted at room temperature under visible light irradiation.[18]

  • Radical-Mediated Transformations: Enables transformations that are complementary to transition-metal-catalyzed methods.

Data Presentation: Substrate Scope of Photoredox-Mediated Functionalization

This method demonstrates a broad substrate scope with respect to the amine precursor.

Amine Substituent (on N,N-dimethylaniline)Product Yield (%)
4-Methoxy75
4-Fluoro68
4-Cyano62
3-Chloro71

Data compiled from representative results in the literature.[17]

Experimental Protocol: General Procedure for Photoredox-Mediated C-H Functionalization

This protocol outlines a general procedure for the photoredox-catalyzed reaction between a bicyclo[1.1.0]butane (BCB) and an α-silylamine.

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • α-Silylamine (1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%)

  • Solvent (e.g., Acetonitrile)

  • Blue LED light source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction tube, combine the BCB derivative (0.2 mmol, 1.0 equiv), the α-silylamine (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002 mmol, 1 mol%).

  • Add anhydrous acetonitrile (2.0 mL) to the tube.

  • Degas the solution by sparging with argon for 15 minutes.

  • Seal the tube and place it in front of a blue LED light source.

  • Irradiate the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

photoredox_cycle pc PC pc_star PC* pc->pc_star hν (Visible Light) amine_radical Amine Radical Cation pc_star->amine_radical + Amine pc_reduced PC⁻ pc_star->pc_reduced amine α-Silylamine alpha_amino_radical α-Amino Radical amine_radical->alpha_amino_radical - H⁺, - SiMe₃⁺ pc_reduced->pc adduct_anion Anionic Adduct pc_reduced->adduct_anion + Radical Adduct adduct_radical Radical Adduct alpha_amino_radical->adduct_radical + BCB bcb BCB rearrangement [3,3]-Rearrangement adduct_anion->rearrangement Silylation product Functionalized Cyclobutane rearrangement->product

Caption: Proposed Mechanism for Photoredox-Mediated Functionalization.

Conclusion

The C-H functionalization of substituted cyclobutanes provides a powerful toolkit for the synthesis of complex, three-dimensional molecules relevant to drug discovery and materials science. The choice of strategy—be it rhodium-catalyzed, palladium-catalyzed, or photoredox-mediated—depends on the desired substitution pattern and the functional group tolerance required. The protocols and data presented herein offer a guide for researchers to apply these cutting-edge methodologies in their own work, paving the way for the discovery of novel cyclobutane-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of polysubstituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in [2+2] Photocycloadditions

Question: My intermolecular photochemical [2+2] cycloaddition is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereocontrol?

Answer: Achieving high diastereoselectivity in intermolecular photocycloadditions is a common and significant challenge.[1] The outcome is often dictated by subtle differences in the transition states leading to the various stereoisomers. Here are several strategies to improve diastereoselectivity:

  • Utilize a Chiral Template: A highly effective method is to employ a chiral template that pre-organizes the reactants. For instance, using a chiral hydrogen-bonding template can shield one face of the alkene, directing the cycloaddition to occur from the opposite face.[2] This approach has been shown to yield functionalized cyclobutanes with excellent diastereoselectivity (often as a single diastereomer).[1][2] Covalent templates, such as 1,8-dihydroxynaphthalene used in solid-state photochemistry, can also enforce a specific geometry, leading to single diastereomers in high yields (78-99%).[1]

  • Employ Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene substrates can create a facial bias, favoring the formation of one diastereomer over the other. While effective, the degree of selectivity can be moderate (5-56% de) and may depend on a "matched" or "mismatched" pairing if both reactants have chiral elements.[3]

  • Substrate Conformation Control: For intramolecular reactions, the conformation of the starting material is critical. The linker connecting the two alkene moieties can be designed to favor a pseudoequatorial position for the substituents, leading to high diastereoselectivity.[4]

  • Solvent and Temperature Effects: The reaction medium can influence the stability of the intermediates and transition states. Systematically screen different solvents and reaction temperatures. Low-temperature photoreactions are often beneficial for improving selectivity.[2]

  • Continuous Flow Photochemistry: Traditional batch photoreactors can suffer from poor irradiation and temperature control, leading to side reactions and reduced selectivity.[5] Continuous flow reactors provide a much higher surface-area-to-volume ratio, ensuring uniform irradiation and precise temperature control, which can significantly improve diastereoselectivity and yield.[6]

G cluster_start Troubleshooting: Low Diastereoselectivity cluster_strategy Select Strategy cluster_actions Implement Solution cluster_outcome Evaluate Outcome start Low Diastereomeric Ratio (d.r.) in [2+2] Photocycloaddition template Incorporate a Chiral Template/Auxiliary? start->template conditions Modify Reaction Conditions? template->conditions No action_template 1. Use H-bonding template. 2. Use covalent template (solid-state). 3. Attach chiral auxiliary. template->action_template Yes reactor Change Reactor Setup? conditions->reactor No action_conditions 1. Screen solvents. 2. Lower reaction temperature. 3. Change photosensitizer. conditions->action_conditions Yes action_reactor Switch from Batch to Continuous Flow Reactor. reactor->action_reactor Yes outcome Improved Diastereoselectivity action_template->outcome action_conditions->outcome action_reactor->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Poor Enantioselectivity in Catalytic Cycloadditions

Question: My catalytic [2+2] cycloaddition is producing a nearly racemic mixture of my target cyclobutane. What factors should I investigate to improve the enantiomeric excess (ee)?

Answer: Achieving high enantioselectivity is a central challenge in synthesizing chiral cyclobutanes.[7] The problem often lies with the catalyst system's inability to effectively differentiate between the two prochiral faces of the substrate. Consider the following adjustments:

  • Ligand Modification: The chiral ligand is the most critical component for inducing asymmetry.

    • Ligand Screening: A broad screening of chiral ligand classes is the first step. For cobalt-catalyzed hydroacylations to form cyclobutanones, chiral bidentate phosphine ligands like (S,S)-BDPP were found to be effective.[8] For Ir-catalyzed cascade reactions, chiral phosphoramidite-based ligands have proven successful.[7]

    • Ligand Tuning: Subtle steric and electronic modifications to the best-performing ligand can further enhance enantioselectivity.

  • Metal Catalyst Choice: While precious metals are common, earth-abundant metals like cobalt are emerging as powerful alternatives for enantioselective cycloadditions, sometimes overturning conventional regioselectivity.[8][9] The choice of metal precursor and activator (e.g., CoCl₂ with a reductant) can also be pivotal.[8]

  • Counterion and Additive Effects: The counterion associated with the metal catalyst can play a key role in the reaction's stereochemical outcome. Additionally, additives, such as a mild acid (e.g., 3,5-Cl₂C₆H₃CO₂H), can be crucial for facilitating certain steps in the catalytic cycle and improving enantioselectivity.[7]

  • Dual Catalysis Systems: For photocycloadditions, a dual catalysis approach combining a photosensitizer with a separate chiral catalyst (e.g., a chiral Lewis acid) can be highly effective. The photosensitizer initiates the reaction, while the chiral catalyst complexes with the substrate to control the facial selectivity of the cycloaddition.

Issue 3: Lack of Regioselectivity and Formation of Byproducts

Question: My reaction is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail dimers) and/or significant amounts of ring-opened byproducts. How can I improve regiocontrol and minimize side reactions?

Answer: Controlling regioselectivity and preventing side reactions like ring breakage are fundamental challenges, particularly with strained four-membered rings.[10]

  • Improving Regioselectivity:

    • Ligand Control: In transition metal-catalyzed reactions, the ligand can dictate the regiochemical outcome. For example, in the palladium-catalyzed aminocarbonylation of cyclobutanols, modulating the phosphine ligand allows for the selective formation of either 1,1- or 1,2-substituted products.[10]

    • Ketene Cycloadditions: Reactions involving ketenes are often highly regioselective due to the electronic properties of the cumulene system. The more nucleophilic alkene carbon consistently attaches to the ketene's carbonyl carbon.[3]

    • Template-Directed Synthesis: Using a template to covalently link the two reacting partners prior to the cycloaddition pre-organizes the system and can completely control the regiochemistry.[1]

  • Minimizing Byproducts:

    • Avoiding Ring Breakage: The inherent ring strain of cyclobutanes (approx. 26.3 kcal/mol) makes them susceptible to ring-opening.[11][12] This can be mitigated by choosing a catalytic system that avoids the formation of high-energy intermediates like carbocations.[10] Mild reaction conditions are crucial.

    • Preventing Oligomerization: In photocycloadditions, especially in the solid state or at high concentrations, oligomerization can compete with the desired dimerization.[3] Performing the reaction in a suspension or using continuous flow can sometimes mitigate this.[1][5]

    • Ring Contraction Methods: An alternative strategy is to form a less-strained five-membered ring first and then perform a ring contraction. The stereospecific contraction of pyrrolidines to cyclobutanes via a 1,4-biradical intermediate is one such novel approach that can provide excellent control.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: Why is achieving stereocontrol in the synthesis of polysubstituted cyclobutanes so challenging?

A1: The primary difficulty stems from the significant ring strain of the cyclobutane core. This strain is a combination of:

  • Angle Strain: The internal C-C-C bond angles are forced to be around 90°, a large deviation from the ideal 109.5° for sp³ hybridized carbons.[16]

  • Torsional Strain: To relieve some angle strain, cyclobutane rings are not flat but adopt a "puckered" or "butterfly" conformation.[12][17] However, this still results in significant eclipsing interactions between adjacent C-H bonds, contributing to torsional strain.[11][18]

This inherent strain makes the four-membered ring not only difficult to form but also reactive, increasing the likelihood of side reactions like ring-opening.[3] Furthermore, the small, fluxional nature of the ring makes it difficult for catalysts or chiral auxiliaries to create a well-defined, sterically differentiated environment to control the approach of reactants.[19]

Q2: What are the main synthetic strategies for preparing stereodefined polysubstituted cyclobutanes?

A2: Several key strategies are employed, each with its own advantages and challenges:

  • [2+2] Cycloaddition: This is the most direct method, involving the reaction of two alkene components (or an alkene and an alkyne/ketene).[2] Photochemical [2+2] cycloadditions are very common but often require specific strategies (templates, catalysts) to control stereochemistry.[1][4] Thermal cycloadditions with activated partners like ketenes can be highly stereoselective.[3][20]

  • Ring Expansion/Contraction: These methods avoid the direct formation of the strained ring. One can perform a ring expansion of a cyclopropane derivative or a ring contraction of a five-membered ring like a pyrrolidine.[2][13] These methods can be highly stereospecific, transferring the stereochemistry of the starting material to the final product.[14]

  • Strain-Release Reactions: Using highly strained precursors like bicyclo[1.1.0]butanes (BCBs) allows for the synthesis of densely substituted cyclobutanes under mild conditions, often through radical cascade reactions.[21][22]

  • C-H Functionalization: This is a modern approach where a pre-existing cyclobutane core is functionalized. A directing group on the ring guides a catalyst to activate a specific C-H bond, allowing for the controlled, sequential installation of substituents.[19]

G cluster_title Choosing a Synthetic Strategy cluster_options Primary Methodologies cluster_details Key Considerations start Desired Polysubstituted Cyclobutane cyclo [2+2] Cycloaddition (Direct Ring Formation) start->cyclo rearrange Ring Expansion/ Contraction start->rearrange strain Strain-Release (e.g., from BCBs) start->strain funct C-H Functionalization (Post-Modification) start->funct cyclo_details Good for simple systems. Control requires templates, chiral catalysts, or ketenes. cyclo->cyclo_details rearrange_details Excellent stereocontrol. Requires stereodefined precursor. rearrange->rearrange_details strain_details Access to dense substitution. Mild conditions. strain->strain_details funct_details Good for unsymmetrical targets. Sequential, controlled additions. funct->funct_details

Caption: Decision tree for cyclobutane synthesis strategies.

Q3: How can I reliably determine the stereochemistry of my polysubstituted cyclobutane products?

A3: Determining the relative and absolute stereochemistry of cyclobutanes can be notoriously difficult. Due to the ring's puckered and fluxional nature, NMR chemical shifts can be unpredictable, and standard vicinal proton-proton coupling constants (³J_HH) are widely varied for both cis and trans relationships, making them unreliable for definitive assignment.[19] The best practices include:

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structural determination. If you can obtain a suitable crystal of your product or a derivative, it will confirm the relative stereochemistry.[1]

  • NOE/ROESY NMR Spectroscopy: 2D NMR techniques that measure nuclear Overhauser effects can show through-space proximity between protons. Strong NOE correlations between substituents are indicative of a cis relationship.

  • Chemical Derivatization: Converting the cyclobutane into a more rigid bicyclic system (e.g., by forming a lactone) can lock the conformation and make NMR analysis more straightforward.

  • Comparison to Known Compounds: If synthesizing a known natural product or analogue, comparison of all spectroscopic data (¹H NMR, ¹³C NMR, optical rotation) with literature values is essential.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from different stereocontrolled synthetic approaches.

Table 1: Enantio- and Diastereoselective [2+2] Cycloaddition Methods

Method Catalyst/Template Yield (%) d.r. ee (%) Reference
Photochemical Cycloaddition Chiral H-bonding Template 61 86 - 98 >99:1 >99 [2]
Solid-State Photodimerization 1,8-dihydroxynaphthalene (covalent template) 78 - 99 Single isomer N/A (meso) [1]
Cascade Allylic Etherification/[2+2] [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand 51 - 95 4:1 - >20:1 91 - >99 [7]
Ketene Cycloaddition Cr Carbene Complex / Chiral Ene Carbamate 50 - 60 86 - 97% de N/A [3]

| Alkyne/Alkenyl Cycloaddition | Cobalt / Chiral Ligand | High | N/A | 86 - 97 |[9][23] |

Table 2: Alternative Stereocontrolled Syntheses

Method Key Reagents Yield (%) Stereocontrol Outcome Reference
Pyrrolidine Ring Contraction Iodonitrene Chemistry 42 - 65 Stereospecific (retention of configuration) [13][14][15]
Cobalt-Catalyzed Hydroacylation CoCl₂ / (S,S)-BDPP / Et₂Zn High 10:1 d.r., 92% ee [8]

| Photoredox Strain-Release Cascade | α-silylamines, bicyclo[1.1.0]butanes (BCBs) | 50 - 80 | High diastereoselectivity |[21][22] |

Experimental Protocols

Protocol: Template-Directed Diastereoselective [2+2] Photodimerization of a Cinnamic Acid Derivative

This protocol is adapted from the method utilizing a 1,8-dihydroxynaphthalene template for solid-state cycloaddition.[1]

Objective: To synthesize a symmetrical β-truxinic acid product as a single diastereomer.

Materials:

  • Cinnamic acid derivative (e.g., 4-methoxycinnamic acid)

  • 1,8-Dihydroxynaphthalene (template)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other esterification coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM), anhydrous

  • n-Heptane

  • UV lamp (e.g., medium-pressure mercury lamp with Pyrex filter)

  • Standard glassware for organic synthesis

  • NaOH or LiOH for hydrolysis

  • THF/Water solvent system for hydrolysis

Procedure:

  • Template Attachment (Esterification):

    • To a solution of 1,8-dihydroxynaphthalene (1.0 eq) and the cinnamic acid derivative (2.2 eq) in anhydrous DCM, add DMAP (0.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (2.2 eq) in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the template-bound diester.

  • Photochemical [2+2] Cycloaddition:

    • Method A (Solid State): Spread a thin layer of the purified diester onto a petri dish or crystallizing dish. Place the dish under a UV lamp and irradiate for 24-48 hours. Monitor the reaction by ¹H NMR by taking small aliquots.

    • Method B (Suspension): Suspend the purified diester in n-heptane in a Pyrex reaction vessel. Stir the suspension vigorously while irradiating with the UV lamp. This method can be more scalable.[1]

  • Template Removal (Hydrolysis):

    • Once the cycloaddition is complete, transfer the irradiated material to a round-bottom flask.

    • Add a mixture of THF and 1M aqueous NaOH (e.g., 3:1 v/v).

    • Stir the mixture at room temperature for 4-6 hours until the ester hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutane dicarboxylic acid.

    • Purify the product by recrystallization or column chromatography.

  • Analysis:

    • Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of a single diastereomer should be evident from the simplicity of the NMR spectrum.[1] For absolute confirmation, single-crystal X-ray analysis is recommended.[1]

References

optimizing reaction conditions for improved yield of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable synthetic route involves a two-step process. The first step is the cycloalkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane using phase-transfer catalysis (PTC). The resulting 1-(2-methylphenyl)cyclobutane-1-carbonitrile is then hydrolyzed to the final carboxylic acid product.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the alkylation step?

A2: PTC is highly effective for this reaction as it facilitates the transfer of the carbanion formed from 2-methylphenylacetonitrile from the aqueous phase (containing the base) to the organic phase (containing the alkylating agent, 1,3-dibromopropane). This method avoids the need for expensive and hazardous strong bases like sodium amide in anhydrous solvents, making the procedure safer, more economical, and scalable.[1]

Q3: What are the critical parameters to control for a high yield in the alkylation step?

A3: Several factors are crucial for maximizing the yield of the alkylation reaction. These include the concentration of the base, the choice and concentration of the phase-transfer catalyst, reaction temperature, and efficient stirring to ensure proper mixing of the immiscible phases.

Q4: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A4: A common side reaction in similar alkylations is the formation of a dimeric species where two molecules of the arylacetonitrile react with one molecule of the dihaloalkane.[2] Optimizing the molar ratio of reactants and the rate of addition of the alkylating agent can help minimize this.

Q5: The hydrolysis of the nitrile intermediate is slow or incomplete. What can I do?

A5: The nitrile intermediate, 1-(2-methylphenyl)cyclobutane-1-carbonitrile, is sterically hindered, which can make hydrolysis challenging.[3] Using more forcing conditions such as higher temperatures, longer reaction times, or a stronger acid or base catalyst can improve the conversion. Co-solvents like ethanol or methanol can also enhance the solubility of the nitrile in the reaction mixture.[4]

Troubleshooting Guides

Problem 1: Low Yield of 1-(2-methylphenyl)cyclobutane-1-carbonitrile (Alkylation Step)
Potential Cause Troubleshooting Steps
Inefficient Carbanion Formation - Ensure the use of a concentrated aqueous base (e.g., 50% w/w NaOH or KOH).[5] - Vigorously stir the biphasic mixture to maximize the interfacial area for reaction.
Phase-Transfer Catalyst Inactivity - Use a reputable source for the phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB). - Consider using a different catalyst like a tetraalkylphosphonium salt, which can sometimes be more effective.
Side Reactions - Dimerization: Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration and favor intramolecular cyclization over intermolecular reaction. - Hydrolysis of Nitrile: Ensure the reaction temperature is not excessively high, as this can promote the hydrolysis of the nitrile group back to the starting material or to the corresponding amide.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction stalls, consider a small addition of fresh catalyst or extending the reaction time.
Problem 2: Low Yield of this compound (Hydrolysis Step)
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase the reaction temperature and/or prolong the reaction time. - For acidic hydrolysis, use a more concentrated acid (e.g., concentrated H₂SO₄ or HCl). - For basic hydrolysis, increase the concentration of the base (e.g., 20-40% NaOH or KOH). - The use of a co-solvent like ethanol can improve the solubility of the sterically hindered nitrile.[4]
Product Degradation - Avoid excessively harsh conditions (very high temperatures or extremely concentrated acids/bases for extended periods) which could lead to decomposition, particularly of the cyclobutane ring.
Difficult Product Isolation - After acidification of the basic hydrolysis mixture, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate. - If the product is an oil, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). - Consider purification by column chromatography if simple extraction and crystallization do not yield a pure product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile

This protocol is a representative procedure based on established phase-transfer catalysis principles for the alkylation of arylacetonitriles.

Materials:

  • 2-methylphenylacetonitrile

  • 1,3-dibromopropane

  • 50% (w/w) aqueous sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-methylphenylacetonitrile and toluene.

  • Add the 50% aqueous NaOH solution and tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add 1,3-dibromopropane dropwise via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring at the same temperature for 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(2-methylphenyl)cyclobutane-1-carbonitrile can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile

This protocol provides a general method for the basic hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 1-(2-methylphenyl)cyclobutane-1-carbonitrile

  • 20-40% (w/w) aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol (optional, as a co-solvent)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Ethyl acetate or diethyl ether

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(2-methylphenyl)cyclobutane-1-carbonitrile, the aqueous NaOH or KOH solution, and ethanol (if used).

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for 8-24 hours. The progress of the reaction can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper) and by TLC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous basic solution with diethyl ether to remove any unreacted nitrile.

  • Carefully acidify the aqueous layer with concentrated HCl or H₂SO₄ in an ice bath to pH < 2. A precipitate of the carboxylic acid may form.

  • Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of 1-(2-methylphenyl)cyclobutane-1-carbonitrile (Alkylation Step)

Parameter Condition Expected Yield Range Key Observations
Base 50% NaOH60-80%Standard, effective conditions.
50% KOH65-85%Can sometimes offer slightly better yields.
30% NaOH40-60%Lower concentration may lead to incomplete deprotonation and lower yield.
Catalyst TBAB (5 mol%)60-80%A common and effective catalyst.
Aliquat 336 (5 mol%)65-85%Often shows high efficiency in PTC reactions.
No Catalyst<10%Demonstrates the necessity of the phase-transfer catalyst.
Temperature Room Temperature30-50%Slower reaction rate, may require extended reaction times.
60-70 °C60-85%Optimal temperature range for a reasonable reaction rate without significant side reactions.
> 90 °C50-70%Increased risk of nitrile hydrolysis and other side reactions.

Table 2: Comparison of Hydrolysis Conditions for 1-(2-methylphenyl)cyclobutane-1-carbonitrile

Condition Reagents Temperature Time Expected Yield Range Notes
Basic 20% aq. NaOH, EthanolReflux12-24 h70-90%Good for large-scale synthesis.[6]
Basic 40% aq. KOHReflux8-16 h75-95%More vigorous conditions, may be faster.
Acidic Conc. H₂SO₄, Water100-120 °C6-12 h65-85%Risk of charring if not carefully controlled.
Acidic Conc. HCl, Acetic AcidReflux12-24 h70-90%Can be an effective alternative to sulfuric acid.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis A 2-Methylphenylacetonitrile + 1,3-Dibromopropane B Phase-Transfer Catalysis (50% NaOH, TBAB, Toluene, 60-70°C) A->B Reactants C 1-(2-Methylphenyl)cyclobutane-1-carbonitrile B->C Product D 1-(2-Methylphenyl)cyclobutane-1-carbonitrile C->D E Basic or Acidic Hydrolysis (e.g., 20% NaOH, Reflux) D->E Reactant F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Alkylation Step cause1 Inefficient Deprotonation start->cause1 cause2 Catalyst Issue start->cause2 cause3 Side Reactions start->cause3 sol1 Increase Base Concentration & Vigorous Stirring cause1->sol1 sol2 Verify Catalyst Quality or Change Catalyst cause2->sol2 sol3 Slow Addition of Alkylating Agent & Control Temperature cause3->sol3

Caption: Troubleshooting decision tree for low alkylation yield.

References

Technical Support Center: Friedel-Crafts Reactions with Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions utilizing cyclobutane precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Friedel-Crafts reactions with cyclobutane-containing starting materials.

Issue 1: Low or No Product Yield

Question: I am attempting a Friedel-Crafts alkylation with a cyclobutyl halide and an aromatic substrate, but I am observing very low to no yield of the desired cyclobutyl-substituted product. What are the likely causes and how can I resolve this?

Answer:

Low or non-existent yields in Friedel-Crafts alkylations involving cyclobutane precursors are a common issue, primarily due to the inherent instability of the cyclobutane ring and the reaction mechanism.

Primary Cause: Carbocation Rearrangement and Ring Expansion

The core of the problem lies in the formation of a carbocation intermediate during the Friedel-Crafts alkylation.[1] Cyclobutane rings are highly strained, and when a positive charge develops on or adjacent to the ring, it is highly susceptible to rearrangement to a more stable, less strained cyclopentyl cation.[2] This ring expansion is a significant competing reaction pathway that diverts your starting material away from the desired product.[2]

Troubleshooting Steps:

  • Switch to Friedel-Crafts Acylation: The most effective solution is to avoid the formation of a rearranging carbocation altogether. Friedel-Crafts acylation proceeds through a resonance-stabilized acylium ion, which does not undergo rearrangement.[3] You can introduce the cyclobutyl moiety as a cyclobutanecarbonyl group and then subsequently reduce the ketone to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.

  • Optimize Lewis Acid Catalyst: While acylation is preferred, if you must perform an alkylation, the choice and amount of Lewis acid are critical.

    • Milder Lewis Acids: Strong Lewis acids like AlCl₃ aggressively promote carbocation formation and subsequent rearrangement.[4] Consider using milder Lewis acids such as FeCl₃ or ZnCl₂ to potentially reduce the extent of rearrangement.

    • Catalyst Loading: Use the minimum effective amount of the Lewis acid. Excess catalyst can lead to increased side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway by reducing the activation energy available for the ring expansion.

Troubleshooting Workflow: Low Yield in Alkylation

Start Low/No Yield in Friedel-Crafts Alkylation CheckRearrangement Is Ring Expansion (Rearrangement) Suspected? Start->CheckRearrangement SwitchToAcylation Switch to Friedel-Crafts Acylation CheckRearrangement->SwitchToAcylation Yes OptimizeAlkylation Optimize Alkylation Conditions CheckRearrangement->OptimizeAlkylation No ReduceKetone Reduce Ketone Product (e.g., Wolff-Kishner) SwitchToAcylation->ReduceKetone End Desired Product ReduceKetone->End MilderLewisAcid Use Milder Lewis Acid (e.g., FeCl3, ZnCl2) OptimizeAlkylation->MilderLewisAcid LowerTemp Lower Reaction Temperature MilderLewisAcid->LowerTemp LowerTemp->End

Caption: Troubleshooting workflow for low yields in Friedel-Crafts alkylation with cyclobutane precursors.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Question: I am performing a Friedel-Crafts acylation using cyclobutanecarbonyl chloride, but I am getting a mixture of products, including what appears to be a ring-expanded ketone. I thought acylation prevented rearrangements?

Answer:

While Friedel-Crafts acylation is the standard method to avoid carbocation rearrangements, under certain conditions, ring expansion can still occur, although it is generally much less prevalent than in alkylation.

Potential Causes:

  • Harsh Reaction Conditions: Very high temperatures or the use of overly strong Lewis acids in high concentrations can sometimes promote the decarbonylation of the acylium ion to form a carbocation, which can then rearrange.

  • Intramolecular Reactions: If your aromatic substrate also contains a reactive functional group, intramolecular side reactions may be possible. For intramolecular Friedel-Crafts reactions, the formation of 5- and 6-membered rings is generally favored.[5]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed. Often, running the reaction at 0°C or even lower can suppress side reactions.

  • Optimize Lewis Acid and Stoichiometry:

    • Use a stoichiometric amount of the Lewis acid, as the product ketone will form a complex with it.[6]

    • Consider screening different Lewis acids. While AlCl₃ is common, others like FeCl₃ or SnCl₄ might offer better selectivity for your specific substrate.

  • Purity of Reagents: Ensure your cyclobutanecarbonyl chloride is free of any corresponding cyclobutyl chloride, which could lead to competing alkylation reactions.

Data Presentation: Lewis Acid Comparison in Friedel-Crafts Acylation

Lewis AcidRelative ActivityCommon ObservationsPotential for Side Reactions
AlCl₃HighVery effective for a wide range of substrates.Higher potential for side reactions, including charring at elevated temperatures.
FeCl₃Moderate to HighOften a good alternative to AlCl₃, sometimes with better selectivity.Generally lower than AlCl₃.
SnCl₄ModerateMilder catalyst, useful for sensitive substrates.Lower potential for side reactions.
ZnCl₂LowRequires more forcing conditions (higher temperatures).Minimal side reactions.
BF₃ModerateOften used as a gas or in etherate form.Can be effective, but handling can be more complex.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride

This protocol provides a general procedure for the synthesis of cyclobutyl phenyl ketone, a common intermediate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (or other aromatic substrate)

  • Cyclobutanecarbonyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise via the dropping funnel.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclobutyl phenyl ketone.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts alkylation with primary cyclobutyl halides particularly problematic?

A1: Primary alkyl halides in Friedel-Crafts reactions are already prone to carbocation rearrangements to form more stable secondary or tertiary carbocations.[7] When the primary carbocation is adjacent to a strained cyclobutane ring, the driving force for ring expansion to a more stable secondary cyclopentyl carbocation is extremely high, making it the dominant reaction pathway.[2]

Q2: Can I use a cyclobutanol as a precursor in a Friedel-Crafts alkylation?

A2: While alcohols can be used as precursors in some Friedel-Crafts alkylations (often with a Brønsted acid catalyst like H₂SO₄), this approach is not recommended for cyclobutanol.[3] The acid will protonate the hydroxyl group, which will then leave as water to form a carbocation, leading to the same ring expansion problem discussed above.

Q3: Are there any modern catalysts that can suppress ring expansion in Friedel-Crafts alkylations with cyclobutane precursors?

A3: Research into more selective catalysts for Friedel-Crafts reactions is ongoing. Some modern solid acid catalysts, such as certain zeolites, have shown promise in reducing rearrangements in some cases by providing a sterically constrained environment for the reaction.[8] However, for cyclobutane systems, Friedel-Crafts acylation followed by reduction remains the most reliable method to avoid ring expansion.

Q4: I am performing an intramolecular Friedel-Crafts reaction with a substrate containing a cyclobutane ring. What are the key considerations?

A4: In intramolecular Friedel-Crafts reactions, the formation of five- and six-membered rings is generally favored.[5] If the cyclization would lead to a five- or six-membered ring fused to the cyclobutane, the reaction may proceed. However, the strain of the cyclobutane ring can still influence the reaction outcome. As with intermolecular reactions, using acylation conditions for the cyclization is highly recommended to prevent rearrangements. For example, using a substrate like 4-phenylbutanoyl chloride can lead to the formation of α-tetralone through an intramolecular acylation.[9]

Signaling Pathway: Competing Reaction Pathways in Friedel-Crafts with Cyclobutyl Precursors

cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation AlkylHalide Cyclobutyl Halide + Aromatic Ring Carbocation Primary Cyclobutyl Carbocation (Unstable) AlkylHalide->Carbocation Lewis Acid RearrangedCarbocation Secondary Cyclopentyl Carbocation (More Stable) Carbocation->RearrangedCarbocation Ring Expansion DesiredAlkylProduct Desired Cyclobutyl Product (Minor) Carbocation->DesiredAlkylProduct Alkylation RearrangedAlkylProduct Ring-Expanded Product (Major) RearrangedCarbocation->RearrangedAlkylProduct Alkylation AcylHalide Cyclobutanecarbonyl Chloride + Aromatic Ring AcyliumIon Acylium Ion (Resonance Stabilized) AcylHalide->AcyliumIon Lewis Acid DesiredAcylProduct Desired Ketone Product (Major) AcyliumIon->DesiredAcylProduct Acylation Reduction Reduction DesiredAcylProduct->Reduction FinalProduct Desired Cyclobutyl Product Reduction->FinalProduct

Caption: Competing pathways in Friedel-Crafts reactions with cyclobutane precursors.

References

Technical Support Center: Purification of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The primary and most effective purification techniques for this compound, a solid carboxylic acid, are recrystallization and column chromatography. For removing certain types of impurities, acid-base extraction can also be a very effective preliminary purification step. The choice of method depends on the initial purity of your compound, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents from the synthesis, and side-products such as isomers or products of decarboxylation. Without a specific synthetic context, it is crucial to analyze the crude product by techniques like NMR or LC-MS to identify the impurities before selecting a purification strategy.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is typically effective for determining chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and help identify any residual solvents or organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent or a solvent mixture. "Like dissolves like" is a good starting principle. For a carboxylic acid, polar protic or aprotic solvents might be effective.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the cooling process is slow.
No crystals form upon cooling. The solution is too dilute, or the cooling is not sufficient.Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or refrigerate for an extended period. Gently scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes before filtration to minimize loss.
Crystals are colored. Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method with caution as it can also adsorb some of your product.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of the compound from impurities. The chosen solvent system (eluent) has incorrect polarity.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf value of the target compound around 0.3-0.4). A gradient elution might be necessary.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small percentage of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid and reduce tailing on silica gel.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). The column may be overloaded.Add a small amount of a modifying acid (like acetic acid) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Data Presentation

The following table summarizes the expected outcomes for each purification technique. Note: The quantitative data presented here is illustrative and may vary based on the specific experimental conditions and the nature of the impurities.

Purification Method Typical Purity Achieved Expected Yield Key Advantages
Acid-Base Extraction >90%>95%Excellent for removing neutral and basic impurities.
Recrystallization >98%70-90%Highly effective for removing small amounts of impurities from a solid compound; scalable.[1]
Column Chromatography >99%60-80%Achieves the highest purity; capable of separating closely related impurities.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally by testing the solubility of the crude material in small amounts of various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Methodology:

  • Solvent Selection: Test solvents such as ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with water or hexanes.[3]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This method is suitable for achieving very high purity or for separating the target compound from impurities with similar solubility.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase). A common starting point for a carboxylic acid on silica gel is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid (e.g., 1%) to improve peak shape.[4]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Below are diagrams illustrating the troubleshooting workflow for recrystallization and the general experimental workflow for purification.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oils_out Compound 'oils out' cool->oils_out filter_dry Filter and Dry crystals_form->filter_dry Yes no_crystals No crystals form crystals_form->no_crystals No low_yield Low yield filter_dry->low_yield change_solvent Use lower boiling point solvent or add seed crystal oils_out->change_solvent concentrate_cool Concentrate solution and/or cool further no_crystals->concentrate_cool minimize_solvent Use less hot solvent and cool thoroughly low_yield->minimize_solvent change_solvent->dissolve concentrate_cool->cool minimize_solvent->dissolve

Caption: Troubleshooting workflow for recrystallization.

Purification_Workflow crude_product Crude Product preliminary_purification Preliminary Purification (e.g., Acid-Base Extraction) crude_product->preliminary_purification purity_check1 Assess Purity (TLC, NMR) preliminary_purification->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity >90% column_chromatography Column Chromatography purity_check1->column_chromatography Purity <90% or complex mixture purity_check2 Assess Final Purity (HPLC, NMR, MP) recrystallization->purity_check2 column_chromatography->purity_check2 purity_check2->recrystallization Further purification needed pure_product Pure Product purity_check2->pure_product Purity meets requirements

Caption: General purification workflow.

References

managing by-product formation in the synthesis of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane derivatives. The content is designed to address specific experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclobutane rings?

A1: The primary methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. These can be broadly categorized into three types:

  • Photochemical [2+2] Cycloadditions: These reactions are initiated by UV light and are particularly useful for the synthesis of a wide range of cyclobutane structures.[1]

  • Thermal [2+2] Cycloadditions: These reactions are driven by heat and are often employed for specific substrates like ketenes.[2]

  • Transition-Metal-Catalyzed [2+2] Cycloadditions: These methods utilize transition metal catalysts to promote the cycloaddition under milder conditions and can offer excellent control over stereochemistry.[3]

Q2: How can I control the regioselectivity of my [2+2] cycloaddition?

A2: Regioselectivity in [2+2] cycloadditions is influenced by steric and electronic factors of the reactants. For photochemical reactions, the regioselectivity is often determined by the stability of the intermediate 1,4-diradical.[4] In thermal ketene cycloadditions, the more nucleophilic carbon of the alkene typically adds to the electrophilic carbonyl carbon of the ketene.[5] For transition-metal-catalyzed reactions, the choice of ligands and metal catalyst can significantly influence the regiochemical outcome.

Q3: What factors influence the diastereoselectivity of cyclobutane formation?

A3: Diastereoselectivity is a critical aspect of cyclobutane synthesis and can be controlled by several factors. In photochemical reactions, the stereochemistry of the starting alkenes is often retained in the product.[6] The choice of solvent can also play a role, with non-polar solvents sometimes favoring products with a smaller overall dipole.[6] In transition-metal-catalyzed systems, the use of chiral ligands is a powerful strategy for achieving high diastereoselectivity and enantioselectivity.[7][8]

Q4: I am having trouble separating the diastereomers of my cyclobutane product. What should I do?

A4: The separation of diastereomers can be challenging due to their similar physical properties.[4] Common techniques include:

  • Column Chromatography: This is the most common method. Optimization of the solvent system (eluent) is crucial. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.[9][10]

  • Recrystallization: If the product is crystalline, fractional recrystallization can be an effective method for separating diastereomers.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.[11]

  • Derivatization: In some cases, converting the diastereomeric mixture into derivatives (e.g., esters or amides) can make them easier to separate. The original functional group can then be regenerated after separation.

Q5: What are the best analytical techniques for characterizing my cyclobutane products and identifying by-products?

A5: The most common and powerful techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and stereochemistry of the cyclobutane ring. 2D NMR techniques like COSY, HSQC, HMBC, and NOESY can provide detailed information about connectivity and spatial relationships.[12] The diastereomeric ratio can often be determined by integrating specific signals in the 1H NMR spectrum.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile products and by-products in a reaction mixture. The fragmentation patterns in the mass spectrum can help elucidate the structures of unknown compounds.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a valuable tool for analysis.

Troubleshooting Guides

Photochemical [2+2] Cycloadditions
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incorrect wavelength of UV light. 2. Inefficient light absorption by the reactants. 3. Quenching of the excited state by oxygen. 4. Low concentration of reactants.1. Ensure the lamp emission spectrum overlaps with the absorbance spectrum of the reactant. Use appropriate filters if necessary. 2. If the reactants do not absorb strongly, consider using a photosensitizer (e.g., acetone, benzophenone). 3. Degas the solvent thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction. 4. Increase the concentration of the reactants, but be mindful of potential dimerization.
Formation of multiple products (poor regioselectivity) 1. Similar stability of possible 1,4-diradical intermediates. 2. Steric and electronic effects are not strongly differentiating.1. Modify the electronic properties of the substrates (e.g., introduce electron-withdrawing or -donating groups) to favor the formation of one diradical intermediate over others. 2. Alter the steric bulk of the substituents to direct the cycloaddition. 3. Change the solvent polarity, as this can influence the stability of intermediates.
Poor diastereoselectivity 1. Loss of stereochemistry in the diradical intermediate. 2. Similar energy barriers for the formation of different diastereomers.1. Lower the reaction temperature to reduce the rate of bond rotation in the diradical intermediate. 2. Use a chiral sensitizer or a chiral auxiliary to induce facial selectivity. 3. The use of a more viscous solvent can sometimes restrict bond rotation.
Polymerization of starting material High concentration of the alkene.Run the reaction at a higher dilution to favor intramolecular or desired intermolecular reactions over polymerization.

Troubleshooting Workflow for Photochemical [2+2] Cycloadditions

start Low Yield or By-product Formation check_light Check Light Source and Wavelength start->check_light check_degas Check Degassing Procedure check_light->check_degas check_sensitizer Consider Using a Sensitizer check_degas->check_sensitizer check_regio Poor Regioselectivity? check_sensitizer->check_regio mod_sub Modify Substrate Electronics/Sterics check_regio->mod_sub Yes check_diastereo Poor Diastereoselectivity? check_regio->check_diastereo No change_solv_regio Change Solvent Polarity mod_sub->change_solv_regio change_solv_regio->check_diastereo lower_temp Lower Reaction Temperature check_diastereo->lower_temp Yes success Improved Outcome check_diastereo->success No chiral_aux Use Chiral Auxiliary or Sensitizer lower_temp->chiral_aux chiral_aux->success

Caption: Troubleshooting logic for photochemical [2+2] cycloadditions.

Thermal [2+2] Cycloadditions (e.g., Ketene Cycloadditions)
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Ketene is not forming in situ. 2. Ketene is unstable and polymerizing. 3. The alkene is not sufficiently reactive.1. Ensure the base used for dehydrohalogenation of the acid chloride is fresh and of the correct stoichiometry. 2. Generate the ketene slowly in the presence of the alkene to ensure it is trapped as it forms. High dilution can also suppress polymerization. 3. Use a more electron-rich alkene. The reaction is generally more efficient with alkenes bearing electron-donating groups.[16]
Formation of by-products 1. Dimerization of the ketene. 2. Reaction of the ketene with other functional groups in the starting materials.1. Add the acid chloride slowly to the reaction mixture containing the base and the alkene. This keeps the instantaneous concentration of the ketene low. 2. Protect sensitive functional groups before attempting the cycloaddition.
Unexpected regiochemistry The electronics of the alkene are not strongly directing the addition.Modify the substituents on the alkene to create a more polarized double bond, which will favor addition to one of the carbons.

Reaction Pathway for Thermal Ketene Cycloaddition

cluster_0 Ketene Formation cluster_1 Side Reaction cluster_2 Main Reaction Acid Chloride Acid Chloride Ketene Ketene Acid Chloride->Ketene  -HCl (Base) Ketene Dimer Ketene Dimer Ketene->Ketene Dimer [2+2] Dimerization KeteneAlkene KeteneAlkene Cyclobutanone Cyclobutanone KeteneAlkene->Cyclobutanone [2+2] Cycloaddition

Caption: Main and side reaction pathways in ketene cycloadditions.

Transition-Metal-Catalyzed [2+2] Cycloadditions
Symptom Possible Cause(s) Suggested Solution(s)
Low or no catalytic activity 1. Catalyst is inactive or poisoned. 2. Incorrect ligand for the desired transformation. 3. Reaction conditions (temperature, solvent) are not optimal.1. Ensure the catalyst and reagents are pure and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. 2. Screen a variety of ligands to find one that promotes the desired reaction. The electronic and steric properties of the ligand are crucial. 3. Perform a systematic optimization of reaction parameters.
Poor stereoselectivity 1. The chiral ligand is not effectively controlling the approach of the substrates. 2. The reaction temperature is too high, leading to background uncatalyzed reactions or loss of stereocontrol.1. Try a different class of chiral ligands. Sometimes a ligand that is effective for one substrate class is not for another. 2. Lower the reaction temperature. While this may slow the reaction, it can significantly improve stereoselectivity.
Formation of isomers or decomposition products 1. The catalyst is promoting side reactions such as isomerization of the alkene or ring-opening of the cyclobutane product. 2. The catalyst loading is too high.1. A change in the metal catalyst or the ligand set can often suppress unwanted side reactions. 2. Reduce the catalyst loading. In some cases, higher catalyst concentrations can lead to by-product formation.

Factors Influencing Transition-Metal-Catalyzed Cycloadditions

Catalyst Metal Precursor Outcome Reaction Outcome (Yield, Selectivity) Catalyst->Outcome Ligand Ligand (Chiral or Achiral) Ligand->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Substrate Substrate Concentration Substrate->Outcome

Caption: Key parameters affecting transition-metal-catalyzed cycloadditions.

Quantitative Data Summary

Table 1: Effect of Solvent on Diastereoselectivity in a Photochemical [2+2] Cycloaddition

SolventDielectric Constant (ε)Diastereomeric Ratio (A:B)Reference
Hexane1.94 : 1Fictionalized Data
Dichloromethane9.12.5 : 1Fictionalized Data
Acetone211.8 : 1Fictionalized Data
Acetonitrile371.5 : 1Fictionalized Data

Table 2: Influence of Chiral Ligand on Enantioselectivity in a Rh-catalyzed [2+2] Cycloaddition

Chiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
(S)-BINAP8592Fictionalized Data
(R,R)-Me-DuPhos9298Fictionalized Data
(S,S)-Chiraphos7885Fictionalized Data
Josiphos SL-J001-195>99Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the enone (1.2 eq) in an appropriate solvent (e.g., acetone or acetonitrile) to a concentration of 0.05-0.1 M.

    • If a photosensitizer is required, add it at this stage (e.g., benzophenone, 0.1-0.3 eq).

    • Seal the vessel with a septum and degas the solution for 30-60 minutes by bubbling a gentle stream of nitrogen or argon through it.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • Ensure the vessel is adequately cooled using a cooling fan or a water jacket to maintain a constant temperature.

    • Irradiate the reaction mixture with stirring. Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete (or has reached a plateau), turn off the lamp and allow the vessel to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective for separating the cyclobutane product from unreacted starting materials and by-products.

    • For separating diastereomers, careful optimization of the eluent system is necessary. It may require testing different solvent polarities or using a different adsorbent like alumina.[9]

Protocol 2: Diastereomer Separation by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation between the diastereomer spots. The ideal Rf values for the spots should be between 0.2 and 0.4 for optimal column separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent identified in the TLC analysis.

    • Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure diastereomers.

  • Isolation:

    • Combine the fractions containing each pure diastereomer.

    • Remove the solvent under reduced pressure to obtain the isolated, pure diastereomers.[17]

References

addressing the challenges of cyclobutane ring-opening reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclobutane Ring-Opening Reactions

Welcome to the technical support center for cyclobutane ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during these synthetic transformations. Below, you will find a series of troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guide

Q1: My cyclobutane ring-opening reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in cyclobutane ring-opening reactions can stem from several factors, including reagent purity, suboptimal reaction conditions, and inherent substrate stability. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Common causes for low yields include:

  • Impure Reagents: Water or other impurities in the monomer or solvent can terminate the reaction or deactivate the catalyst.[1]

  • Inactive Catalyst/Initiator: The catalyst or initiator may have degraded due to improper storage or handling.[1]

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for the specific substrate and catalyst system.

  • Low Ring Strain: Cyclobutane derivatives with low ring strain can be difficult to polymerize or open.[1]

  • Side Reactions: At higher temperatures, side reactions such as rearrangements or decomposition can occur, consuming the starting material or product.[1]

The following workflow can help systematically troubleshoot a low-yield reaction:

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Step 1: Verify Reagent Purity (Substrate, Solvent, Catalyst) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Purify Purify Reagents (e.g., Distillation, Recrystallization) PurityOK->Purify Impure CheckConditions Step 2: Evaluate Reaction Conditions (Temperature, Time, Concentration) PurityOK->CheckConditions Pure Purify->CheckPurity ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK OptimizeConditions Systematically Vary Conditions (e.g., Temperature Gradient, Time Course) ConditionsOK->OptimizeConditions Suboptimal CheckCatalyst Step 3: Assess Catalyst/Initiator (Activity, Loading) ConditionsOK->CheckCatalyst Optimal OptimizeConditions->CheckConditions CatalystOK Catalyst is Active & Correctly Loaded CheckCatalyst->CatalystOK ReplaceCatalyst Screen Different Catalysts/Initiators or Increase Loading CatalystOK->ReplaceCatalyst Inactive or Ineffective AnalyzeByproducts Step 4: Analyze Byproducts (NMR, GC-MS) CatalystOK->AnalyzeByproducts Active ReplaceCatalyst->CheckCatalyst Success Yield Improved AnalyzeByproducts->Success

A troubleshooting workflow for low-yield reactions.

For Lewis acid-catalyzed ring-opening reactions, the choice of catalyst can significantly impact the yield.[2][3][4][5] Below is a comparison of different Lewis acids for the ring-opening of a model bicyclobutane with 2-naphthol.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
Sc(OTf)₃CH₂Cl₂251275
Yb(OTf)₃CH₂Cl₂251268
Bi(OTf)₃ CH₂Cl₂ 25 6 92
In(OTf)₃CH₂Cl₂251255
AgBF₄CH₂Cl₂25885
AlCl₃CH₂Cl₂01240

Data is illustrative and based on typical outcomes for similar reactions.

Q2: I am observing poor regioselectivity in the ring-opening of my substituted cyclobutane. How can I control which bond cleaves?

A2: Regioselectivity in cyclobutane ring-opening is influenced by electronic effects, steric hindrance, and the nature of the catalyst or reaction conditions.

  • Electronic Effects: Electron-donating groups (EDGs) tend to stabilize adjacent carbocationic intermediates that may form during the ring-opening process, favoring cleavage of the bond opposite to the EDG. Conversely, electron-withdrawing groups (EWGs) can direct the cleavage of adjacent bonds.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of a catalyst or nucleophile, favoring the cleavage of a less hindered bond.

  • Catalyst Choice: The choice of a Lewis acid or transition metal catalyst can significantly influence regioselectivity by coordinating to specific functional groups on the cyclobutane ring.[2] For instance, a catalyst might coordinate to a carbonyl group, activating the adjacent C-C bonds for cleavage.

The interplay of these factors determines the final regiochemical outcome.

RegioselectivityFactors Title Factors Influencing Regioselectivity Electronic Electronic Effects (EDG vs. EWG) Title->Electronic Steric Steric Hindrance (Bulky Groups) Title->Steric Catalyst Catalyst/Reaction Conditions (Lewis Acid, Temperature) Title->Catalyst Outcome Regioselective Ring-Opening Electronic->Outcome Steric->Outcome Catalyst->Outcome

Key factors that control regioselectivity.

Q3: My reaction is producing a mixture of stereoisomers. What strategies can I employ to achieve better stereocontrol?

A3: Achieving high stereocontrol in cyclobutane ring-opening reactions is a common challenge.[6] The stereochemical outcome is often determined by the mechanism of the ring-opening, which can be conrotatory or disrotatory for electrocyclic reactions, or influenced by the stereochemistry of the starting material and the approach of reagents in other cases.

Strategies for improving stereocontrol include:

  • Chiral Catalysts: The use of chiral Lewis acids or transition metal complexes can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer.

  • Substrate Control: Installing a chiral auxiliary on the cyclobutane substrate can direct the ring-opening to occur from a specific face, leading to a single stereoisomer.

  • Reaction Conditions: In some cases, the stereochemical outcome can be influenced by the reaction temperature or the choice of solvent. Lower temperatures often lead to higher stereoselectivity.

  • Understanding the Mechanism: For electrocyclic ring-opening reactions, the stereochemistry is dictated by Woodward-Hoffmann rules. Understanding whether the reaction proceeds via a conrotatory or disrotatory pathway is crucial for predicting the stereochemistry of the product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for a thermal cyclobutane ring-opening?

A1: Thermal ring-opening of cyclobutanes is an electrocyclic reaction governed by orbital symmetry rules. The required temperature can vary significantly depending on the substituents on the cyclobutane ring.

General Experimental Protocol for Thermal Ring-Opening:

  • Preparation: A solution of the cyclobutane derivative is prepared in a high-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether). The concentration is typically in the range of 0.01 to 0.1 M.

  • Degassing: The solution is thoroughly degassed to remove oxygen, which can lead to side reactions at high temperatures. This is often done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.

  • Heating: The reaction mixture is heated to the desired temperature in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere. The temperature required can range from 80 °C to over 200 °C.[8][9]

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography, distillation, or recrystallization.

Substituent Effect on Ring-Opening Temperature
Substituent Type Typical Temperature Range (°C)
Unsubstituted> 400
Alkyl-substituted150 - 250
Phenyl-substituted120 - 180[9]
With Conjugated π-systems80 - 150

Q2: How do I choose the right Lewis acid for a catalyzed ring-opening reaction?

A2: The choice of Lewis acid is critical for the success of a catalyzed cyclobutane ring-opening reaction. The ideal Lewis acid should be strong enough to activate the cyclobutane ring but not so strong that it leads to decomposition or side reactions.

Factors to Consider When Choosing a Lewis Acid:

  • Hard-Soft Acid-Base (HSAB) Theory: The nature of the activating group on the cyclobutane should be matched with the Lewis acid. For example, a hard Lewis acid like AlCl₃ is effective for activating carbonyl groups (a hard base), while a softer Lewis acid like AgBF₄ may be more suitable for coordinating to an alkene.

  • Catalyst Loading: Typically, Lewis acid catalysts are used in substoichiometric amounts (1-20 mol%). However, in some cases, stoichiometric or even excess amounts may be necessary.

  • Solvent Compatibility: The Lewis acid must be soluble and stable in the chosen reaction solvent.

  • Reaction Temperature: Some Lewis acids are more stable at lower temperatures, while others can be used at elevated temperatures.

The following diagram illustrates a decision-making process for selecting a Lewis acid:

LewisAcidSelection Start Select Lewis Acid Catalyst IdentifyGroup Identify Activating Group on Cyclobutane Start->IdentifyGroup HardBase Hard Base (e.g., Carbonyl) IdentifyGroup->HardBase SoftBase Soft Base (e.g., Alkene, Thioether) IdentifyGroup->SoftBase ChooseHardAcid Consider Hard Lewis Acids (e.g., AlCl₃, TiCl₄, Sc(OTf)₃) HardBase->ChooseHardAcid Yes ChooseSoftAcid Consider Soft Lewis Acids (e.g., AgBF₄, Cu(OTf)₂, Bi(OTf)₃) SoftBase->ChooseSoftAcid Yes ScreenCatalysts Screen a Panel of Selected Lewis Acids ChooseHardAcid->ScreenCatalysts ChooseSoftAcid->ScreenCatalysts

A decision guide for Lewis acid selection.

References

strategies to improve the enantioselectivity of cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the enantioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for enantioselective cyclobutane synthesis?

A1: The most prevalent methods include [2+2] cycloadditions (photochemical, metal-catalyzed, or organocatalyzed), functionalization of prochiral cyclobutanes, ring expansion of cyclopropanes, and intramolecular ring closure of acyclic precursors.[1][2][3][4][5] Among these, catalytic enantioselective [2+2] cycloadditions have seen a significant increase in application over the last decade.[4]

Q2: My enantioselectivity is low. What are the first parameters I should investigate?

A2: Low enantioselectivity is a common issue. The first parameters to investigate are typically the chiral catalyst or ligand, the solvent, and the reaction temperature. The choice of chiral ligand is often the most critical factor influencing enantioselectivity.[1][6]

Q3: How does temperature affect the enantioselectivity of my reaction?

A3: Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, lowering the temperature can also significantly decrease the reaction rate. It is crucial to find an optimal balance. For example, in some gold-catalyzed [2+2] cycloadditions, reactions are run at -20 °C.[7]

Q4: Can the substrate itself influence the enantioselectivity?

A4: Yes, the electronic and steric properties of the substrates can have a profound impact on enantioselectivity. Minor modifications to the substrate structure can sometimes lead to substantial changes in the enantiomeric excess (ee).[8] For instance, in rhodium-catalyzed arylations, electron-donating groups on the arylboronic acid generally favor higher yields, while enantioselectivity remains high for a range of substrates.[1]

Q5: What is the role of a directing group in enantioselective cyclobutane synthesis?

A5: Directing groups can be used to control the regioselectivity and stereoselectivity of a reaction by coordinating to the catalyst and positioning the substrate in a specific orientation.[9] While effective, this approach may require additional synthetic steps for the introduction and removal of the directing group.[9] Recent methods have focused on developing directing-group-free approaches.[9]

Troubleshooting Guides

Issue 1: Poor Enantioselectivity in a Catalytic [2+2] Cycloaddition

Symptoms:

  • The desired cyclobutane product is formed, but the enantiomeric excess (ee) is below the desired level.

  • Significant amounts of the racemic product are observed.

Possible Causes & Solutions:

  • Suboptimal Chiral Ligand/Catalyst: The structure of the chiral ligand is paramount for achieving high enantioselectivity.

    • Troubleshooting Step 1: Ligand Screening. A range of chiral ligands with different electronic and steric properties should be screened. For example, in cobalt-catalyzed [2+2] cycloadditions, various bis-phosphine ligands have been shown to have a significant impact on enantioselectivity.[6]

    • Troubleshooting Step 2: Catalyst System Variation. If using a metal catalyst, consider changing the metal salt (e.g., CoI₂ vs. CoBr₂) or using additives that can influence the catalytic cycle.[10]

  • Incorrect Solvent Choice: The solvent can influence the stability of the diastereomeric transition states and the solubility of the catalyst and substrates.

    • Troubleshooting Step 3: Solvent Screening. Test a variety of solvents with different polarities and coordinating abilities. A solvent screen is a standard part of optimizing these reactions.[11]

  • Reaction Temperature is Too High: As mentioned in the FAQs, higher temperatures can lead to a decrease in enantioselectivity.

    • Troubleshooting Step 4: Temperature Optimization. Systematically lower the reaction temperature. Be mindful that this may require longer reaction times.

Logical Workflow for Troubleshooting Poor Enantioselectivity:

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low Diastereoselectivity in Cyclobutane Formation

Symptoms:

  • Multiple diastereomers of the cyclobutane product are formed.

  • Difficulty in separating the desired diastereomer.

Possible Causes & Solutions:

  • Ineffective Stereocontrol from the Catalyst: The chiral catalyst may not be effectively differentiating between the facial approaches of the reactants.

    • Troubleshooting Step 1: Ligand Modification. Similar to improving enantioselectivity, modifying the steric bulk or electronic properties of the chiral ligand can dramatically influence diastereoselectivity. Chiral diene ligands have shown excellent capability in controlling diastereoselectivity in rhodium-catalyzed reactions.[1]

  • Substrate Geometry: The geometry (E/Z) of the alkene substrate can influence the diastereoselectivity of the product.

    • Troubleshooting Step 2: Substrate Isomer Purity. Ensure the starting alkene has high isomeric purity. If a mixture of isomers is used, it may lead to a mixture of diastereomeric products.

  • Reaction Mechanism Complexity: The reaction may proceed through multiple competing pathways leading to different diastereomers.

    • Troubleshooting Step 3: Mechanistic Investigation. Consider control experiments to understand the reaction mechanism. For example, the reaction may be stereoconvergent, where both E and Z isomers of the starting material lead to the same major diastereomer.[11]

Decision Tree for Improving Diastereoselectivity:

Diastereoselectivity_Troubleshooting Start Low Diastereoselectivity CheckLigand Is the chiral ligand optimized? Start->CheckLigand ModifyLigand Modify/Screen Ligands CheckLigand->ModifyLigand No CheckSubstrate Is the substrate isomerically pure? CheckLigand->CheckSubstrate Yes ModifyLigand->CheckSubstrate PurifySubstrate Purify Substrate Isomers CheckSubstrate->PurifySubstrate No ConsiderMechanism Investigate Reaction Mechanism (e.g., stereoconvergence) CheckSubstrate->ConsiderMechanism Yes PurifySubstrate->ConsiderMechanism End Improved Diastereoselectivity ConsiderMechanism->End

Caption: Decision tree for improving diastereoselectivity.

Quantitative Data Summary

Table 1: Effect of Chiral Ligand and Cobalt Salt on a [2+2] Cycloaddition

EntryCobalt Salt (mol%)Ligand (mol%)SolventYield (%)Enantiomeric Ratio (er)
1CoI₂ (5.0)L1 (5.0)THF8595:5
2CoI₂ (5.0)L2 (5.0)THF7888:12
3CoBr₂ (10)L1 (5.0)THF6593:7
4CoI₂ (5.0)L1 (5.0)DME7290:10

Data adapted from optimization studies and presented for illustrative purposes, based on trends found in the literature.[10]

Table 2: Influence of Arylboronic Acid Substitution on Rhodium-Catalyzed Arylation of Cyclobutenes

EntryArylboronic Acid (ArB(OH)₂)Yield (%)Enantiomeric Excess (ee %)
1PhB(OH)₂9595
24-MeOPhB(OH)₂9896
34-FPhB(OH)₂9294
42-MePhB(OH)₂6593

This table summarizes general trends observed in the literature where electron-donating groups at the para position tend to increase yields, while steric hindrance at the ortho position can decrease yields. Enantioselectivity generally remains high.[1]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is a generalized representation based on methodologies for cobalt-catalyzed cycloadditions.[6][12]

Materials:

  • Anhydrous solvent (e.g., THF, freshly distilled)

  • Cobalt(II) iodide (CoI₂)

  • Chiral bisphosphine ligand

  • Alkyne substrate

  • Alkenyl substrate

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes)

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add CoI₂ (0.025 mmol, 5 mol%) and the chiral bisphosphine ligand (0.0275 mmol, 5.5 mol%).

    • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • In a separate flame-dried flask, dissolve the alkyne (0.5 mmol, 1.0 equiv) and the alkene (0.6 mmol, 1.2 equiv) in anhydrous THF (1.0 mL).

  • Reaction Execution:

    • Transfer the substrate solution to the flask containing the pre-formed catalyst via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral cyclobutane product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Add CoI₂ and Ligand to flask under Ar B Add Anhydrous THF A->B C Stir for 30 min B->C E Add Substrates to Catalyst C->E D Dissolve Alkyne and Alkene in Anhydrous THF D->E F Stir at desired Temperature E->F G Monitor by TLC/GC-MS F->G H Concentrate Reaction Mixture G->H I Flash Column Chromatography H->I J Determine Yield I->J K Determine ee% by Chiral HPLC J->K

Caption: Workflow for a typical cobalt-catalyzed enantioselective [2+2] cycloaddition.

References

Technical Support Center: Overcoming Solubility Issues of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the compound, which is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), becomes insoluble when the solvent concentration is significantly decreased upon dilution into your aqueous assay buffer.[1][2] The key is to maintain the compound's solubility in the final assay medium.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO your assay can tolerate without affecting the biological system.[2][3] Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in 100% DMSO first. Then, perform the final dilution into the pre-warmed aqueous assay medium with vigorous mixing.[1][4]

  • Use of Co-solvents: If DMSO alone is insufficient, a combination of co-solvents might improve solubility.[5][6][7] However, compatibility with the assay system is crucial.

  • Consider Formulation Strategies: For persistent solubility issues, exploring formulation approaches like using cyclodextrins can be highly effective.[8][9][10][11]

Q2: What is the maximum recommended concentration of DMSO in my final assay volume?

A2: The maximum tolerated DMSO concentration is highly dependent on the specific assay and cell type. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some robust assays might tolerate up to 1%.[2] However, it is crucial to perform a vehicle control experiment to determine the exact tolerance of your system. High concentrations of DMSO can be toxic to cells and may interfere with the assay results.[3][12]

Q3: Can I use other solvents besides DMSO to dissolve this compound?

A3: Yes, other water-miscible organic solvents can be considered, depending on the compound's properties and assay compatibility. These may include ethanol, methanol, or dimethylformamide (DMF).[2] However, the toxicity of these solvents to the biological system must be carefully evaluated. It is recommended to always run a solvent toxicity control in your experiments.

Q4: What are cyclodextrins and how can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][13] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[8][9] This complex has improved aqueous solubility and stability.[8][10] Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving this compound

This guide provides a step-by-step workflow for dissolving and diluting your compound to minimize precipitation.

Solubility_Workflow A Start: Weigh Compound B Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) A->B C Observe for complete dissolution (visual inspection, sonication, or gentle warming if necessary) B->C D Precipitation Observed? C->D E Yes D->E F No D->F G Try alternative solvents (Ethanol, DMF) or co-solvent mixtures E->G H Perform serial dilutions in 100% DMSO to achieve intermediate concentrations F->H G->H I Perform final dilution into pre-warmed aqueous assay buffer with vigorous mixing H->I J Observe for precipitation I->J K Precipitation Observed? J->K L Yes K->L M No K->M O Consider formulation strategies (e.g., Cyclodextrins) L->O N Proceed with Assay M->N

Caption: A workflow for dissolving and diluting the test compound.

Guide 2: Decision Tree for Advanced Solubility Enhancement

If standard methods fail, this guide helps in selecting an appropriate advanced solubility enhancement technique.

Advanced_Solubility_Enhancement A Initial dissolution attempts in DMSO/aqueous buffer fail B Is the compound a weak acid or base? A->B C Yes B->C D No B->D E pH Adjustment: Adjust buffer pH to ionize the carboxylic acid group (increase pH) C->E J Cyclodextrin Formulation: Prepare an inclusion complex with HP-β-CD or SBE-β-CD D->J F Is the final concentration still too low? E->F G Yes F->G H No F->H G->J I Proceed with Assay H->I K Is the assay compatible with cyclodextrins? J->K L Yes K->L M No K->M L->I N Co-crystal Formation: Explore co-crystals with pharmaceutically acceptable co-formers M->N O Characterize and test solubility of the co-crystal N->O

Caption: A decision tree for selecting an advanced solubility method.

Data Presentation

Table 1: Example Solubility of a Poorly Soluble Carboxylic Acid in Various Solvents

Solvent SystemConcentration (mM)Observations
100% DMSO50Clear Solution
100% Ethanol25Clear Solution
1% DMSO in PBS (pH 7.4)< 0.1Precipitation
1% Ethanol in PBS (pH 7.4)< 0.05Precipitation
5% HP-β-CD in Water1Clear Solution
10% SBE-β-CD in Water5Clear Solution

Note: This data is illustrative and the actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

Objective: To prepare a high-concentration stock solution of this compound in DMSO and perform serial dilutions for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming bath (optional, set to 37°C)

Procedure:

  • Preparation of 50 mM Stock Solution:

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of sterile DMSO to achieve a 50 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[1]

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it at 37°C.[4]

    • Visually inspect the solution to ensure no particulates are present.[1]

  • Serial Dilution in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations.

    • Add a specific volume of 100% DMSO to all tubes except the first one (your 50 mM stock).

    • To create a 10-fold serial dilution, transfer 10 µL of the 50 mM stock to a tube containing 90 µL of DMSO to get a 5 mM solution. Mix thoroughly.

    • Continue this process for subsequent dilutions.

  • Final Dilution into Assay Medium:

    • Pre-warm your aqueous assay medium to the experimental temperature (e.g., 37°C).

    • For the final dilution, add a small volume of the DMSO intermediate solution to the pre-warmed medium (e.g., 2 µL of a 5 mM stock into 998 µL of medium for a final concentration of 10 µM with 0.2% DMSO).

    • Immediately vortex the diluted solution to prevent precipitation.[1]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.

  • Complex Formation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Isolation of the Soluble Complex:

    • After the incubation period, allow the undissolved compound to settle.

    • Carefully collect the supernatant containing the soluble inclusion complex.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Concentration Determination:

    • Determine the concentration of the dissolved compound in the filtered solution using a suitable analytical method, such as HPLC-UV.

  • Use in Assays:

    • The resulting solution can be directly used in biological assays. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References

Technical Support Center: Resolving Cis/Trans Isomers of Substituted Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of cis/trans isomers of substituted cyclobutane compounds. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving cis/trans isomers of substituted cyclobutane compounds?

A1: The resolution of cis/trans isomers of substituted cyclobutanes can be broadly categorized into two approaches: chemical synthesis strategies and physical separation techniques.

  • Chemical Synthesis: This involves stereoselective synthesis to favor the formation of one isomer over the other. Methods include using chiral starting materials, employing asymmetric catalysts, or utilizing chiral auxiliaries to direct the stereochemical outcome of a reaction.

  • Physical Separation: When a mixture of isomers is obtained, various techniques can be employed for their separation based on differences in their physical and chemical properties. The most common methods include:

    • Chromatography: Techniques like column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are powerful for separating isomers. Chiral stationary phases are often employed for enantiomeric resolution.

    • Crystallization: Fractional crystallization can be used to separate diastereomers based on differences in their solubility. For enantiomers, derivatization with a chiral resolving agent to form diastereomeric salts, followed by fractional crystallization, is a common strategy. Crystallization-induced diastereomer transformation is another advanced technique.

    • Enzymatic Resolution: Enzymes, particularly lipases, can selectively catalyze reactions on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

    • Extractive Distillation: This technique can be effective for separating diastereomers that have different partial pressures in the presence of an auxiliary substance.

Q2: How can I distinguish between cis and trans isomers using spectroscopic methods?

A2: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for differentiating between cis and trans isomers of substituted cyclobutanes.

  • ¹H NMR Spectroscopy: The key differentiator is the coupling constant (J-value) between vicinal protons on the cyclobutane ring. Due to the puckered nature of the cyclobutane ring, the dihedral angles between vicinal protons differ for cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant is dependent on the dihedral angle. Generally, the coupling constants for trans protons are different from those for cis protons. For example, in 1,2-disubstituted cyclobutanes, the trans isomer often shows a smaller coupling constant between the two methine protons compared to the cis isomer.[1]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring can also differ between cis and trans isomers due to steric effects. In some cases, the steric compression in the cis isomer can cause an upfield shift (to a lower ppm value) of the substituent carbon signals compared to the trans isomer.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can sometimes provide clues. Differences in the vibrational modes of the molecule, particularly in the fingerprint region, may be observed between the two isomers.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can sometimes show subtle differences in the fragmentation patterns of cis and trans isomers, although this is not always a reliable method for differentiation on its own.[2]

Q3: I am having trouble separating my cis/trans isomers by column chromatography. What can I do?

A3: Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing the experimental conditions.

  • Stationary Phase: The choice of stationary phase is critical. For many substituted cyclobutanes, silica gel is a good starting point. If separation is not achieved, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

  • Mobile Phase (Eluent): The polarity of the eluent is a key parameter. If your isomers are eluting too quickly and are not well-separated, your eluent is likely too polar. Reduce the polarity by increasing the proportion of the non-polar solvent in your mixture (e.g., increase the hexane content in a hexane/ethyl acetate system). Conversely, if your compounds are not moving from the baseline, increase the eluent polarity. A shallow gradient of the polar solvent can often improve resolution.

  • Column Dimensions and Packing: A longer and narrower column generally provides better resolution. Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. Use a smaller amount of your sample mixture.

  • Temperature: In some cases, running the chromatography at a lower temperature can enhance the differences in interaction between the isomers and the stationary phase, leading to better separation.

Troubleshooting Guides

Issue 1: Co-elution of Cis and Trans Isomers in HPLC

Symptoms: A single, often broad, peak is observed in the HPLC chromatogram instead of two distinct peaks for the cis and trans isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase The selectivity of the current column is insufficient. For reversed-phase HPLC, try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the hydrophobic and π-π interactions. For normal-phase HPLC, consider different types of silica or bonded phases. For enantiomers, screen a variety of chiral stationary phases (CSPs) such as polysaccharide-based or macrocyclic antibiotic-based columns.
Suboptimal Mobile Phase Composition The mobile phase composition is not providing adequate resolution. In reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Small changes in the percentage of the organic modifier can have a significant impact on selectivity. Also, consider changing the organic modifier itself (e.g., from methanol to acetonitrile) as this can alter the elution order. For normal-phase HPLC, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane).
Incorrect pH of the Mobile Phase (for ionizable compounds) If your cyclobutane derivatives have acidic or basic functional groups, the pH of the mobile phase can dramatically affect their retention and selectivity. Adjust the pH to ensure the analytes are in a single, un-ionized form for better peak shape and resolution.
Elevated Column Temperature Higher temperatures can sometimes decrease resolution. Try running the separation at a lower temperature (e.g., room temperature or even sub-ambient temperatures) to enhance the subtle differences in interaction between the isomers and the stationary phase.
Insufficient Column Efficiency The column may be old or poorly packed. Check the column's performance with a standard compound. If the efficiency is low, replace the column.
Issue 2: Ambiguous Stereochemical Assignment from ¹H NMR

Symptoms: The coupling constants and chemical shifts in the ¹H NMR spectrum are not distinct enough to confidently assign the cis and trans stereochemistry.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Signal Overlap The proton signals of interest are overlapping with other signals in the spectrum. Use a higher-field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can help to identify coupled protons even in crowded regions of the spectrum.
Complex Second-Order Effects When the chemical shift difference between two coupled protons is small (on the same order as their coupling constant), complex second-order splitting patterns can emerge, making direct measurement of J-values difficult. Use spectral simulation software to model the spectrum and extract the coupling constants.
Conformational Averaging The cyclobutane ring is not rigid and can undergo ring-puckering. If the rate of this conformational change is fast on the NMR timescale, the observed coupling constants will be an average of the values for the different conformers. Acquiring the NMR spectrum at a lower temperature can sometimes "freeze out" the individual conformers, allowing for the measurement of their distinct coupling constants.
Insufficient Data The ¹H NMR spectrum alone may not be sufficient for an unambiguous assignment. Obtain a ¹³C NMR spectrum. The chemical shifts of the ring carbons can provide additional evidence. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine the spatial proximity of protons. For cis isomers, an NOE is typically observed between substituents on the same face of the ring, whereas for trans isomers, this is absent.

Data Presentation

Table 1: Spectroscopic Data for Cis/Trans Isomers of 1,2-Diphenylcyclobutane
Parameter Cis-1,2-diphenylcyclobutane Trans-1,2-diphenylcyclobutane
¹H NMR (CDCl₃, 400 MHz)
δ H1/H2 (ppm)4.05 (m)3.61 (m)
δ H3/H4 (ppm)2.48 (m)2.17-2.35 (m)
³J(H1,H3) (Hz)9.88.9
³J(H1,H4) (Hz)8.29.3
¹³C NMR (CDCl₃, 100 MHz)
δ C1/C2 (ppm)48.750.1
δ C3/C4 (ppm)28.332.5
δ Cipso (ppm)142.3143.5

Data adapted from Raza, G. et al. Magnetic Resonance in Chemistry, 2001.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Substituted Cyclobutane Enantiomers

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for specific compounds.

  • Column Selection: Begin by screening a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point for a wide range of compounds.

  • Mobile Phase Preparation:

    • Normal Phase: A typical starting mobile phase is a mixture of n-hexane and a polar modifier such as isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:IPA.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: Maintain a constant temperature, typically 25 °C.

    • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve the racemic cyclobutane derivative in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier in normal phase, or the organic modifier in reversed phase). Also, consider changing the flow rate or column temperature.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Cyclobutane Diol

This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of a racemic diol.

  • Materials:

    • Racemic cyclobutane diol

    • Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Reaction Setup:

    • To a solution of the racemic cyclobutane diol (1.0 mmol) in the anhydrous organic solvent (10 mL), add the immobilized lipase (e.g., 50 mg).

    • Add the acyl donor (e.g., vinyl acetate, 1.1 mmol).

  • Reaction Conditions:

    • Stir the reaction mixture at a constant temperature (e.g., 30 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Separation:

    • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted diol enantiomer and the acylated product can be separated by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the separated diol and the acylated product using chiral HPLC or GC.

Mandatory Visualization

Experimental_Workflow_Chromatography cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Racemic Mixture of Cis/Trans Isomers dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System Column: Chiral Stationary Phase Mobile Phase: Hexane/IPA Flow Rate: 1.0 mL/min Temperature: 25 °C filter->hplc detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram resolution Assess Resolution chromatogram->resolution optimize Optimize Conditions (if necessary) resolution->optimize Poor Separation separated Separated Isomers resolution->separated Good Separation optimize->hplc Logic_Diagram_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution of Cis/Trans Isomers cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 High Column Temperature start->cause3 cause4 Low Column Efficiency start->cause4 sol1 Screen Different Column Chemistries cause1->sol1 sol2 Systematically Vary Solvent Ratios cause2->sol2 sol3 Lower Separation Temperature cause3->sol3 sol4 Replace Column cause4->sol4 end Improved Resolution sol1->end Re-analyze sol2->end Re-analyze sol3->end Re-analyze sol4->end Re-analyze

References

catalyst selection for efficient synthesis of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the phase-transfer catalyzed (PTC) dialkylation of 2-methylphenylacetonitrile with 1,3-dibromopropane to form the intermediate, 1-(2-methylphenyl)cyclobutane-1-carbonitrile. The second step is the hydrolysis of this nitrile intermediate to the final carboxylic acid product.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the first step?

A2: PTC is ideal for this reaction because it facilitates the interaction between two reactants that are in different phases: the aqueous inorganic base (like concentrated potassium hydroxide) and the organic reactants (2-methylphenylacetonitrile and 1,3-dibromopropane). The PTC, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the nitrile, and the resulting carbanion then reacts with the alkylating agent.[1] This method avoids the need for strong, hazardous bases like sodium amide in anhydrous solvents, leading to higher yields and cleaner reactions.[2]

Q3: What are the critical parameters for a successful PTC reaction in this synthesis?

A3: Key parameters include the choice of phase-transfer catalyst, the concentration of the base, reaction temperature, and stirring rate. For sterically hindered arylacetonitriles like 2-methylphenylacetonitrile, a more concentrated solution of potassium hydroxide (60-75%) is often more effective than sodium hydroxide. The choice of catalyst can also significantly impact the yield.

Q4: The hydrolysis of the nitrile intermediate is slow. Why is this, and how can it be improved?

A4: The nitrile group in 1-(2-methylphenyl)cyclobutane-1-carbonitrile is sterically hindered, being attached to a quaternary carbon. This steric hindrance makes it difficult for nucleophiles (water or hydroxide ions) to attack the carbon of the nitrile group, thus slowing down the hydrolysis. To improve the rate of hydrolysis, harsher conditions such as high temperatures and prolonged reaction times are often necessary. Both strong acid (e.g., 75% sulfuric acid) and strong base (e.g., concentrated potassium hydroxide in a high-boiling solvent) can be used.

Troubleshooting Guide

Problem 1: Low or no yield of 1-(2-methylphenyl)cyclobutane-1-carbonitrile in the PTC step.
Possible Cause Suggested Solution
Inefficient Phase-Transfer Catalyst The choice of catalyst is crucial. While Tetrabutylammonium Bromide (TBAB) is a common and cost-effective choice, other catalysts like Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride) can sometimes offer better performance due to their higher lipophilicity.[3] Consider screening different quaternary ammonium salts.
Base is not strong enough For sterically hindered arylacetonitriles, 50% aqueous sodium hydroxide may not be sufficiently basic to efficiently generate the carbanion. Switching to a more concentrated solution of potassium hydroxide (60-75%) can significantly increase the reaction rate and yield.
Side reaction: Dehydrohalogenation 1,3-dibromopropane can undergo elimination in the presence of a strong base to form allyl bromide, which can lead to undesired side products. Using a very concentrated base can sometimes favor the desired alkylation over elimination. Maintaining a moderate reaction temperature can also help minimize this side reaction.[2]
Insufficient mixing Vigorous stirring is essential in PTC reactions to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of ions by the catalyst. Ensure your stirring is adequate to create a fine emulsion.
Problem 2: Incomplete hydrolysis of the nitrile intermediate.
Possible Cause Suggested Solution
Steric Hindrance The quaternary carbon adjacent to the nitrile group significantly hinders the approach of water or hydroxide. It is necessary to use more forcing conditions. Increase the reaction temperature and prolong the reaction time.
Insufficiently harsh conditions For acid hydrolysis, a high concentration of a strong acid like sulfuric acid (e.g., 75%) at elevated temperatures (150-190°C) is often required.[4] For basic hydrolysis, using a high concentration of potassium hydroxide in a high-boiling point solvent like ethylene glycol allows for higher reaction temperatures, which can drive the reaction to completion.
Formation of a stable amide intermediate The hydrolysis of nitriles proceeds through an amide intermediate. Under certain conditions, this amide can be slow to hydrolyze further. If the amide is isolated, it indicates that the hydrolysis conditions need to be more vigorous (higher temperature, longer time, or stronger acid/base concentration) to push the reaction to the carboxylic acid.[4]

Experimental Protocols

Step 1: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile via Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-methylphenylacetonitrile

  • 1,3-dibromopropane

  • Potassium hydroxide (70% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-methylphenylacetonitrile and toluene.

  • Add the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • With vigorous stirring, add the 70% aqueous potassium hydroxide solution.

  • Add 1,3-dibromopropane dropwise to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 70-80°C and maintain vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-(2-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile to this compound

Acidic Hydrolysis Protocol (based on a similar procedure for o-tolunitrile[4]):

Materials:

  • 1-(2-methylphenyl)cyclobutane-1-carbonitrile

  • Sulfuric acid (75%)

Procedure:

  • In a flask equipped with a mechanical stirrer and a reflux condenser, carefully add 75% sulfuric acid.

  • Heat the acid to approximately 150°C.

  • Slowly add the 1-(2-methylphenyl)cyclobutane-1-carbonitrile to the hot acid with stirring over 1-2 hours.

  • Maintain the temperature at 150-160°C and continue stirring for an additional 2 hours after the addition is complete.

  • Raise the temperature to 190°C and stir for another hour.

  • Cool the reaction mixture and carefully pour it into ice water.

  • Collect the precipitated crude product by filtration.

  • Dissolve the crude product in an excess of 10% sodium hydroxide solution, filter while hot to remove any unreacted amide, and then acidify the filtrate with dilute sulfuric acid.

  • Collect the precipitated this compound by filtration, wash with water, and dry. Recrystallization from a suitable solvent like benzene can be performed for further purification.

Data Presentation

Table 1: Comparison of Phase-Transfer Catalysts for the Alkylation of Arylacetonitriles (Illustrative Data)

CatalystLipophilicityTypical Yield Range (%)CostKey Features
Tetrabutylammonium Bromide (TBAB) Moderate70-95[5][6]LowWidely available, cost-effective, good general-purpose PTC.[5]
Tetrabutylammonium Hydrogen Sulfate (TBAHS) Moderate75-90[2]LowCan be more effective than TBAB in certain systems.
Aliquat 336 High85-98[3]ModerateHigher lipophilicity can lead to better performance in some cases, especially with less reactive substrates.[3]
18-Crown-6 N/A (complexes cation)80-95HighExcellent for solubilizing potassium salts, but higher cost and toxicity.

Note: Yields are highly dependent on the specific substrate and reaction conditions. This table provides a general comparison.

Table 2: Comparison of Hydrolysis Methods for Sterically Hindered Nitriles (Illustrative Data)

MethodReagentsTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)ProsCons
Acidic Hydrolysis 75% H₂SO₄150-1903-480-89[4]High yields for robust molecules.Harsh conditions, potential for charring and side reactions with sensitive functional groups.
Basic Hydrolysis KOH in Ethylene Glycol160-1806-1275-90Avoids strongly acidic conditions.Requires high temperatures; potential for side reactions if other base-sensitive groups are present.
Basic Hydrolysis KOH in EtOH/H₂OReflux (~80-100)12-2460-88[7]Milder conditions than H₂SO₄ or ethylene glycol.May not be sufficient for very hindered nitriles, leading to incomplete conversion or long reaction times.

Visualizations

experimental_workflow cluster_step1 Step 1: PTC Alkylation cluster_step2 Step 2: Hydrolysis start 2-Methylphenylacetonitrile + 1,3-Dibromopropane ptc Phase-Transfer Catalysis (e.g., TBAB, 70% KOH, Toluene) start->ptc Reaction intermediate 1-(2-Methylphenyl)cyclobutane-1-carbonitrile ptc->intermediate Formation hydrolysis Hydrolysis (e.g., 75% H2SO4, heat) intermediate->hydrolysis Reaction product This compound hydrolysis->product Formation troubleshooting_guide cluster_ptc PTC Alkylation Issues cluster_hydrolysis Hydrolysis Issues start Low Yield in Synthesis ptc_issue Low Nitrile Yield start->ptc_issue hydrolysis_issue Incomplete Hydrolysis start->hydrolysis_issue catalyst Inefficient Catalyst? -> Screen PTCs (e.g., Aliquat 336) ptc_issue->catalyst base Weak Base? -> Use conc. KOH (60-75%) ptc_issue->base side_reaction Side Reactions? -> Moderate temp., conc. base ptc_issue->side_reaction mixing Poor Mixing? -> Increase stirring rate ptc_issue->mixing hindrance Steric Hindrance? -> Harsher conditions (↑ temp, ↑ time) hydrolysis_issue->hindrance conditions Conditions too mild? -> Use 75% H2SO4 or KOH/Ethylene Glycol hydrolysis_issue->conditions amide Amide intermediate isolated? -> More vigorous hydrolysis hydrolysis_issue->amide

References

Technical Support Center: The Impact of ortho-Methyl Group Steric Hindrance on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the impact of steric hindrance from ortho-methyl groups on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction rate significantly lower for an ortho-methyl substituted substrate compared to its para or meta isomer?

A1: The decreased reaction rate is likely due to steric hindrance. The ortho-methyl group is in close proximity to the reaction center, physically obstructing the approach of the nucleophile or reagent. This steric clash increases the activation energy of the reaction, thus slowing it down. In contrast, meta and para substituents are further away from the reaction site and do not cause significant steric hindrance.

Q2: I am observing a change in the expected reaction mechanism (e.g., a shift from SN2 to SN1) when an ortho-methyl group is present. Why is this happening?

A2: The presence of a bulky ortho-methyl group can disfavor reaction pathways that require a specific geometry of approach, such as the backside attack in an SN2 reaction.[1] This steric hindrance can raise the energy of the SN2 transition state to a point where an alternative, higher-energy pathway, like the formation of a carbocation in an SN1 reaction, becomes more favorable.[1]

Q3: My yield for a reaction involving an ortho-methylated aromatic compound is consistently low. What are some potential causes and solutions?

A3: Low yields can be attributed to several factors related to steric hindrance:

  • Incomplete Reaction: The reaction may be too slow under your current conditions to go to completion in a reasonable time.

    • Solution: Try increasing the reaction temperature to provide more energy to overcome the activation barrier. You can also try using a more reactive nucleophile or a higher concentration of reagents.

  • Side Reactions: The steric hindrance may promote alternative reaction pathways, leading to undesired byproducts. For example, in nucleophilic substitution reactions, elimination might become a competing pathway.

    • Solution: Carefully analyze your crude reaction mixture using techniques like NMR or LC-MS to identify major byproducts. This can help you understand the competing reaction pathways and adjust your reaction conditions (e.g., by using a less basic nucleophile to disfavor elimination).

  • Decomposition: If you are using harsh conditions (e.g., very high temperatures) to overcome the steric hindrance, your starting material or product might be decomposing.

    • Solution: Monitor the reaction progress closely and try to find a balance of conditions that promotes the desired reaction without causing significant degradation. Using a more efficient catalyst could also be an option.

Q4: How can I quantitatively measure the steric effect of an ortho-methyl group on my reaction?

A4: To quantify the steric effect, you can perform a kinetic study comparing the reaction rates of your ortho-methylated substrate with an analogous, non-sterically hindered substrate (e.g., the unsubstituted parent compound or the para-substituted isomer). By determining the rate constants for both reactions under identical conditions, you can calculate a relative rate that provides a quantitative measure of the steric hindrance.

Troubleshooting Guide

IssuePossible CauseRecommendation
Reaction is sluggish or does not proceed. Steric hindrance from the ortho-methyl group is increasing the activation energy.- Increase the reaction temperature.- Use a more reactive (but potentially less selective) nucleophile.- Increase the concentration of your reactants.- Consider a different solvent that may better stabilize the transition state.
Formation of unexpected byproducts. The ortho-methyl group is promoting a competing reaction pathway (e.g., elimination over substitution).- Use a less basic nucleophile if elimination is a problem.- Lower the reaction temperature to favor the pathway with the lower activation energy (if known).- Use a more sterically demanding nucleophile that may selectively react at a less hindered site if available.
Difficulty in purifying the product. The product may be contaminated with starting material due to an incomplete reaction or isomers from side reactions.- Optimize the reaction to drive it to completion.- Employ chromatographic techniques like column chromatography, which can often separate ortho and para isomers.[2]
Inconsistent kinetic data. The reaction may be sensitive to small variations in temperature, concentration, or impurities.- Ensure precise temperature control using a thermostat bath.- Use high-purity, dry solvents and reagents.- Carefully control the initial concentrations of all reactants.

Quantitative Data on the Impact of ortho-Methyl Groups

The following tables summarize quantitative data on the effect of ortho-methyl substitution on reaction kinetics for different reaction types.

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Phenyl Benzoates

Substituent (X) in X-C₆H₄CO₂C₆H₅Relative Rate (k/k₀)
H (unsubstituted)1.00
2-CH₃ (ortho)0.14
3-CH₃ (meta)1.29
4-CH₃ (para)1.62

Data adapted from a study on the alkaline hydrolysis of substituted phenyl benzoates in 2.25 M aqueous n-Bu₄NBr at 50 °C. The ortho-methyl group significantly slows down the reaction compared to the unsubstituted ester, while meta and para methyl groups slightly accelerate it.[3][4]

Table 2: Relative Rates of SN2 Reaction of Substituted Benzyl Bromides with Pyridine

Substituent (R) in R-C₆H₄CH₂BrRelative Rate (kR/kH)
H (unsubstituted)1.00
p-CH₃ (para)1.66
p-C₂H₅ (para)1.40

Data from a study on the reaction of benzyl bromide derivatives with pyridine in acetone at 40°C. While this table does not contain an ortho-methyl example, it illustrates the electronic effect of alkyl groups in the para position, which accelerate the reaction. An ortho-methyl group would be expected to significantly decrease this rate due to steric hindrance.[5]

Experimental Protocols

Protocol: Kinetic Study of the Alkaline Hydrolysis of Methyl Benzoate and Methyl ortho-Methylbenzoate

This protocol describes a method to determine the second-order rate constants for the alkaline hydrolysis of an unsubstituted ester and its ortho-methyl substituted analog to quantify the steric effect.

Materials:

  • Methyl benzoate

  • Methyl ortho-methylbenzoate (methyl 2-methylbenzoate)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Ethanol (or other suitable solvent miscible with water)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of methyl benzoate and methyl ortho-methylbenzoate in ethanol (e.g., 0.1 M).

    • Equilibrate the ester stock solutions, the NaOH solution, and the solvent to the desired reaction temperature (e.g., 30 °C) in the thermostated water bath.

  • Initiation of the Reaction:

    • To start a kinetic run, pipette a known volume of the ester solution (e.g., 25 mL) and a known volume of the solvent into a conical flask.

    • Simultaneously, start the stopwatch and add a known volume of the pre-heated NaOH solution (e.g., 25 mL) to the flask. Mix the contents thoroughly.

  • Monitoring the Reaction Progress (Titration):

    • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution. This will neutralize the remaining NaOH.

    • Add a few drops of phenolphthalein indicator and back-titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • For each time point, calculate the concentration of unreacted NaOH.

    • The reaction follows second-order kinetics. If the initial concentrations of the ester and NaOH are equal, the rate law can be integrated to give: 1/[A]t - 1/[A]₀ = kt where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.

    • Plot 1/[A]t versus time. The plot should be a straight line with a slope equal to the rate constant k.

  • Comparison:

    • Repeat the entire procedure for the other ester under identical conditions.

    • Compare the rate constants obtained for methyl benzoate and methyl ortho-methylbenzoate to quantify the steric hindrance of the ortho-methyl group.

Visualizations

Logical Relationship between Steric Hindrance and Reaction Pathway

StericHindranceEffect Substrate Substrate with ortho-Methyl Group StericHindrance Significant Steric Hindrance Substrate->StericHindrance SN2_Pathway SN2 Pathway (Backside Attack) StericHindrance->SN2_Pathway hinders SN1_Pathway SN1 Pathway (Carbocation Intermediate) StericHindrance->SN1_Pathway may favor Unhindered Minimal Steric Hindrance Unhindered->SN2_Pathway allows Slow_SN2 Slow or No SN2 Reaction SN2_Pathway->Slow_SN2 leads to Fast_SN2 Fast SN2 Reaction SN2_Pathway->Fast_SN2 leads to Favored_SN1 SN1 Reaction May Be Favored SN1_Pathway->Favored_SN1 leads to Para_Meta Substrate with para- or meta-Methyl Group Para_Meta->Unhindered

Caption: Logical flow of how an ortho-methyl group's steric hindrance influences the reaction pathway.

Experimental Workflow for Comparing Reaction Kinetics

KineticWorkflow cluster_ortho Ortho-Substituted Substrate cluster_unsubstituted Unsubstituted Substrate ortho_prep Prepare Reaction Mixture ortho_run Run Reaction at Constant Temperature ortho_prep->ortho_run ortho_monitor Monitor Reactant Concentration vs. Time ortho_run->ortho_monitor ortho_plot Plot Kinetic Data ortho_monitor->ortho_plot ortho_calc Calculate Rate Constant (k_ortho) ortho_plot->ortho_calc compare Compare Rate Constants (k_unsub / k_ortho) ortho_calc->compare unsub_prep Prepare Reaction Mixture unsub_run Run Reaction under Identical Conditions unsub_prep->unsub_run unsub_monitor Monitor Reactant Concentration vs. Time unsub_run->unsub_monitor unsub_plot Plot Kinetic Data unsub_monitor->unsub_plot unsub_calc Calculate Rate Constant (k_unsub) unsub_plot->unsub_calc unsub_calc->compare conclusion Quantify Steric Hindrance Effect compare->conclusion

Caption: Workflow for the quantitative comparison of reaction rates.

References

Validation & Comparative

In Vivo Efficacy of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid: A Comparative Analysis in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo studies detailing the biological efficacy of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid have been published in the peer-reviewed literature. This guide provides a comparative framework based on a hypothetical anti-inflammatory application of the compound, drawing parallels with established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data for this compound presented herein is hypothetical and for illustrative purposes only.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-inflammatory properties of novel chemical entities.

Introduction

Cyclobutane-containing compounds are gaining interest in medicinal chemistry due to their unique structural properties that can favorably influence pharmacological activity.[1] The rigid, three-dimensional nature of the cyclobutane ring can be used to conformationally constrain molecules, potentially improving their binding affinity to biological targets and enhancing metabolic stability.[1][2] The title compound, this compound, possesses a carboxylic acid moiety and a substituted phenyl ring, structural features common to many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.[3][4]

This guide compares the hypothetical in vivo anti-inflammatory efficacy of this compound with two widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), in the carrageenan-induced paw edema model in rats, a standard preclinical model for acute inflammation.[5][6]

Hypothesized Mechanism of Action: COX-2 Signaling Pathway

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase-2 (COX-2) enzyme metabolizes arachidonic acid into prostaglandins, such as PGE2, which are key mediators of inflammation, pain, and fever.[7][8] NSAIDs exert their anti-inflammatory effects by inhibiting the activity of COX enzymes.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 cPLA2 Inflammatory_Stimuli->PLA2 PLA2->Phospholipids activates NSAIDs NSAIDs (Hypothetical Target for 1-(2-methylphenyl)cyclobutane -1-carboxylic acid) NSAIDs->COX2 inhibit

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Comparative In Vivo Efficacy

The following table summarizes the anti-inflammatory effects of the test compounds in the carrageenan-induced paw edema model in rats. Efficacy is measured as the percentage inhibition of paw edema at a specific time point after carrageenan administration.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of Paw EdemaReference/Note
This compound 50Oral (p.o.)455%Hypothetical Data
Ibuprofen 40Oral (p.o.)366.46%[9]
Celecoxib 50Oral (p.o.)3Significantly decreased paw edemaThe exact percentage of inhibition at 50 mg/kg was not specified in the cited source, but a significant reduction in paw edema was reported.[10] Other studies show dose-dependent effects.[11][12]
Indomethacin (Reference) 5Intraperitoneal (i.p.)5Significant inhibition[13]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[5][6][14]

Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into groups: vehicle control, positive control (e.g., Ibuprofen, Celecoxib), and test compound groups (this compound).

  • The test compounds, positive controls, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[9]

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline into the right hind paw of each rat.[13][15]

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13][16]

Data Analysis: The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] * 100

Where:

  • Vc = Mean increase in paw volume in the control group

  • Vt = Mean increase in paw volume in the treated group

Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Grouping Random Grouping (Control, Positive Control, Test) Baseline_Measurement->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 1 hour before Paw_Volume_Measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition & Statistical Analysis Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Discussion and Future Directions

The hypothetical data suggests that this compound may possess anti-inflammatory properties comparable to established NSAIDs. The presence of the cyclobutane scaffold could offer advantages in terms of pharmacokinetic profile and reduced side effects, which are common with chronic NSAID use.[17]

To validate the biological efficacy of this compound, further preclinical studies are essential. These would include:

  • In vitro COX-1/COX-2 inhibition assays: To determine the potency and selectivity of the compound.

  • Dose-response studies: To establish the ED50 in the carrageenan-induced paw edema model.

  • Pharmacokinetic studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology studies: To evaluate the safety profile of the compound.

  • Studies in other inflammatory models: To assess efficacy in chronic inflammation models, such as adjuvant-induced arthritis.

References

A Comparative Analysis of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the ortho- and para-substituted isomers of 1-(methylphenyl)cyclobutane-1-carboxylic acid. This document outlines their synthesis, physicochemical properties, and spectroscopic data, supported by detailed experimental protocols and theoretical considerations.

The positional isomerism of the methyl group on the phenyl ring in 1-(methylphenyl)cyclobutane-1-carboxylic acid significantly influences the molecule's properties. The comparison between the 1-(2-methylphenyl) (ortho) and 1-(4-methylphenyl) (para) isomers reveals key differences in steric hindrance, electronic effects, and, consequently, their physical and chemical characteristics. This analysis is crucial for applications in medicinal chemistry and materials science, where such subtle structural changes can lead to profound differences in biological activity and material properties.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key quantitative data for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid. Data for the para-isomer is based on available experimental values, while data for the ortho-isomer is largely predicted based on known chemical principles and data from analogous compounds due to the scarcity of published experimental values.

Table 1: Physicochemical Properties

PropertyThis compound (ortho)1-(4-methylphenyl)cyclobutane-1-carboxylic acid (para)
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol 190.24 g/mol [1]
Melting Point Predicted lower than para-isomerNo experimental data found
Solubility Predicted to be more soluble in nonpolar solventsPredicted to be less soluble in nonpolar solvents
pKa Predicted to be lower (more acidic) due to the ortho-effectPredicted to be higher (less acidic)

Table 2: Spectroscopic Data

SpectroscopyThis compound (ortho)1-(4-methylphenyl)cyclobutane-1-carboxylic acid (para)
¹H NMR Predicted shifts: Aromatic protons (multiplet, ~7.1-7.3 ppm), Cyclobutane protons (multiplets, ~1.8-2.8 ppm), Methyl proton (singlet, ~2.3 ppm), Carboxylic acid proton (singlet, >10 ppm)Aromatic protons (doublets, ~7.1 and 7.3 ppm), Cyclobutane protons (multiplets, ~1.8-2.8 ppm), Methyl proton (singlet, ~2.3 ppm), Carboxylic acid proton (singlet, >10 ppm)
¹³C NMR Predicted shifts: Carbonyl carbon (~180 ppm), Aromatic carbons (~125-140 ppm), Quaternary cyclobutane carbon (~45 ppm), Methylene cyclobutane carbons (~20-35 ppm), Methyl carbon (~20 ppm)Predicted shifts: Carbonyl carbon (~180 ppm), Aromatic carbons (~125-140 ppm), Quaternary cyclobutane carbon (~45 ppm), Methylene cyclobutane carbons (~20-35 ppm), Methyl carbon (~21 ppm)
IR (Infrared) Predicted peaks: O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹)O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹)
Mass Spectrometry Predicted m/z: [M]+ at 190.24[M]+ at 190.24

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis, purification, and characterization of both this compound and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid.

Synthesis of this compound and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid

This synthesis is a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.

Step 1: Synthesis of 1-(2-methylphenyl)cyclobutane-1-carbonitrile and 1-(4-methylphenyl)cyclobutane-1-carbonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium amide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Phenylacetonitrile: While stirring, add a solution of the corresponding 2-methylphenylacetonitrile or 4-methylphenylacetonitrile (1 equivalent) in anhydrous diethyl ether dropwise to the sodium amide suspension.

  • Alkylation: After the addition is complete, heat the mixture to reflux for 2 hours. Then, add a solution of 1,3-dibromopropane (1.2 equivalents) in anhydrous diethyl ether dropwise. Continue to reflux the mixture for an additional 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Separate the ethereal layer, and wash it with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude nitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-(methylphenyl)cyclobutane-1-carbonitrile from Step 1 in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux for 24-48 hours, monitoring the reaction by thin-layer chromatography until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Qualitative solubility can be assessed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration of a solution of the carboxylic acid with a standardized solution of sodium hydroxide.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: Mass spectra can be recorded using an electron ionization (EI) mass spectrometer.

Visualizations

Synthetic Pathway

The general synthetic route for the preparation of 1-(methylphenyl)cyclobutane-1-carboxylic acids is depicted below.

Synthesis_Pathway cluster_start Starting Materials Arylacetonitrile o- or p-tolylacetonitrile Nitrile_Formation Cyclobutane-1-carbonitrile Formation Arylacetonitrile->Nitrile_Formation 1. NaNH2 2. Reflux Dibromopropane 1,3-Dibromopropane Dibromopropane->Nitrile_Formation Hydrolysis Hydrolysis Nitrile_Formation->Hydrolysis NaOH, EtOH/H2O, Reflux Final_Product 1-(methylphenyl)cyclobutane- 1-carboxylic acid Hydrolysis->Final_Product HCl (acidification)

Caption: General synthesis of 1-(methylphenyl)cyclobutane-1-carboxylic acids.

The Ortho-Effect

The increased acidity of the ortho-isomer compared to the para-isomer can be attributed to the "ortho-effect." This effect is a combination of steric and electronic factors. The steric hindrance between the ortho-methyl group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion and increases the acidity of the parent acid.

Ortho_Effect cluster_ortho This compound (ortho) cluster_para 1-(4-methylphenyl)cyclobutane-1-carboxylic acid (para) Ortho_Acid Carboxyl group is forced out of plane with the benzene ring Ortho_Anion Carboxylate anion is stabilized Ortho_Acid->Ortho_Anion Inhibits resonance Steric_Hindrance Steric Hindrance Steric_Hindrance->Ortho_Acid Increased_Acidity Increased Acidity (Lower pKa) Ortho_Anion->Increased_Acidity Para_Acid Carboxyl group is coplanar with the benzene ring Para_Anion Resonance with the ring Para_Acid->Para_Anion No_Steric_Hindrance No Significant Steric Hindrance No_Steric_Hindrance->Para_Acid Decreased_Acidity Decreased Acidity (Higher pKa) Para_Anion->Decreased_Acidity

Caption: The influence of the ortho-effect on the acidity of the isomers.

Comparative Discussion

The primary distinction between this compound and its 1-(4-methylphenyl) counterpart arises from the spatial arrangement of the methyl group on the phenyl ring.

Steric Effects: The ortho-methyl group introduces significant steric hindrance, which is absent in the para-isomer. This steric strain is expected to influence the molecule's conformation, potentially affecting its crystal packing and, consequently, its melting point. Typically, less symmetrical molecules, like the ortho-isomer, have lower melting points than their more symmetrical para counterparts. This steric hindrance also plays a crucial role in the "ortho-effect," as described above, leading to an anticipated increase in the acidity of the ortho-isomer.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. In the para position, this effect is transmitted to the carboxylic acid group, slightly destabilizing the carboxylate anion and thus decreasing the acidity compared to benzoic acid. In the ortho position, while the inductive effect is still present, the steric effect that disrupts resonance is the dominant factor in determining the acidity.

Spectroscopic Differences: In the ¹H NMR spectrum, the aromatic region of the para-isomer is expected to show a characteristic pair of doublets due to the symmetry of the 1,4-disubstituted ring. In contrast, the ortho-isomer will exhibit a more complex multiplet for its aromatic protons due to the lower symmetry. The chemical shifts of the cyclobutane and methyl protons are not expected to differ dramatically between the two isomers. The IR and mass spectra are predicted to be very similar, with the main distinguishing features in the IR spectrum possibly arising from subtle differences in the fingerprint region due to the different substitution patterns.

Potential for Biological Activity: While no specific biological activity has been reported for these two compounds, the cyclobutane carboxylic acid moiety is a known pharmacophore in various drug candidates. The different steric and electronic profiles of the ortho and para isomers could lead to different binding affinities and selectivities for biological targets. The increased lipophilicity of the ortho-isomer, due to the intramolecular shielding of the polar carboxylic acid group by the methyl group, might also influence its pharmacokinetic properties.

References

Comparative Structure-Activity Relationship (SAR) of 1-(Aryl)cyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of 1-(aryl)cyclobutane-1-carboxylic acid derivatives: αvβ3 integrin antagonists and sigma 1 (σ1) receptor ligands. The information presented is compiled from published experimental data to facilitate further research and drug development in these areas.

Overview of Compared Compound Classes

1-(Aryl)cyclobutane-1-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry. The rigid cyclobutane ring serves as a three-dimensional framework to orient aryl and carboxylic acid functionalities, enabling specific interactions with biological targets. This guide focuses on two key therapeutic targets where this scaffold has shown significant promise:

  • αvβ3 Integrin Antagonists: These compounds are being investigated for their potential in treating diseases characterized by abnormal angiogenesis and cell migration, such as cancer.[1][2] The cyclobutane core acts as a mimic of the glycine residue in the arginine-glycine-aspartic acid (RGD) motif, which is a natural ligand for many integrins.[1]

  • Sigma 1 (σ1) Receptor Ligands: Derivatives targeting the σ1 receptor have potential applications in the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases and addiction.[3][4] In this context, the scaffold helps to position key pharmacophoric features for optimal receptor binding.

Comparative SAR Data

The following tables summarize the quantitative SAR data for representative compounds from each class, highlighting the impact of structural modifications on their biological activity.

αvβ3 Integrin Antagonists

The primary measure of activity for these compounds is their ability to inhibit the binding of the natural ligand to the αvβ3 integrin, typically expressed as an IC50 value from cell-based adhesion assays.

Compound IDAryl GroupR1 (Sidechain)IC50 (µM) for αvβ3Reference
1 Naphthyridine-(CH2)2-CO2Et< 1[1]
2 Naphthyridine-(CH2)3-CO2Et> 10[1]
3 Aminopyridine-(CH2)2-CO2Et~ 5[1]

Key SAR Observations for αvβ3 Antagonists:

  • The nature of the aryl group, which mimics the arginine side chain of the RGD motif, is crucial for activity. A naphthyridine group (Compound 1) appears to be more effective than an aminopyridine group (Compound 3).[1]

  • The length of the sidechain (R1), which mimics the aspartic acid portion of the RGD motif, significantly influences potency. A two-carbon linker (Compound 1) results in high activity, while a longer, three-carbon linker (Compound 2) leads to a considerable loss of potency.[1][2] This suggests a strict spatial requirement within the integrin binding pocket.[2]

Sigma 1 (σ1) Receptor Ligands

The activity of these derivatives is determined by their binding affinity (Ki) to the σ1 receptor, often in competition with a radiolabeled ligand. Selectivity over the σ2 receptor and other receptors (e.g., muscarinic, PCP) is also a critical parameter.

Compound IDAryl GroupR1 (Ester/Amide)Ki (nM) for σ1σ1/σ2 SelectivityReference
4 Phenyl-CO2(CH2)2N(Et)21.535[3][4]
5 Phenyl-CONH(CH2)2N(Et)225.012[3][4]
6 4-Cl-Phenyl-CO2(CH2)2N(Et)20.865[3][4]
7 Phenyl (Cyclopentyl)-CO2(CH2)2N(Et)21.240[3][4]

Key SAR Observations for σ1 Receptor Ligands:

  • The ester functionality (Compound 4) generally confers higher affinity than the corresponding amide (Compound 5).[3][4]

  • Substitution on the phenyl ring can enhance affinity. For instance, a chloro-substitution at the 4-position (Compound 6) improves binding to the σ1 receptor and increases selectivity over the σ2 receptor.[3][4]

  • While the core topic is cyclobutane derivatives, it is noteworthy that expansion of the cycloalkane ring from cyclobutane to cyclopentane (Compound 7) can be well-tolerated, maintaining high affinity.[3][4]

Experimental Protocols

αvβ3 Integrin-Mediated Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand (e.g., vitronectin).

Materials:

  • 96-well microtiter plates

  • Human melanoma cells (e.g., SK-Mel-2) expressing αvβ3 integrin

  • Vitronectin (or other suitable αvβ3 ligand)

  • Bovine Serum Albumin (BSA)

  • Test compounds

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with vitronectin overnight at 4°C.

  • Wash the wells with assay buffer and block non-specific binding sites with BSA for 1 hour at 37°C.

  • Label the SK-Mel-2 cells with Calcein-AM.

  • Resuspend the labeled cells in assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Add the cell-compound mixture to the vitronectin-coated wells and incubate for 1 hour at 37°C to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Sigma 1 (σ1) Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the σ1 receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Guinea pig brain membranes (a rich source of σ1 receptors)

  • --INVALID-LINK---pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a suspension of guinea pig brain membranes in assay buffer.

  • In a series of tubes, add the membrane suspension, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of haloperidol to a separate set of tubes.

  • Incubate the tubes for a specified time (e.g., 90 minutes) at 37°C to reach equilibrium.[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

alpha_v_beta_3_signaling cluster_membrane Cell Membrane Integrin_alpha_v_beta_3 αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) Integrin_alpha_v_beta_3->FAK Activation ECM Extracellular Matrix (ECM) (e.g., Vitronectin) ECM->Integrin_alpha_v_beta_3 Binding Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Migration, Survival Akt->Cell_Responses ERK->Cell_Responses

Caption: Simplified αvβ3 integrin signaling pathway.

sigma_1_receptor_signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 Sigma1R->BiP Dissociation Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulation Kinases Kinases (e.g., PKC) Sigma1R->Kinases Modulation Ligand σ1R Ligand Ligand->Sigma1R Binding Neuronal_Plasticity Neuronal Plasticity, Cell Survival Ion_Channels->Neuronal_Plasticity Kinases->Neuronal_Plasticity

Caption: Overview of sigma-1 receptor signaling.

Experimental Workflows

adhesion_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis A Coat 96-well plate with Vitronectin B Block with BSA A->B E Add cell-compound mix to coated plate B->E C Label cells with Calcein-AM D Pre-incubate cells with test compounds C->D D->E F Incubate to allow cell adhesion E->F G Wash to remove non-adherent cells F->G H Measure fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for αvβ3 integrin cell adhesion assay.

binding_assay_workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis A Prepare membrane homogenate B Add membranes, 3H-pentazocine, and test compound to tubes A->B C Incubate to reach equilibrium B->C D Rapid filtration to separate bound and free radioligand C->D E Wash filters D->E F Add scintillation cocktail and count radioactivity E->F G Calculate specific binding F->G H Determine Ki value G->H

Caption: Workflow for σ1 receptor radioligand binding assay.

References

comparing the bioactivity of ortho-, meta-, and para-isomers of methylphenyl cyclobutane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Influence of Isomerism on Bioactivity

Isomerism is a critical concept in pharmacology, where subtle changes in a molecule's structure can lead to profound differences in biological activity.[2][5] For aromatic compounds, the substitution pattern on the phenyl ring—ortho (1,2), meta (1,3), and para (1,4)—dictates the molecule's three-dimensional shape, electronic distribution, and potential for steric hindrance.[6][7][8]

These factors are crucial in determining how a ligand interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.

  • Steric Effects: The ortho-isomer, with the methyl group adjacent to the cyclobutane carboxylic acid moiety, is the most sterically hindered. This can prevent the molecule from fitting optimally into a binding site. The para-isomer is the least sterically hindered, while the meta-isomer presents an intermediate profile.

  • Electronic Effects: The methyl group is an electron-donating group. Its position influences the electron density of the carboxylic acid and the aromatic ring, which can affect the molecule's acidity (pKa), polarity, and ability to form hydrogen bonds or other non-covalent interactions.[6]

  • Conformational Flexibility: The substitution pattern can restrict the rotation of the phenyl ring relative to the cyclobutane ring, locking the molecule into specific conformations that may be more or less favorable for biological activity.

These structural differences are expected to result in variations in the potency, selectivity, and even the mechanism of action among the three isomers.

Hypothetical Data Comparison

To systematically evaluate the bioactivities of the ortho-, meta-, and para-isomers, quantitative data from various assays should be collected and organized. The following table serves as a template for summarizing such prospective experimental results.

Bioactivity Parameter Ortho-Isomer Meta-Isomer Para-Isomer Positive Control
Cytotoxicity (IC₅₀ in µM) Doxorubicin
Antimicrobial (MIC in µg/mL) Penicillin
Receptor Binding (Kᵢ in nM) Known Ligand
Enzyme Inhibition (IC₅₀ in µM) Known Inhibitor

IC₅₀ (Half-maximal inhibitory concentration), MIC (Minimum Inhibitory Concentration), Kᵢ (Inhibition constant)

Proposed Experimental Workflow

A systematic approach is essential for a comprehensive comparison of the isomers' bioactivity. The workflow below outlines a logical progression from initial toxicity screening to more specific functional assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Bioassays cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis (ortho, meta, para) purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) cytotoxicity->antimicrobial receptor Receptor Binding Assay cytotoxicity->receptor anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) cytotoxicity->anti_inflammatory analysis Determine IC50, MIC, Ki Compare Isomer Potency antimicrobial->analysis receptor->analysis anti_inflammatory->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: A proposed workflow for the comparative bioactivity assessment of chemical isomers.

Detailed Experimental Protocols

The following are generalized protocols for key experiments proposed in the workflow. These should be optimized based on the specific cell lines, microbial strains, and molecular targets chosen for investigation.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11][12] It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-isomers in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15][16][17]

Target Interaction: Receptor-Ligand Binding Assay

This assay measures the ability of a compound to displace a labeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Kᵢ).[18][19][20][21]

Protocol:

  • Reagent Preparation: Prepare a membrane suspension from cells expressing the target receptor, a radiolabeled or fluorescently labeled ligand (at a concentration at or below its Kₔ), and serial dilutions of the unlabeled test isomers.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, the labeled ligand, and the test isomer (or buffer for total binding control). To determine non-specific binding, add a high concentration of an unlabeled known ligand.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature will be target-dependent.

  • Separation: Separate the bound from the free ligand. For membrane preparations, this is typically done by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound ligand.[18]

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test isomer. Calculate the IC₅₀ value and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Hypothetical Signaling Pathway Modulation

Should one of the isomers show potent activity in a functional screen (e.g., an anti-inflammatory assay), further studies would be required to elucidate its mechanism of action. The diagram below illustrates a hypothetical signaling pathway, such as the NF-κB pathway which is central to inflammation, that could be modulated by an active compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 Receptor (e.g., TLR4) IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB-IκBα (Inactive Complex) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_active->Genes Translocation Isomer Active Isomer (Hypothetical Target) Isomer->IKK Inhibition

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data comparing the ortho-, meta-, and para-isomers of methylphenyl cyclobutane carboxylic acid is currently lacking, established principles of medicinal chemistry strongly suggest that their biological activities will differ. The para-isomer, being the least sterically hindered, may exhibit the highest potency, but this is not a universal rule; specific interactions within a binding pocket could favor the conformation of the ortho- or meta-isomer. The experimental framework provided in this guide offers a comprehensive strategy for elucidating the structure-activity relationships of these compounds. The resulting data will be invaluable for identifying the most promising isomer for further preclinical and clinical development.

References

A Researcher's Guide to Computational Docking of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid with Putative Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific computational docking studies for 1-(2-methylphenyl)cyclobutane-1-carboxylic acid are not yet available in published literature, the cyclobutane scaffold is a recurring motif in medicinal chemistry, valued for its ability to introduce three-dimensionality and conformational constraint into drug candidates.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct and evaluate computational docking studies for this molecule. We will use structurally related cyclobutane derivatives and their known protein targets as illustrative examples to present hypothetical yet realistic comparison data and detailed experimental protocols.

The primary targets discussed are Bruton's Tyrosine Kinase (BTK) and Protein Farnesyltransferase (FTase), both of which are known to be inhibited by molecules containing cyclobutane or similar strained ring systems.[3][4]

Potential Target Proteins and Rationale

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase, BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[5][6] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders.[6][7] Strained cyclic amides, such as bicyclobutane carboxylic amides, have been successfully developed as covalent inhibitors of BTK, highlighting the potential for cyclobutane-containing molecules to bind effectively in its active site.[3]

Protein Farnesyltransferase (FTase): This enzyme catalyzes the attachment of a farnesyl group to specific proteins, most notably Ras, a key player in cell signaling and proliferation.[8][9] Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking its oncogenic activity.[9][10] Various peptide, peptidomimetic, and non-peptidomimetic inhibitors of FTase have been studied, with some featuring cyclic structures.[11]

Experimental Protocols: A Step-by-Step Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[12][13] A typical workflow involves several key stages:

  • Protein Preparation:

    • Acquisition: The 3D crystal structure of the target protein (e.g., BTK, FTase) is obtained from a protein database like the Protein Data Bank (PDB).

    • Pre-processing: The protein structure is prepared using software like AutoDock Tools or Maestro. This involves removing water molecules and existing co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. The protein is typically treated as a rigid entity in standard docking protocols.[6][12]

  • Ligand Preparation:

    • Structure Generation: The 3D structure of this compound and any comparator molecules are generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.

    • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial as it finds the most stable 3D structure of the molecule before docking.

  • Docking Simulation:

    • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation.

    • Algorithm: A docking algorithm, such as a genetic algorithm (used in AutoDock), systematically samples different conformations (poses) of the ligand within the defined grid box.[14]

    • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the lowest binding energy representing the most favorable predicted binding mode.[12]

  • Post-Docking Analysis:

    • Binding Mode Visualization: The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • RMSD Calculation: If a known inhibitor's crystal structure is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated to validate the docking protocol's accuracy.[15]

Data Presentation: Hypothetical Comparison

To illustrate how docking results would be presented, the following tables show a hypothetical comparison of this compound against known inhibitors of BTK and FTase. The binding energy values are representative of typical docking study results.

Table 1: Hypothetical Docking Results with Bruton's Tyrosine Kinase (BTK)

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound-7.8Met477, Leu408, Asp539
Ibrutinib (Known Covalent Inhibitor)[6][16]-9.5Cys481 (covalent), Met477, Tyr476
Fangchinoline (Natural Product Inhibitor)[6]-8.6Ser538, Asp539, Cys481

Table 2: Hypothetical Docking Results with Protein Farnesyltransferase (FTase)

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound-8.2Tyr361, His248, Zn²⁺ ion
Tipifarnib (Known Inhibitor)[8]-10.1Tyr361, Cys299, His248, Zn²⁺ ion
Theaflavin (Natural Product Inhibitor)[8][9]-9.3Lys164, Tyr93, Phe360

Mandatory Visualization

The following diagrams illustrate the logical flow of a computational docking study and a potential signaling pathway involving one of the target proteins.

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Structure, Add H, Remove Water) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Structure, Energy Minimization) docking Run Docking Simulation (e.g., AutoDock, GOLD) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Visualize Interactions, RMSD) scoring->analysis

Computational Docking Experimental Workflow

bcr_pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK Kinases BCR->LYN Activation BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Signaling Downstream Signaling (NF-κB, MAPK) DAG_IP3->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Inhibitor BTK Inhibitor (e.g., Cyclobutane Derivative) Inhibitor->BTK

Simplified BTK Signaling Pathway and Inhibition

References

Assessing the Off-Target Effects of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the novel compound 1-(2-methylphenyl)cyclobutane-1-carboxylic acid. Due to the limited publicly available data on this specific molecule, this analysis focuses on predicting its off-target profile based on its structural characteristics as a phenyl-substituted cycloalkane carboxylic acid. The primary potential off-targets identified for this class of compounds are cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammatory pathways.

This guide compares the predicted profile of this compound with known experimental data for structurally related compounds and established COX/LOX inhibitors. This comparative approach aims to provide a framework for researchers to anticipate potential secondary pharmacology and guide future experimental investigations.

Comparative Analysis of Off-Target Activity

While specific experimental data for this compound is not currently available in the public domain, its structural motifs—a carboxylic acid and a phenyl group attached to a cyclobutane ring—suggest a potential for interaction with enzymes that bind arachidonic acid and other fatty acids. The most probable off-targets within this class are the cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.

To provide a predictive comparison, this guide presents data for comparator compounds, including a structurally related molecule, 1-phenylcyclobutane-1-carboxylic acid, and well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX pathway.

Table 1: Comparative Off-Target Activity (IC50 Values)

CompoundTargetIC50 (µM)Reference
This compound COX-1Data not available-
COX-2Data not available-
5-LOXData not available-
1-phenylcyclobutane-1-carboxylic acid COX-1Data not available-
COX-2Data not available-
5-LOXData not available-
Ibuprofen COX-12.5[1][2]
COX-220.5[1][2]
5-LOX>100[3]
Celecoxib COX-17.6[4]
COX-20.04[4]
5-LOX>100[5]
Zileuton COX-1>100[6]
COX-2>100[6]
5-LOX0.5[6]

Disclaimer: The lack of direct experimental data for this compound and 1-phenylcyclobutane-1-carboxylic acid necessitates a predictive assessment. The comparator compounds were chosen based on structural similarity and their well-documented interactions with the target enzymes.

Experimental Protocols

To facilitate future experimental validation, this section details standardized protocols for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and epinephrine.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.

  • Inhibitor Incubation: Add various concentrations of the test compound or reference inhibitor to the enzyme solution. A vehicle control (DMSO) should also be included. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • PGE2 Detection: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a test compound against 5-LOX.

Materials:

  • 5-LOX enzyme (human recombinant or from a suitable cell line)

  • Linoleic acid or arachidonic acid (substrate)

  • Calcium chloride (CaCl2)

  • Adenosine triphosphate (ATP)

  • Tris-HCl or phosphate buffer (pH 7.4)

  • Test compound and reference inhibitor (e.g., Zileuton) dissolved in DMSO

  • Spectrophotometer or a suitable detection kit for leukotriene B4 (LTB4)

Procedure:

  • Enzyme Preparation: Prepare a reaction buffer containing Tris-HCl or phosphate buffer, CaCl2, and ATP.

  • Inhibitor Incubation: Pre-incubate the 5-LOX enzyme with various concentrations of the test compound or reference inhibitor in the reaction buffer for a defined period (e.g., 10-15 minutes) at room temperature or 37°C. A vehicle control (DMSO) should be included.

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10-15 minutes) at 37°C.

  • Detection: The product formation can be measured by monitoring the change in absorbance at 234 nm (for the formation of conjugated dienes from linoleic acid) or by quantifying the production of LTB4 using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To aid in the understanding of the potential biological pathways involved and the experimental workflow, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_lox LOX Pathway Phospholipids Phospholipids PLA2 PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_Allergy Inflammation, Allergy Leukotrienes->Inflammation_Allergy This compound This compound This compound->COX-1 / COX-2 Potential Inhibition This compound->5-LOX Potential Inhibition Alternative Compounds (NSAIDs, etc.) Alternative Compounds (NSAIDs, etc.) Alternative Compounds (NSAIDs, etc.)->COX-1 / COX-2 Inhibition Alternative Compounds (NSAIDs, etc.)->5-LOX Inhibition Experimental_Workflow Start Start Compound_Preparation Prepare Test Compound and Controls Start->Compound_Preparation Enzyme_Assay Perform In Vitro Enzyme Assay (COX-1, COX-2, 5-LOX) Compound_Preparation->Enzyme_Assay Data_Collection Measure Product Formation Enzyme_Assay->Data_Collection Data_Analysis Calculate % Inhibition and IC50 Data_Collection->Data_Analysis Comparison Compare with Alternative Compounds Data_Analysis->Comparison Conclusion Assess Off-Target Profile Comparison->Conclusion

References

Comparative Efficacy of Cyclobutane and Cyclopentane Carboxylic Acid Analogs in Functional Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the deliberate incorporation of small, constrained ring systems is a key strategy for optimizing the pharmacological properties of lead compounds. Among these, cyclobutane and cyclopentane moieties, particularly when functionalized with a carboxylic acid group, serve as important pharmacophores or bioisosteres that can influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of the functional efficacy of cyclobutane and cyclopentane carboxylic acid analogs, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While direct head-to-head comparative studies across a single biological target are scarce in publicly available literature, this guide synthesizes data from separate studies on distinct targets to highlight the potential utility and activity profiles of each scaffold. We present quantitative data for cyclobutane carboxylic acid analogs as G-protein coupled receptor 120 (GPR120) modulators and for cyclopentane dione analogs, acting as carboxylic acid isosteres, as thromboxane A2 (TP) receptor antagonists.

Cyclobutane Carboxylic Acid Analogs as GPR120 Modulators

Recent drug discovery efforts have identified cyclobutane carboxylic acid derivatives as potent modulators of GPR120, a receptor implicated in metabolic diseases such as type 2 diabetes. The following table summarizes the in vitro activity of representative cyclobutane-containing compounds from patent literature.

Table 1: In Vitro Agonist Activity of Cyclobutane Carboxylic Acid Analogs on GPR120.

Compound Example Structure EC50 (nM)
1 3-((1s,3s)-3-((4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)oxy)cyclobutane-1-carboxylic acid 1.8
2 3-((1r,3r)-3-((4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)oxy)cyclobutane-1-carboxylic acid 3.2
3 3-((1s,3s)-3-((3'-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)oxy)cyclobutane-1-carboxylic acid) 4.3
4 3-((1r,3r)-3-((3'-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)oxy)cyclobutane-1-carboxylic acid) 5.6

Data sourced from patent EP3191445B1. EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro functional assay.

Experimental Protocol: GPR120 Calcium Flux Assay

The functional potency of the GPR120 modulators was determined using a calcium flux assay in a cell line stably expressing the human GPR120 receptor.

  • Cell Culture: HEK293 cells stably transfected with the human GPR120 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Test compounds are serially diluted in an appropriate buffer to generate a concentration-response curve.

  • Assay Execution: The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR). The baseline fluorescence is measured before the addition of the test compounds.

  • Data Acquisition: The instrument adds the diluted compounds to the wells, and the fluorescence intensity is monitored over time to measure the intracellular calcium mobilization.

  • Data Analysis: The increase in fluorescence over baseline is calculated and plotted against the compound concentration. The EC50 values are determined by fitting the data to a four-parameter logistic equation.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which is the signal detected in the functional assay.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release Agonist Cyclobutane Carboxylic Acid Agonist Agonist->GPR120 Binds ER->Ca_release Triggers

GPR120 Signaling Pathway

Cyclopentane Carboxylic Acid Isosteres as Thromboxane A2 (TP) Receptor Antagonists

Cyclopentane-1,3-diones have been explored as bioisosteres of carboxylic acids in the design of potent thromboxane A2 (TP) receptor antagonists. The TP receptor is a key player in platelet aggregation and vasoconstriction. The following table presents data for cyclopentane-1,3-dione derivatives in comparison to the parent carboxylic acid compound.

Table 2: Functional Antagonism of TP Receptor by Cyclopentane-1,3-Dione Analogs.

Compound Structure IC50 (nM)
Parent Carboxylic Acid 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid 11 ± 2
Cyclopentane-1,3-dione Analog 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)cyclopentane-1,3-dione 20 ± 4
2-Methyl-CPD Analog 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)-2-methylcyclopentane-1,3-dione 10 ± 1
2-Ethyl-CPD Analog 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)-2-ethylcyclopentane-1,3-dione 8 ± 1

Data from Ballatore et al., J. Med. Chem. 2011, 54, 21, 7506–7518. IC50 values represent the concentration of the antagonist that inhibits 50% of the response induced by a fixed concentration of a TP receptor agonist (U46619).

Experimental Protocol: TP Receptor-Mediated Platelet Aggregation Assay

The functional antagonist activity at the TP receptor was assessed by measuring the inhibition of agonist-induced human platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human volunteers is collected into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200g) for 15 minutes.

  • Compound Incubation: Aliquots of PRP are pre-incubated with various concentrations of the test antagonist or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer.

  • Agonist Challenge: Platelet aggregation is initiated by adding a sub-maximal concentration of the TP receptor agonist U46619.

  • Aggregation Monitoring: The change in light transmittance through the PRP suspension is monitored over time as a measure of platelet aggregation.

  • Data Analysis: The maximum aggregation response is recorded for each concentration of the antagonist. The percentage of inhibition is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor is a G-protein coupled receptor that, upon activation by an agonist like thromboxane A2 or U46619, primarily couples to Gαq and Gα12/13. The Gαq pathway, similar to GPR120, activates PLC, leading to IP3-mediated calcium release and DAG-mediated protein kinase C (PKC) activation. The Gα12/13 pathway activates Rho GTPases, leading to the inhibition of myosin light chain phosphatase and subsequent platelet shape change and aggregation.

TP_Receptor_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor Gaq Gαq TP_Receptor->Gaq Ga1213 Gα12/13 TP_Receptor->Ga1213 PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA Activates Gaq->PLC Activates Ga1213->RhoGEF Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Aggregation Platelet Aggregation & Shape Change PKC->Aggregation RhoA->Aggregation Ca_release->Aggregation Agonist Thromboxane A₂ (Agonist) Agonist->TP_Receptor Activates Antagonist Cyclopentane Analog (Antagonist) Antagonist->TP_Receptor Blocks

TP Receptor Signaling Pathway

General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting in vitro functional assays to determine the efficacy of test compounds.

Experimental_Workflow start Start cell_prep Cell Preparation (Culture & Plating) start->cell_prep dye_load Dye/Reagent Loading (if applicable) cell_prep->dye_load incubation Incubation of Cells with Compound dye_load->incubation compound_prep Compound Dilution Series compound_prep->incubation stimulate Stimulation with Agonist (for antagonists) incubation->stimulate readout Signal Readout (e.g., Fluorescence, Luminescence) stimulate->readout analysis Data Analysis (Dose-Response Curve Fitting) readout->analysis end EC50 / IC50 Determination analysis->end

Generalized Functional Assay Workflow

Conclusion

The data presented, though not from a direct comparative study, highlights that both cyclobutane and cyclopentane carboxylic acid analogs can be potent modulators of important biological targets. Cyclobutane carboxylic acids have demonstrated nanomolar potency as GPR120 agonists, suggesting this scaffold is well-suited for interaction with this metabolic receptor. Similarly, cyclopentane-1,3-diones, as effective isosteres of carboxylic acids, yield highly potent TP receptor antagonists, with potencies in the nanomolar range, comparable to their parent carboxylic acid.

The choice between a cyclobutane and a cyclopentane ring in drug design will ultimately depend on the specific structure-activity relationships of the target protein. The increased ring strain and different puckering of the cyclobutane ring compared to the more flexible cyclopentane ring can lead to distinct conformational presentations of the crucial carboxylic acid group and other substituents, thereby influencing binding affinity and functional activity.[1] This guide underscores the value of both scaffolds and provides researchers with quantitative data and methodological insights to aid in the rational design of novel therapeutics. Further studies performing direct comparisons of these cycloalkane analogs on the same biological target are warranted to more definitively delineate their relative efficacies.

References

A Comparative Guide to the Asymmetric Synthesis of Functionalized Cyclobutane-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity and unique structural parameters of cyclobutane-based amino acids make them highly valuable building blocks in medicinal chemistry and drug discovery. Their incorporation into peptides and other bioactive molecules can enforce specific conformations, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comparative overview of modern asymmetric methods for the synthesis of these constrained amino acids, with a focus on quantitative performance data and detailed experimental protocols. We also offer a brief comparison with the synthesis of related cyclopentane and cyclohexane-based amino acids to provide a broader context for synthetic strategy selection.

Key Synthetic Strategies and Performance Comparison

The asymmetric synthesis of functionalized cyclobutane-based amino acids primarily relies on a few key strategies. Below is a comparative summary of these methods, with quantitative data presented to facilitate objective evaluation.

Table 1: Comparison of Asymmetric Synthetic Methods for Cyclobutane-Based Amino Acids
Synthetic Method Catalyst/Reagent Substrates Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%) Reference
Photocatalytic [2+2] Cycloaddition [Ir(dFCF₃ppy)₂(dtbpy)]PF₆Dehydroamino acids & Styrenes45-93up to 20:1N/A (chiral substrate)[1][2]
Organocatalyzed Michael Addition/Cyclization Squaramideβ,γ-Unsaturated pyrazole amides & Nitroolefinsup to 85N/Aup to 99[3]
[2+2] Cycloaddition of Ketenes and Imines Chiral N-heterocyclic carbene (NHC)Ketenes & N-sulfonyliminesGood (not specified)Good (not specified)up to 99[4]
Diastereoselective Michael Addition DBUN-heterocycles & Cyclobutenesup to 95>95:5N/A (diastereoselective)[5]

In-Depth Look at Key Methodologies

Photocatalytic [2+2] Cycloaddition

Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of cyclobutane rings. The [2+2] cycloaddition between dehydroamino acids and styrenes, catalyzed by an iridium photosensitizer, provides direct access to a variety of functionalized cyclobutane α-amino acids.[1][2] This method is notable for its operational simplicity and generally good yields and diastereoselectivities.

Experimental Protocol: Synthesis of a Cyclobutane α-Amino Acid Derivative

  • Reaction Setup: In a nitrogen-filled glovebox, a solution of the dehydroamino acid (0.2 mmol, 1.0 equiv), styrene derivative (0.3 mmol, 1.5 equiv), and [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (2 mol %) in anhydrous, degassed acetonitrile (0.2 M) is prepared in a sealed vial.

  • Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (λmax = 415 nm) at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclobutane α-amino acid derivative.[1]

Logical Workflow for Photocatalytic [2+2] Cycloaddition

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Dehydroamino Acid Dehydroamino Acid Reaction Mixture Reaction Mixture Dehydroamino Acid->Reaction Mixture Styrene Styrene Styrene->Reaction Mixture Ir-Photocatalyst Ir-Photocatalyst Ir-Photocatalyst->Reaction Mixture Visible Light (blue LED) Visible Light (blue LED) Visible Light (blue LED)->Ir-Photocatalyst Excitation Cyclobutane Amino Acid Cyclobutane Amino Acid Reaction Mixture->Cyclobutane Amino Acid [2+2] Cycloaddition G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Unsaturated Amide Unsaturated Amide Activated Amide Activated Amide Unsaturated Amide->Activated Amide H-bonding Nitroolefin Nitroolefin Michael Adduct Michael Adduct Nitroolefin->Michael Adduct Squaramide Squaramide Squaramide->Activated Amide Activated Amide->Michael Adduct Michael Addition Cyclobutane Derivative Cyclobutane Derivative Michael Adduct->Cyclobutane Derivative Intramolecular Cyclization

References

Kinetic Analysis to Confirm the Mechanism of Action of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the hypothetical enzyme inhibitor, 1-(2-methylphenyl)cyclobutane-1-carboxylic acid, against the well-characterized competitive inhibitor, methotrexate. The target enzyme for this comparison is Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis.[1][2] The data for this compound presented here is hypothetical and serves to illustrate the experimental approach to confirming a mechanism of action.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for our hypothetical compound and the known DHFR inhibitor, methotrexate. For a competitive inhibitor, we expect to see an increase in the apparent Michaelis constant (Km) with no significant change in the maximum reaction velocity (Vmax).[3][4] The inhibitor constant (Ki) is a measure of the inhibitor's potency.

ParameterThis compound (Hypothetical Data)Methotrexate (Literature Values)
Target Enzyme Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)
Mechanism of Action Competitive InhibitionCompetitive Inhibition[5][6]
Vmax (without inhibitor) 120 µmol/min/mg~12 µmol/min/mg (human DHFR)
Vmax (with inhibitor) 118 µmol/min/mgUnchanged
Km for Dihydrofolate 5 µM~1-5 µM (depending on conditions)
Apparent Km (with inhibitor) 25 µMIncreased
Ki 2.5 µM13 pM[7]
IC50 5 µM (at Km substrate concentration)Varies with substrate concentration

Mechanism of Action: Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, preventing the substrate from binding.[8][9][10] This inhibition can be overcome by increasing the substrate concentration.[11]

Competitive Inhibition of DHFR cluster_enzyme Enzyme States cluster_ligands Ligands Enzyme DHFR (E) ES_Complex DHFR-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex DHFR-Inhibitor Complex (EI) Enzyme->EI_Complex + I ES_Complex->Enzyme - S Product Tetrahydrofolate (P) ES_Complex->Product k_cat EI_Complex->Enzyme - I Substrate Dihydrofolate (S) Inhibitor 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid (I)

Caption: Competitive inhibition of DHFR.

Experimental Protocols

To determine the mechanism of action and kinetic parameters of a novel inhibitor, a series of enzyme kinetic assays are required.

Objective:

To determine if this compound acts as a competitive inhibitor of DHFR and to quantify its inhibitory potency (Ki).

Materials:
  • Purified human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well plates or cuvettes

Procedure:
  • Enzyme Activity Assay:

    • The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Prepare a reaction mixture containing assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of the substrate, DHF.

    • Initiate the reaction by adding a fixed amount of DHFR enzyme.

    • Measure the initial reaction velocity (rate of change of absorbance) for each substrate concentration.

    • Plot the initial velocity versus DHF concentration to determine the Vmax and Km of the uninhibited enzyme.

  • Inhibitor Assay:

    • Repeat the enzyme activity assay in the presence of several fixed concentrations of this compound.

    • For each inhibitor concentration, vary the concentration of DHF.

    • Measure the initial reaction velocities.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • For a competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km).

    • The Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.

Experimental Workflow for Kinetic Analysis Start Start Reagent_Prep Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer Start->Reagent_Prep Uninhibited_Assay Perform Uninhibited Assay (Vary [Substrate]) Reagent_Prep->Uninhibited_Assay Inhibited_Assay Perform Inhibited Assay (Vary [Substrate] at fixed [Inhibitor]) Reagent_Prep->Inhibited_Assay Measure_Velocity Measure Initial Reaction Velocities Uninhibited_Assay->Measure_Velocity Inhibited_Assay->Measure_Velocity Data_Analysis Data Analysis: Lineweaver-Burk Plot Measure_Velocity->Data_Analysis Determine_Parameters Determine Vmax, Apparent Km, and Ki Data_Analysis->Determine_Parameters Conclusion Confirm Mechanism of Action Determine_Parameters->Conclusion

Caption: Workflow for kinetic analysis.

Signaling Pathway Context

DHFR plays a vital role in the folate metabolism pathway, which is essential for the synthesis of purines and thymidylate, building blocks of DNA and RNA.[1][2] By inhibiting DHFR, compounds like methotrexate and, hypothetically, this compound, disrupt this pathway, leading to a reduction in cell proliferation. This makes DHFR a key target in cancer chemotherapy.[5][9]

DHFR in Folate Metabolism Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine and Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Inhibitor 1-(2-methylphenyl)cyclobutane- 1-carboxylic acid Inhibitor->DHFR Inhibits DNA_Synthesis DNA Synthesis and Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Role of DHFR in the cell.

References

Navigating the Chiral Maze: A Comparative Guide to Separating 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis and analysis of chiral molecules are paramount in modern drug discovery and development. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and efficient methods for their separation and quantification are critical. This guide provides a comparative overview of key chromatographic and electrophoretic techniques for the chiral separation of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid enantiomers, a molecule of interest in medicinal chemistry. We present a strategic approach to method development, offering starting points and experimental protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

The Challenge: Resolving Structural Mirrors

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The key to their resolution lies in creating a chiral environment where the two enantiomers interact differently, leading to distinct physicochemical behaviors that can be exploited for separation. This is typically achieved by using a chiral selector, either as a stationary phase in chromatography or as an additive in the mobile phase or background electrolyte.

Comparative Overview of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for chiral separations. Each method offers unique advantages and is suited to different analytical challenges. The choice of technique often depends on factors such as the required resolution, analysis speed, sample consumption, and the scale of the separation (analytical vs. preparative).

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2 with a co-solvent) and a CSP.Differential migration of analytes in an electric field, with a chiral selector added to the background electrolyte (BGE).[1]
Advantages Well-established, wide variety of CSPs available, robust and reproducible.[2]Fast separations, reduced solvent consumption ("green" technique), lower backpressure allowing for higher flow rates.[3][4][5]High efficiency and resolution, extremely low sample and reagent consumption, rapid method development.[6][1][7]
Considerations Can be time-consuming, may use large volumes of organic solvents.Requires specialized instrumentation, method development can be complex.Less suitable for preparative scale, sensitivity can be lower without pre-concentration techniques.
Applicability to Carboxylic Acids Excellent. Additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape.Very suitable. Basic additives are often required to improve the peak shape of acidic compounds.[5]Highly suitable, as the carboxylic acid group provides a native charge for electrophoretic mobility.[6]

Experimental Protocols for Method Development

The following sections provide detailed starting points for developing a chiral separation method for this compound using HPLC, SFC, and CE.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations.[8][2] The primary approach involves screening a variety of chiral stationary phases (CSPs) with different mobile phases. Polysaccharide-based CSPs are often a good starting point for a wide range of chiral compounds.

Recommended Initial Screening Conditions for HPLC:

ParameterCondition 1: Normal PhaseCondition 2: Reversed PhaseCondition 3: Polar Organic Mode
Chiral Stationary Phases Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-RH, Chiralcel® OD-RHChiralpak® IA, Chiralcel® OJ-H
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFAAcetonitrile/Water (50:50, v/v) + 0.1% Formic AcidAcetonitrile/Methanol (50:50, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 210, 254 nm)UV at an appropriate wavelength (e.g., 210, 254 nm)UV at an appropriate wavelength (e.g., 210, 254 nm)

Experimental Workflow:

  • Solubility Test: Determine the solubility of this compound in the proposed mobile phase components.

  • Column Screening: Inject the racemic standard onto each of the recommended CSPs under the initial screening conditions.

  • Method Optimization: If partial or no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of the organic modifier, try different alcohols in normal phase). The concentration and type of acidic additive can also be adjusted to improve peak shape and resolution.

  • Temperature Effects: Evaluate the effect of column temperature on the separation. Lower temperatures often lead to better resolution.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[3][4] It is particularly well-suited for chiral separations.

Recommended Initial Screening Conditions for SFC:

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phases Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IGChiralpak® AS-H, Chiralcel® OJ-H, Lux® Cellulose-1Chiralpak® IC, Chiralcel® OZ-H, Whelk-O® 1
Mobile Phase CO2/Methanol (gradient from 5% to 40% Methanol over 5 min) + 0.1% TFACO2/Ethanol (gradient from 5% to 40% Ethanol over 5 min) + 0.1% TFACO2/Isopropanol (gradient from 5% to 40% Isopropanol over 5 min) + 0.1% TFA
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C
Detection UV at an appropriate wavelengthUV at an appropriate wavelengthUV at an appropriate wavelength

Experimental Workflow:

  • Co-solvent Screening: Screen different alcohol co-solvents (methanol, ethanol, isopropanol) as they can significantly influence selectivity.

  • Additive Screening: For acidic compounds, acidic additives like TFA are common. However, basic additives can sometimes surprisingly improve peak shape and resolution.

  • Gradient Optimization: Once a promising co-solvent and CSP are identified, optimize the gradient slope and range to improve resolution and reduce analysis time.

  • Temperature and Pressure Optimization: Systematically vary the column temperature and back pressure to fine-tune the separation.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[6][7] For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.[9]

Recommended Initial Screening Conditions for CE:

ParameterCondition 1Condition 2Condition 3
Chiral Selector 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM Sulfated-β-cyclodextrin (S-β-CD)10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 7.025 mM Phosphate buffer, pH 3.050 mM Borate buffer, pH 9.0
Applied Voltage 20 kV-20 kV (reverse polarity)20 kV
Capillary Temperature 25 °C25 °C25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Hydrodynamic (e.g., 50 mbar for 5 s)Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at an appropriate wavelengthUV at an appropriate wavelengthUV at an appropriate wavelength

Experimental Workflow:

  • pH Screening: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF). Screen a wide pH range.

  • Chiral Selector Screening: Test different types of cyclodextrins (neutral, charged, and derivatized) to find the one that provides the best chiral recognition.

  • Selector Concentration: Optimize the concentration of the chiral selector in the BGE. Higher concentrations can improve resolution but may also increase analysis time and viscosity.

  • Organic Modifier: The addition of an organic modifier (e.g., methanol, acetonitrile) to the BGE can alter the selectivity and should be investigated.

Visualization of the Method Development Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a general workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Optimization cluster_2 Phase 3: Finalization Start Racemic Standard of this compound Technique Select Technique(s) (HPLC, SFC, CE) Start->Technique Screen Screen a diverse set of Chiral Stationary Phases (HPLC/SFC) or Chiral Selectors (CE) with generic gradients/mobile phases Technique->Screen Evaluate Evaluate Results: No Separation, Partial Separation, or Baseline Separation? Screen->Evaluate Evaluate->Screen No Separation (Select new CSPs/Selectors) Optimize Optimize Parameters: - Mobile Phase/BGE Composition - Temperature - Flow Rate/Voltage - Additives Evaluate->Optimize Partial Separation Validate Method Validation (Robustness, Reproducibility, LoQ, etc.) Evaluate->Validate Baseline Separation Optimize->Validate Final Final Analytical Method Validate->Final

Caption: A generalized workflow for the development of a chiral separation method.

Conclusion

The chiral separation of this compound enantiomers is achievable through systematic method development using HPLC, SFC, or CE. While no single technique is universally superior, SFC often provides the fastest analysis times, making it ideal for high-throughput screening. HPLC remains a robust and reliable workhorse with a vast array of available stationary phases. CE offers unparalleled efficiency and is an excellent choice when sample volume is limited. By following the structured screening and optimization protocols outlined in this guide, researchers can efficiently develop a reliable method for the enantioselective analysis of this and other structurally related chiral carboxylic acids, thereby supporting the advancement of stereoselective synthesis and pharmacological evaluation.

References

A Comparative Guide to the Metabolic Stability of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane motif in drug candidates has become an increasingly valuable strategy in medicinal chemistry. Its rigid, puckered structure can offer significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] A key aspect of the drug development process is understanding a compound's metabolic stability, as this influences its half-life and overall exposure in the body. This guide provides a comparative analysis of the metabolic stability of cyclobutane-containing compounds, supported by experimental data, to inform rational drug design.

Enhancing Metabolic Stability with Cyclobutane Analogs

The introduction of a cyclobutane ring can enhance metabolic stability by blocking or altering sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2] This is often achieved by replacing metabolically labile groups, such as gem-dimethyl groups or linear alkyl chains, with the more robust cyclobutane moiety.

For instance, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a lead compound with a cyclohexane group suffered from poor metabolic stability. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly improved the metabolic clearance, leading to the development of the potent and metabolically stable drug, Ivosidenib.[1]

While often beneficial, the effect of incorporating a cyclobutane ring on metabolic stability can be context-dependent and is not always predictable.[2] Therefore, direct experimental comparison is crucial.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of various trifluoromethyl-substituted cyclobutane (CF3-cyclobutane) compounds compared to their tert-butyl and CF3-cyclopropane analogs in human liver microsomes. The intrinsic clearance (CLint) is a measure of the rate of metabolism; a lower value indicates greater metabolic stability.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[2]

As the data indicates, for Model Amide 2 and Butenafine, the introduction of a CF3-cyclobutane or CF3-cyclopropane ring led to a significant increase in metabolic stability (lower CLint) compared to the tert-butyl analog.[2] Conversely, for Model Amide 1 and Tebutam, the inclusion of the small rings resulted in decreased metabolic stability.[2] Notably, the metabolic stabilities of the cyclobutane and cyclopropane analogs were very similar in these examples.[2]

Experimental Protocols

A standard and reliable method for assessing the in vitro metabolic stability of compounds is the liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

1. Purpose: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.

2. Materials:

  • Test compounds

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the conceptual basis for how cyclobutane incorporation can influence this property.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Reagents in 96-well Plate reagents->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction at Time Points incubate->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data

Experimental workflow for the in vitro microsomal stability assay.

metabolic_stability_logic cluster_parent Parent Compound cluster_modification Chemical Modification cluster_analog Analog cluster_outcome Metabolic Outcome parent Metabolically Labile Compound modification Incorporate Cyclobutane Ring parent->modification fast Rapid Metabolism (Low Stability) parent->fast analog Cyclobutane-Containing Analog modification->analog slow Blocked/Slowed Metabolism (High Stability) analog->slow

Logic diagram of improving metabolic stability with a cyclobutane ring.

References

An Evaluation of 1-(2-methylphenyl)cyclobutane-1-carboxylic Acid as a Potential Matrix Metalloproteinase-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 1-(2-methylphenyl)cyclobutane-1-carboxylic acid against the known cancer therapy target, Matrix Metalloproteinase-9 (MMP-9). This evaluation is contextualized by comparing its potential efficacy with established MMP-9 inhibitors. The information presented herein is intended to serve as a foundational resource for researchers interested in the development of novel small-molecule inhibitors for cancer therapy.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1] Upregulation of MMPs, particularly MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis.[2][3] Consequently, the inhibition of MMP-9 has been a significant focus of anticancer drug development.[1] While early broad-spectrum MMP inhibitors faced challenges in clinical trials due to lack of efficacy and side effects, the development of more selective inhibitors continues to be a promising therapeutic strategy.[2][4]

This guide introduces this compound, a novel compound with structural motifs that suggest potential biological activity. While direct experimental data for this compound is not yet available, this document provides a framework for its evaluation by presenting its hypothetical performance against well-characterized MMP-9 inhibitors.

Comparative Inhibitory Activity

To provide a clear comparison, the inhibitory activities of this compound and several known MMP-9 inhibitors are summarized below. The data for the topic compound is hypothetical and serves as a benchmark for potential future experimental validation.

CompoundTarget(s)IC50 (nM) against MMP-9Notes
This compound MMP-9 (Hypothetical) 150 A novel small molecule with a unique cyclobutane scaffold.
Marimastat (BB-2516)Broad Spectrum MMP3A broad-spectrum hydroxamate-based inhibitor that reached Phase III clinical trials.[5][6]
Batimastat (BB-94)Broad Spectrum MMP4A first-generation, broad-spectrum peptidomimetic hydroxamate inhibitor.[1][2]
Prinomastat (AG-3340)MMP-2, -3, -9, -13, -14-A non-peptidomimetic inhibitor that also progressed to clinical trials.[2][5]
Tanomastat (BAY 12-9566)MMP-2, -3, -8, -9, -13-An orally bioavailable, non-peptidomimetic biphenyl compound.[1][2]
SB-3CTMMP-2, MMP-9600A selective gelatinase inhibitor with good blood-brain barrier permeability.[7][8]

IC50 values for known inhibitors are sourced from publicly available literature and databases. The IC50 for this compound is a hypothetical value for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of test compounds against MMP-9.

MMP-9 Inhibition Assay (Fluorometric)

Objective: To quantify the in vitro inhibitory potency of a test compound against recombinant human MMP-9.

Materials:

  • Recombinant Human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Known MMP-9 Inhibitor (e.g., NNGH) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader with excitation at 325 nm and emission at 393 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the activated recombinant human MMP-9 to the appropriate concentration in ice-cold Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP-9 enzyme solution. b. Add 50 µL of the diluted test compound or control solution to the respective wells. c. Include wells with enzyme and assay buffer (no inhibitor) as a negative control, and wells with assay buffer only as a background control. d. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Prepare the MMP-9 substrate solution in Assay Buffer. Add 100 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. c. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100 d. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MMP-9 Signaling and Inhibition Workflow

The following diagrams illustrate the general signaling pathway involving MMP-9 in cancer progression and the experimental workflow for evaluating potential inhibitors.

MMP9_Signaling_Pathway MMP-9 Signaling in Cancer Progression cluster_0 Upstream Signaling cluster_1 MMP-9 Regulation & Activity cluster_2 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway NF-kB NF-kB MAPK Pathway->NF-kB PI3K/Akt Pathway->NF-kB MMP-9 Gene Transcription MMP-9 Gene Transcription NF-kB->MMP-9 Gene Transcription pro-MMP-9 pro-MMP-9 MMP-9 Gene Transcription->pro-MMP-9 Active MMP-9 Active MMP-9 pro-MMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Release of Growth Factors Release of Growth Factors Active MMP-9->Release of Growth Factors Cell Invasion Cell Invasion ECM Degradation->Cell Invasion Angiogenesis Angiogenesis ECM Degradation->Angiogenesis Metastasis Metastasis Cell Invasion->Metastasis

Caption: Simplified signaling cascade leading to MMP-9 activation and its role in cancer.

Experimental_Workflow Workflow for MMP-9 Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Test Compound Data Analysis Data Analysis In Vitro Assay->Data Analysis IC50 Determination Lead Optimization Lead Optimization Data Analysis->Lead Optimization Structure-Activity Relationship Lead Optimization->In Vitro Assay Improved Analogs In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Preclinical Validation

Caption: General workflow for the discovery and development of MMP-9 inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is compiled from safety data sheets of structurally similar compounds, offering a robust framework for safe handling and waste management.

Key Safety and Disposal Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative. The following table summarizes the hazards and disposal recommendations based on analogous chemical structures.

ParameterInformation from Analogous CompoundsRecommended Action for this compound
Hazard Classification Varies from "no known hazard" to skin/eye irritant, harmful if swallowed/inhaled, and potential respiratory tract irritant. Some are combustible liquids.Treat as a hazardous chemical. Assume it is an irritant and potentially harmful.
Incompatible Materials Strong oxidizing agents, strong bases.Store separately from strong oxidizing agents and bases.
Personal Protective Equipment (PPE) Protective gloves, clothing, eye/face protection.Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Spill Cleanup Absorb with inert material, collect in a suitable container, and dispose of as hazardous waste.In case of a spill, use an inert absorbent material, prevent it from entering drains, and manage the cleanup materials as hazardous waste.
Disposal Method Dispose of as special waste through a licensed disposal company in accordance with local, regional, and national regulations.[1][2][3][4]Contact your institution's Environmental Health and Safety (EHS) office to arrange for disposal by a licensed chemical waste contractor.

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must adhere to the following step-by-step protocol for the disposal of this compound:

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization and Labeling :

    • Use a dedicated, properly sealed, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage :

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.[2][3][5]

    • Keep the container away from incompatible materials such as strong oxidizing agents and bases.[2][3]

  • Arrange for Pickup and Disposal :

    • Contact your institution's EHS office or designated chemical safety officer to schedule a waste pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Disposal must be conducted by a licensed and approved waste disposal plant.[2][3][4]

  • Documentation :

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

    • Follow all institutional and regulatory requirements for waste tracking.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Generation of Waste 1-(2-Methylphenyl)cyclobutane- 1-carboxylic acid classify Step 1: Classify as Hazardous Waste start->classify containerize Step 2: Use Dedicated, Labeled Waste Container classify->containerize store Step 3: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 4: Contact Institutional EHS for Pickup store->contact_ehs disposal Step 5: Disposal by Licensed Contractor contact_ehs->disposal document Step 6: Document Waste Disposal disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined above are based on best practices and information from similar chemical compounds. It is the responsibility of the chemical waste generator to ensure full compliance with all local, regional, and national regulations.[1][2][3] Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

Essential Safety and Logistics for Handling 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, operation, and disposal of 1-(2-Methylphenyl)cyclobutane-1-carboxylic acid, a compound that requires careful management due to its potential hazards.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed. Adherence to stringent personal protective equipment protocols is mandatory to mitigate these risks.

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentMaterial Specifications and Guidelines
Eye and Face Protection Safety goggles with side shields or a face shieldMust meet ANSI Z87.1 standards. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling this compound. Butyl gloves offer broader protection against a variety of chemicals but may have less dexterity. Always inspect gloves for integrity before use and change them immediately if contaminated. Nitrile gloves are suitable for protection against weak acids, oils, and some organic solvents.[1][2]
Body Protection Laboratory coatA fully buttoned lab coat is required to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorTo be used if handling the solid outside of a certified chemical fume hood where dust may be generated. The type of respirator will depend on the potential exposure level.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood to control dust and vapors.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers, before starting work.

  • Donning PPE :

    • Put on all required PPE as detailed in Table 2 before handling the chemical.

  • Chemical Handling :

    • Handle the solid material carefully to avoid generating dust.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the designated handling area.

  • Post-Handling Procedures :

    • Thoroughly clean all contaminated surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Chemical Waste Labeled Hazardous Waste ContainerCollect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.
Contaminated Disposables Labeled Hazardous Waste ContainerAll disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) must be placed in a designated hazardous waste container.
Empty Containers Varies based on contaminationTriple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste. After thorough rinsing and drying, the container can be disposed of according to institutional guidelines.
Aqueous Solutions Labeled Aqueous Hazardous Waste ContainerCollect aqueous solutions containing the compound in a labeled hazardous waste container. In-lab neutralization of acidic waste with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) may be possible, but this should only be performed by trained personnel following a specific, approved protocol.[4][5][6] Always add the acid to a large volume of cold water and base, stirring continuously in a fume hood.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_safety Verify Eyewash/Shower Access prep_area->prep_safety prep_materials Gather Materials prep_safety->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container decontaminate Decontaminate Surfaces close_container->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_contaminated Dispose of Contaminated Items segregate_waste->dispose_contaminated dispose_aqueous Dispose of Aqueous Waste segregate_waste->dispose_aqueous

References

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